molecular formula C7H13N3O2 B183236 7-Azidoheptanoic Acid CAS No. 135920-28-4

7-Azidoheptanoic Acid

Katalognummer: B183236
CAS-Nummer: 135920-28-4
Molekulargewicht: 171.2 g/mol
InChI-Schlüssel: BUFLEAPQHWPYTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7-Azidoheptanoic acid is a valuable bifunctional synthon in chemical biology and medicinal research, primarily serving as a building block for bioorthogonal conjugation strategies via its azide group. This compound has been investigated for its potential in oncology, where it has demonstrated an ability to inhibit cancer cell growth and induce apoptosis across a spectrum of human tumor cell lines . Its molecular structure, featuring a terminal azide and a carboxylic acid, allows for versatile applications. The carboxylic acid can be readily conjugated to biomolecules, including proteins and peptides, creating constructs that function as both energy acceptors and donors, or facilitating further linkage to other entities such as streptavidin, which has shown anticancer activity in mouse models . The azide group efficiently participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a reaction widely used for synthesizing complex peptides and creating bioconjugates . This makes 7-Azidoheptanoic Acid a critical tool for researchers developing targeted therapeutic agents and exploring novel drug delivery systems.

Eigenschaften

IUPAC Name

7-azidoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c8-10-9-6-4-2-1-3-5-7(11)12/h1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFLEAPQHWPYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN=[N+]=[N-])CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Azidoheptanoic Acid: A Strategic Linker in Chemical Biology and PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Azidoheptanoic acid is a heterobifunctional linker and medium-chain fatty acid derivative characterized by a terminal azide group (


) and a carboxylic acid moiety (

), separated by a seven-carbon alkyl spacer.

In modern drug discovery, particularly within Targeted Protein Degradation (TPD) and PROTAC (Proteolysis Targeting Chimera) development, this molecule serves as a critical "spacer" reagent. It enables the precise conjugation of E3 ligase ligands to Proteins of Interest (POI) ligands via bioorthogonal "Click Chemistry" (CuAAC). Unlike polyethylene glycol (PEG) linkers, the hydrophobic alkyl chain of 7-azidoheptanoic acid influences cell permeability and the formation of the ternary complex by imposing specific steric constraints.

This guide details the physicochemical properties, safety protocols (specifically the "Rule of Three" for azides), synthesis methodologies, and its application in linkerology.

Part 1: Chemical Architecture & Safety Profiling

Physicochemical Properties[1][2]
  • IUPAC Name: 7-Azidoheptanoic acid[1][2]

  • CAS Number: 135920-28-4[1][2][3]

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    [1]
    
  • Molecular Weight: 171.20 g/mol

  • Appearance: Colorless to pale yellow oil.[4]

  • Solubility: Soluble in DCM, DMF, DMSO, Methanol; sparingly soluble in water.

Azide Safety: The "Rule of Three"

Working with organic azides requires rigorous safety assessment to prevent explosive decomposition. We validate the stability of 7-azidoheptanoic acid using the C/N Ratio Rule , which dictates that the number of carbon (


) plus oxygen (

) atoms divided by the number of nitrogen (

) atoms must be

for safe isolation.[5]

Calculation for 7-Azidoheptanoic Acid (


): 


Verdict: The compound sits exactly on the threshold of stability. It can be isolated as a neat liquid but must be handled with specific precautions:

  • Storage: Store at -20°C in the dark.

  • Heat: Do not heat neat material above 40°C.

  • Light: Protect from direct UV exposure (amber vials recommended).

Part 2: Experimental Protocol – Synthesis & Characterization

Objective: Synthesize 7-azidoheptanoic acid from 7-bromoheptanoic acid via nucleophilic substitution.

Reagents & Materials[4][7]
  • Precursor: 7-Bromoheptanoic acid (CAS: 30515-28-7)[6][7]

  • Nucleophile: Sodium Azide (

    
    ) (Caution: Acutely Toxic)
    
  • Solvent: Dimethylformamide (DMF) or DMSO (anhydrous)

  • Workup: Ethyl Acetate, 1M HCl, Brine,

    
    .
    
Step-by-Step Synthesis Workflow
  • Preparation: In a round-bottom flask, dissolve 7-bromoheptanoic acid (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Azidation: Add Sodium Azide (1.5 eq) carefully.

    • Note:

      
       is not soluble in DCM/Ether; DMF is required for the 
      
      
      
      reaction.
  • Reaction: Stir the mixture at ambient temperature (20–25°C) for 18–24 hours.

    • Critical: Do not heat significantly.[8] The reaction proceeds well at RT due to the primary alkyl bromide's reactivity.

  • Quenching & Extraction:

    • Dilute reaction with water (5x volume).

    • Acidify carefully to pH ~2 with 1M HCl (to ensure the carboxylic acid is protonated for organic extraction).

    • Extract with Ethyl Acetate (3x).

    • Safety Note: Do not use Dichloromethane (DCM) if residual sodium azide is present, as explosive diazidomethane can form.

  • Purification: Wash combined organics with water (to remove DMF) and brine. Dry over

    
    , filter, and concentrate under reduced pressure (keep bath <35°C).
    
Analytical Validation

To confirm identity and purity, verify the following spectral signatures:

MethodCharacteristic SignalInterpretation
FT-IR ~2090–2110 cm⁻¹ Strong, sharp peak indicating the Azide (

) stretch.
1H-NMR ~3.25 ppm (t) Triplet corresponding to

(alpha to azide).
1H-NMR ~2.35 ppm (t) Triplet corresponding to

(alpha to carbonyl).

Part 3: Strategic Application – Linkerology in PROTACs

In PROTAC design, the linker is not merely a connector; it determines the ternary complex geometry (Target-PROTAC-E3 Ligase).[] 7-Azidoheptanoic acid provides a hydrophobic, semi-flexible chain of approximately 9–11 Å in length.

The "Click" Logic

The carboxylic acid end is conjugated to an amine-containing ligand (e.g., Lenalidomide for Cereblon E3 ligase) via amide coupling. The azide end remains available for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an alkyne-tagged Target Ligand.

Visualization: PROTAC Synthesis Workflow

The following diagram illustrates the convergent synthesis strategy using 7-azidoheptanoic acid.

PROTAC_Synthesis cluster_properties Linker Properties Linker 7-Azidoheptanoic Acid (Linker) Intermediate E3-Linker Conjugate (Azide-functionalized) Linker->Intermediate Amide Coupling (EDC/NHS or HATU) Ligand_E3 E3 Ligase Ligand (e.g., Lenalidomide-NH2) Ligand_E3->Intermediate Ligand_POI Target Protein Ligand (Alkyne-tagged) PROTAC Final PROTAC (Triazole-linked) Ligand_POI->PROTAC Intermediate->PROTAC CuAAC Click Reaction (CuSO4, Ascorbate) Prop1 Length: ~10 Å Prop2 Hydrophobic

Figure 1: Convergent synthesis workflow utilizing 7-Azidoheptanoic Acid to assemble a Heterobifunctional PROTAC.

Part 4: Mechanism of Action (The Click Interface)

The utility of 7-azidoheptanoic acid relies on the bioorthogonality of the azide group. The primary reaction used is the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

Reaction Mechanism
  • Cu(I) Coordination: Copper coordinates with the alkyne on the target ligand.

  • Azide Binding: The terminal azide of the 7-azidoheptanoic acid linker coordinates to the copper center.

  • Ring Closure: A 1,2,3-triazole ring is formed. This ring is chemically inert, stable against proteases, and mimics a peptide bond electronically, making it ideal for biological systems.

Click_Mechanism Step1 Azide (Linker) R-N3 Complex Copper-Acetylide-Azide Complex Step1->Complex Step2 Alkyne (Ligand) R'-C≡CH Step2->Complex Catalyst Cu(I) Catalyst Catalyst->Complex Product 1,2,3-Triazole Linkage (Stable PROTAC) Complex->Product Cycloaddition

Figure 2: Simplified mechanism of the CuAAC reaction forming the stable triazole bridge.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22907807, 7-Azidoheptanoic acid. Retrieved from [Link]

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[8] Angewandte Chemie International Edition. (Foundational text on Azide stability and C/N ratios).

  • Stanford University Environmental Health & Safety. Information on Azide Compounds. Retrieved from [Link][5]

  • Beshara, C.S., et al. (2010).Synthesis of 7-bromoheptanoic acid derivatives. Journal of Medicinal Chemistry (Contextualizing the precursor).
  • Maple, H.J., et al. (2012).Automated chemical synthesis of peptoid-based PROTACs. Bioorganic & Medicinal Chemistry Letters.

Sources

7-Azidoheptanoic Acid CAS number 135920-28-4

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 7-Azidoheptanoic Acid (CAS 135920-28-4)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 7-Azidoheptanoic Acid. It moves beyond a simple recitation of facts to provide field-proven insights into its application, the rationale behind experimental choices, and detailed protocols for its effective use.

Introduction: The Strategic Value of a Bifunctional Linker

7-Azidoheptanoic acid is a cornerstone molecule in the field of bioconjugation and chemical biology. Its strategic value lies in its bifunctional nature: it possesses a terminal carboxylic acid and a terminal azide group, connected by a seven-carbon aliphatic chain. This structure allows it to act as a versatile heterobifunctional crosslinker, bridging two different molecular entities with precision and efficiency.

The carboxylic acid provides a classic handle for covalent modification, most commonly through the formation of an active ester that readily reacts with primary amines, such as the lysine residues on the surface of proteins.[1][2] The azide group, on the other hand, is a bioorthogonal moiety—it is chemically inert within complex biological systems until it is introduced to a specific reaction partner.[][4] This orthogonality is the foundation of its utility in "click chemistry," enabling highly specific and high-yield conjugation reactions in aqueous environments.[5][6]

This guide will dissect the properties, synthesis, and core applications of 7-Azidoheptanoic Acid, providing both the theoretical underpinnings and practical methodologies required for its successful implementation in research and development.

Core Physicochemical & Handling Properties

A thorough understanding of a reagent's properties is fundamental to its effective use. The key characteristics of 7-Azidoheptanoic Acid are summarized below.

PropertyValueSource(s)
CAS Number 135920-28-4[7][8]
Molecular Formula C₇H₁₃N₃O₂[7][9]
Molecular Weight 171.20 g/mol [7]
Appearance Colorless Clear Liquid[7]
Purity Typically ≥95%[7][8]
Storage Store in a cool, dark, and well-ventilated place.[10] Sealed drying (25°C) is also recommended.[9]
Solubility Soluble in water.

Expert Insight on Handling & Storage: Organic azides are potentially energetic compounds, though the risk is significantly lower for alkyl azides compared to aryl azides, especially when not in pure, concentrated form. Standard laboratory precautions are sufficient. Always handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] For long-term stability, storage under an inert gas like argon or nitrogen is recommended to prevent potential degradation from air exposure.

Synthesis and Quality Control

7-Azidoheptanoic acid is typically synthesized on demand for research purposes.[8] A common synthetic route involves the nucleophilic substitution of a terminal halide on a heptanoic acid derivative with an azide salt, such as sodium azide. For example, starting from 7-bromoheptanoic acid, the bromide can be displaced by the azide ion in a polar aprotic solvent.

Causality in Purification & Analysis: Given its intended use in sensitive biological applications, purity is paramount. The presence of unreacted starting material or side products can lead to ambiguous results in downstream conjugation experiments. Therefore, rigorous quality control is essential. A suite of analytical techniques is employed to validate the identity and purity of 7-Azidoheptanoic acid:

  • Mass Spectrometry (LCMS or GCMS): Confirms the correct molecular weight.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Verifies the chemical structure and the absence of impurities.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides definitive evidence of the characteristic azide (N₃) stretch, typically appearing as a sharp, strong peak around 2100 cm⁻¹.[8]

  • High-Performance Liquid Chromatography (HPLC): Quantifies the purity of the final product.[8]

The Core Application: A Two-Step Strategy for Bioconjugation

The primary utility of 7-Azidoheptanoic acid is to install an azide handle onto a biomolecule of interest (e.g., a protein, peptide, or amine-modified oligonucleotide). This is typically a two-stage process: first, activating the carboxylic acid to react with the biomolecule, and second, using the newly installed azide for a subsequent click chemistry reaction.

Stage 1: Amine-Reactive Conjugation via NHS Ester Activation

The carboxylic acid of 7-Azidoheptanoic acid is not inherently reactive towards amines under physiological conditions. It must first be activated. The most common and reliable method is its conversion to an N-hydroxysuccinimide (NHS) ester.[2] This is a self-validating system: NHS esters are stable enough to be isolated but highly reactive with primary amines (e.g., lysine side chains) in a pH range of 7-9, forming a stable amide bond.[2]

  • Dissolution: Dissolve 1 equivalent of 7-Azidoheptanoic Acid in a suitable anhydrous organic solvent (e.g., Dichloromethane or DMF).

  • Activation Reagents: Add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.1 equivalents of a carbodiimide coupling reagent such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Reaction: Stir the mixture at room temperature for 4-12 hours under an inert atmosphere.

  • Purification: If using DCC, the dicyclohexylurea byproduct precipitates and can be removed by filtration. The solvent is then removed under reduced pressure, and the resulting NHS ester can be purified by silica gel chromatography if necessary.

  • Validation: Confirm the formation of the NHS ester via NMR and Mass Spectrometry.

Stage 2: Bioorthogonal Ligation via Click Chemistry

Once the biomolecule is "tagged" with the azide group, this handle can be used for highly specific ligation reactions. The two predominant forms of click chemistry employed are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Staudinger Ligation.

This reaction is the gold standard of click chemistry, forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[5][11] It is renowned for its high efficiency, specificity, and tolerance of a wide range of functional groups and aqueous conditions.[5][12]

CuAAC_Mechanism

Expert Insight: The choice of copper source and ligand is critical. A common practice is to generate the active Cu(I) catalyst in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[13] The addition of a copper-chelating ligand can both accelerate the reaction and protect the biomolecule from potential oxidative damage caused by reactive oxygen species.[13]

For applications where copper toxicity is a concern (e.g., live-cell labeling), the Staudinger Ligation offers a powerful metal-free alternative.[] This reaction occurs between an azide and a specifically engineered triarylphosphine (bearing an ortho-ester group), ultimately forming a stable amide bond.[4][14]

Staudinger_Ligation

Causality of Choice (CuAAC vs. Staudinger): The decision between CuAAC and Staudinger Ligation is driven by the experimental context.

  • Choose CuAAC for: In vitro conjugations where speed and efficiency are paramount and potential copper effects are negligible or can be mitigated by purification.

  • Choose Staudinger Ligation for: In vivo or live-cell applications where the presence of a metal catalyst is cytotoxic or would interfere with biological processes.[] It is a cornerstone of bioorthogonal chemistry for this reason.

Integrated Experimental Workflow: Labeling a Protein

The following workflow demonstrates how 7-Azidoheptanoic acid is used to label a protein with a fluorescent dye.

Protein_Labeling_Workflow

  • Protein Preparation: Prepare the protein solution in an amine-free buffer (e.g., PBS) at a pH of 7.5-8.5. The concentration should typically be 1-10 mg/mL.

  • NHS Ester Reaction: Add a 10- to 20-fold molar excess of freshly prepared 7-Azidoheptanoic Acid-NHS Ester (dissolved in a minimal amount of a water-miscible solvent like DMSO) to the protein solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Removal of Excess Reagent: Purify the azide-labeled protein from the excess NHS ester and reaction byproducts using a desalting column or dialysis.

  • Click Reaction (CuAAC Example):

    • To the purified azide-labeled protein, add a 5- to 10-fold molar excess of the alkyne-functionalized fluorescent dye.

    • Prepare a fresh catalyst solution containing CuSO₄, a ligand (e.g., TBTA), and sodium ascorbate in an appropriate buffer.

    • Add the catalyst solution to the protein/dye mixture.

  • Final Incubation & Purification: Allow the click reaction to proceed for 1 hour at room temperature. Purify the final fluorescently labeled protein conjugate using size-exclusion chromatography or another appropriate method to remove the excess dye and catalyst components.

  • Characterization: Confirm successful labeling using techniques like SDS-PAGE (observing a shift in molecular weight) and UV-Vis spectroscopy (to determine the degree of labeling).

Conclusion

7-Azidoheptanoic Acid, with its CAS number 135920-28-4, is more than just a chemical reagent; it is a strategic tool that enables the precise and modular construction of complex biomolecular conjugates. Its seven-carbon spacer provides optimal distance and flexibility, while its dual functionalities—the amine-reactive carboxylic acid and the bioorthogonal azide—offer a robust and validated pathway for labeling and modification. By understanding the causality behind its activation and the distinct advantages of different click chemistry platforms, researchers can confidently deploy this molecule to advance programs in drug discovery, diagnostics, and fundamental biological research.

References

  • Agard, N., et al. (2006). A comparative study of bioorthogonal reactions with azides. ACS Chemical Biology, 1(10):644-648. Available at: [Link]

  • PubChem. Heptanoic Acid. Available at: [Link]

  • Google Patents. CN103319358B - Preparation method of 7-amino heptanoic acid.
  • Google Patents. WO2022049211A1 - Methods for the preparation of bioconjugates.
  • ResearchGate. Intramolecular Staudinger Ligation: A Powerful Ring-Closure Method To Form Medium-Sized Lactams. Available at: [Link]

  • Middle East Technical University. The preparation of azido amino acids and the application of native chemical ligation in the synthesis of chlorotoxin. Available at: [Link]

  • National Center for Biotechnology Information. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Available at: [Link]

  • ResearchGate. Recent applications of click chemistry in drug discovery. Available at: [Link]

  • MDPI. Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. Available at: [Link]

  • PubMed. Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications. Available at: [Link]

  • Royal Society of Chemistry. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Available at: [Link]

  • PubMed. Staudinger ligation of alpha-azido acids retains stereochemistry. Available at: [Link]

  • MDPI. Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. Available at: [Link]

  • SciSpace. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Available at: [Link]

  • MDPI. Hyaluronic Acid Bioconjugates for the Delivery of Bioactive Molecules. Available at: [Link]

  • ResearchGate. The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. Available at: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Wikipedia. Click chemistry. Available at: [Link]

  • PubChem. 7-Formylheptanoic acid. Available at: [Link]

  • Agilent. Heptanoic Acid - Safety Data Sheet. Available at: [Link]

  • PubChem. 7-Cyanoheptanoic acid. Available at: [Link]

Sources

A Senior Application Scientist's Guide to 7-Azidoheptanoic Acid: A Bifunctional Crosslinker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern molecular biology and therapeutic development, the precise and stable linkage of different molecular entities is paramount. Bifunctional crosslinkers are the workhorses that enable these connections, and among them, 7-Azidoheptanoic Acid has emerged as a particularly versatile and powerful tool. This technical guide provides an in-depth exploration of 7-Azidoheptanoic Acid, detailing its core chemical principles, field-proven applications, and step-by-step protocols. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the causality behind experimental choices, ensuring that the reader can not only replicate but also innovate upon these foundational techniques. We will dissect its dual functionalities—the carboxyl group for classical amine coupling and the azide group for bioorthogonal "click" chemistry—providing a comprehensive manual for its effective implementation in protein modification, surface functionalization, and the construction of complex drug delivery systems.

The Molecular Architecture: Understanding the Bifunctional Advantage

At its core, 7-Azidoheptanoic Acid is a linker molecule featuring two distinct reactive functional groups at opposite ends of a seven-carbon aliphatic chain. This structural design is the key to its utility.

  • The Carboxylic Acid (-COOH) Terminus: This group provides a classic, robust handle for covalent modification. It can be readily activated to react with primary amines (-NH₂), such as those found on the side chains of lysine residues and the N-terminus of proteins, forming a highly stable amide bond.

  • The Azide (-N₃) Terminus: This group is the gateway to a suite of highly specific and efficient bioorthogonal reactions. The azide is exceptionally stable under most biological conditions and does not react with native functional groups found in proteins, nucleic acids, or cells. Its reactivity is "unlocked" only in the presence of a specific reaction partner, most commonly an alkyne or a phosphine.

  • The Heptanoic Acid Spacer: The seven-carbon chain provides a flexible spacer arm, which is critical for mitigating steric hindrance between the conjugated molecules. This separation can preserve the biological activity of proteins and allow other conjugated moieties to interact effectively with their targets.

Property Value Reference
IUPAC Name 7-azidoheptanoic acid[1]
CAS Number 135920-28-4[1][2][3]
Molecular Formula C₇H₁₃N₃O₂[2]
Molecular Weight ~171.2 g/mol [2][4]
Appearance Colorless Clear Liquid / White to Almost white powder[4][5]

The Chemistry of the Dual-Reactive Ends

The true power of 7-Azidoheptanoic Acid lies in the ability to selectively address each functional group. This section details the primary reaction mechanisms that researchers can exploit.

The Carboxylic Acid: Amine-Reactive Conjugation

The most common strategy for utilizing the carboxylic acid is its conversion into a more reactive intermediate, typically an N-hydroxysuccinimide (NHS) ester.[6] This activation is a cornerstone of bioconjugation chemistry.

The Causality of Choice: NHS esters are favored for their high reactivity towards primary amines at physiological to slightly basic pH (7.2-8.5) and their ability to form stable, irreversible amide linkages under aqueous conditions suitable for sensitive biomolecules.[][] The reaction is rapid and highly selective, minimizing side reactions.[]

G cluster_activation Activation Step cluster_conjugation Conjugation Step A 7-Azidoheptanoic Acid (-COOH) C Activated NHS Ester A->C Activation B EDC / NHS B->A E Stable Amide Bond (-CONH-) C->E Conjugation D Biomolecule (e.g., Protein with -NH2) D->E

Caption: NHS ester activation and subsequent amine conjugation workflow.

The Azide: Bioorthogonal Ligation Chemistries

The azide group remains inert during the amine conjugation step, ready for a second, orthogonal reaction. This allows for the precise, stepwise assembly of complex molecular constructs.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential "click chemistry" reaction. It involves the copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted triazole ring.[9][10] The reaction is extremely efficient, high-yielding, and tolerant of a wide range of functional groups and aqueous conditions.[10]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper catalysts are undesirable due to potential toxicity (e.g., in live cells), SPAAC is the preferred method.[11] This reaction uses a strained cyclooctyne derivative, which reacts spontaneously with an azide without the need for a catalyst.[11][12]

  • Staudinger Ligation: An alternative bioorthogonal reaction involves the reaction of the azide with a specifically engineered triarylphosphine.[13][14] This reaction forms a stable amide bond and is also catalyst-free, making it suitable for in vivo applications.[13][]

G cluster_cuaac CuAAC cluster_spaac SPAAC (Copper-Free) cluster_staudinger Staudinger Ligation start Azide-Functionalized Molecule alkyne Terminal Alkyne start->alkyne Reacts with strained_alkyne Strained Alkyne (e.g., Cyclooctyne) start->strained_alkyne Reacts with phosphine Engineered Phosphine start->phosphine Reacts with triazole Triazole Linkage alkyne->triazole cu Cu(I) Catalyst cu->alkyne spaac_triazole Triazole Linkage strained_alkyne->spaac_triazole amide Amide Bond phosphine->amide

Caption: Key bioorthogonal reactions involving the azide terminus.

Field-Proven Applications and Protocols

This section provides validated, step-by-step protocols for common applications of 7-Azidoheptanoic Acid, emphasizing the rationale behind each step.

Two-Step Labeling of a Protein

This workflow first attaches the linker to the protein via its carboxyl group, creating an "azide-reactive" protein that can be subsequently labeled with an alkyne-bearing molecule using click chemistry.

The Causality of Choice: This two-step approach is ideal when the final label (e.g., a fluorophore, a drug molecule) is sensitive to the conditions of the initial NHS-ester conjugation or when multiple different labels need to be attached to the same azide-functionalized protein batch.

G A 1. Activate Linker (7-Azidoheptanoic Acid + EDC/NHS) B 2. Conjugate to Protein (Reaction with Lysine -NH2) A->B C 3. Purify (Remove excess linker) B->C D 4. Click Reaction (Add Alkyne-Label + Catalyst) C->D E 5. Final Purification (Remove excess label) D->E F Characterized Labeled Protein E->F

Caption: Experimental workflow for two-step protein labeling.

Protocol 3.1.1: Covalent Attachment of 7-Azidoheptanoic Acid to a Model Protein (e.g., BSA)

  • Objective: To functionalize Bovine Serum Albumin (BSA) with azide groups.

  • Self-Validation: Success is validated by confirming the presence of the azide group on the protein using an alkyne-fluorophore in a subsequent click reaction, followed by SDS-PAGE analysis.

Materials:

  • 7-Azidoheptanoic Acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Bovine Serum Albumin (BSA)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Activation Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification: Desalting column (e.g., PD-10) or dialysis cassette (10 kDa MWCO)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve 7-Azidoheptanoic Acid in DMF to a final concentration of 100 mM.

    • Dissolve EDC and NHS in anhydrous DMF to a final concentration of 100 mM each. Rationale: EDC and NHS are moisture-sensitive; using an anhydrous solvent is critical for efficient activation.

    • Dissolve BSA in PBS to a concentration of 10 mg/mL.

  • Activation of 7-Azidoheptanoic Acid:

    • In a microfuge tube, combine 20 µL of 100 mM 7-Azidoheptanoic Acid, 20 µL of 100 mM EDC, and 20 µL of 100 mM NHS.

    • Incubate at room temperature for 30 minutes. Rationale: This allows the carboxylic acid to be fully converted to the more stable NHS ester intermediate.

  • Conjugation to Protein:

    • Add the entire activation mixture (60 µL) to 1 mL of the 10 mg/mL BSA solution. This represents a significant molar excess of the linker to ensure efficient labeling.

    • Incubate the reaction for 2 hours at room temperature with gentle shaking. Rationale: A pH of 7.4 is a good compromise, keeping the protein stable while allowing the deprotonated primary amines to react efficiently with the NHS ester.[]

  • Purification:

    • Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, following the manufacturer's instructions.

    • Alternatively, dialyze the sample against 1L of PBS at 4°C, with at least three buffer changes over 24 hours. Rationale: Purification is essential to prevent downstream interference from unreacted azide linker.

  • Characterization & Storage:

    • Confirm protein concentration using a BCA assay.

    • The resulting azide-functionalized BSA is now ready for a subsequent click chemistry reaction. Store at -20°C for long-term use.

Surface Functionalization for Biomaterial Applications

This protocol describes how to create an "azide-ready" surface on an amine-functionalized substrate (e.g., an aminosilane-coated glass slide), which can then be used to immobilize alkyne-modified biomolecules.

The Causality of Choice: This method provides a versatile platform for creating custom bio-surfaces. Any molecule that can be modified with an alkyne can be attached to the surface with high specificity and efficiency, which is ideal for fabricating biosensors or cell culture substrates.[16]

Protocol 3.2.1: Immobilization onto an Amine-Functionalized Surface

Materials:

  • Amine-functionalized substrate (e.g., glass slide, nanoparticle)

  • Same activation reagents as in Protocol 3.1.1 (7-Azidoheptanoic Acid, EDC, NHS)

  • Anhydrous organic solvent (e.g., DMF)

  • Washing solvents: Ethanol, Deionized Water

Procedure:

  • Activate 7-Azidoheptanoic Acid: Prepare the activated NHS ester solution as described in Protocol 3.1.1, Step 2.

  • Surface Reaction:

    • Immerse the amine-functionalized substrate in the activated NHS ester solution. Ensure the entire surface is covered.

    • Incubate for 4-6 hours at room temperature in a moisture-free environment (e.g., a desiccator). Rationale: The reaction is slower on a solid phase compared to in solution, requiring a longer incubation time.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Rinse thoroughly with DMF to remove unreacted linker.

    • Subsequently, wash with ethanol and then deionized water to remove residual solvent.

    • Dry the surface under a stream of nitrogen.

  • Validation:

    • The azide-functionalized surface can be characterized by X-ray Photoelectron Spectroscopy (XPS) to detect the nitrogen signal from the azide group or by contact angle measurements to observe changes in surface hydrophobicity.

    • Functional validation can be performed by "clicking" an alkyne-fluorophore to the surface and measuring fluorescence.

Characterization and Quality Control

Confirming the successful synthesis of your conjugate is a critical, self-validating step. A multi-faceted approach is often necessary.

Technique Purpose Expected Outcome for Successful Conjugation
FTIR Spectroscopy Confirms presence of functional groups.Appearance of a characteristic azide peak (~2100 cm⁻¹) after initial conjugation. Disappearance of the azide peak and appearance of a triazole ring signal after click chemistry.
Mass Spectrometry (MALDI-TOF or ESI) Determines the mass of the final product.An increase in the molecular weight of the protein or molecule corresponding to the mass of the attached linker and/or label.
HPLC (Reverse-Phase) Separates conjugated from unconjugated species.A shift in retention time. The conjugate will typically be more hydrophobic and elute later than the starting material.
SDS-PAGE with Fluorescence Imaging Visualizes protein labeling.If a fluorescent alkyne was used, a fluorescent band will appear at the molecular weight of the target protein.

Practical Considerations and Troubleshooting

  • Storage and Stability: 7-Azidoheptanoic acid should be stored in a cool, dark place. Azide compounds are potentially energetic and should be handled with appropriate care, though aliphatic azides like this are generally stable.

  • NHS-Ester Hydrolysis: The activated NHS ester is susceptible to hydrolysis in aqueous buffers. The activation step should always be performed in an anhydrous solvent immediately before addition to the aqueous protein solution.

  • Copper Catalyst in CuAAC: For protein labeling, a ligand such as THPTA or TBTA should be used to stabilize the Cu(I) oxidation state and protect the protein from potential damage.[9][17]

  • Low Conjugation Efficiency: If labeling is inefficient, consider increasing the molar excess of the linker, adjusting the reaction pH to 8.0-8.5 to favor deprotonation of lysine amines[], or extending the reaction time.

Conclusion and Future Outlook

7-Azidoheptanoic Acid stands as a testament to the power of bifunctional design in chemical biology. Its combination of a robust, amine-reactive carboxyl group and a versatile, bioorthogonal azide group provides a reliable platform for creating complex molecular architectures. As research moves towards increasingly sophisticated constructs, such as antibody-drug conjugates, targeted nanoparticles, and multiplexed diagnostic platforms, the demand for precise and efficient linkers will only grow. The principles and protocols outlined in this guide provide a solid foundation for leveraging the capabilities of 7-Azidoheptanoic Acid to advance these next-generation scientific endeavors.

References

  • Preparation method of 7-amino heptanoic acid - Google P
  • 7-azidoheptanoic acid - LookChem. (URL: [Link])

  • Al-Azzam, W., et al. (2023). PEGylated therapeutics in the clinic. WIREs Nanomedicine and Nanobiotechnology. (URL: [Link])

  • Schürch, S., et al. (1995). Biophysical characterization and modeling of lung surfactant components. Journal of Applied Physiology. (URL: [Link])

  • Intramolecular Staudinger Ligation: A Powerful Ring-Closure Method To Form Medium-Sized Lactams | Request PDF - ResearchGate. (URL: [Link])

  • Gody, G., et al. (2021). A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry. Polymers. (URL: [Link])

  • Nilsson, B. L., et al. (2001). Staudinger ligation of alpha-azido acids retains stereochemistry. Organic Letters. (URL: [Link])

  • Li, Y., & Weng, W. (2008). Surface modification of hydroxyapatite by stearic acid: characterization and in vitro behaviors. Journal of Materials Science: Materials in Medicine. (URL: [Link])

  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - MDPI. (URL: [Link])

  • Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Royal Society of Chemistry. (URL: [Link])

  • Click chemistry Activators - Interchim. (URL: [Link])

  • State-of-the-art surfactants as biomedical game changers: unlocking their potential in drug delivery, diagnostics, and tissue engineering - PubMed. (URL: [Link])

  • Synthesis of Bifunctional Molecules for the Production of Polymers Based on Unsaturated Fatty Acids as Bioderived Raw Materials - MDPI. (URL: [Link])

  • The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - MDPI. (URL: [Link])

  • Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog. (URL: [Link])

  • Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine - MDPI. (URL: [Link])

  • Site-Specific PEGylation of Therapeutic Proteins - PMC. (URL: [Link])

  • Click Chemistry Protocols - Ruixibiotech. (URL: [Link])

  • Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions - ResearchGate. (URL: [Link])

  • Development of self-nanoemulsifying drug delivery system of 1-(2,5-dihydroxy phenyl)-3-pyridine-2-yl-propenone to enhance pro-apoptotic activities in MCF-7 breast cancer cells - Journal of Applied Pharmaceutical Science. (URL: [Link])

  • PEGylation increases antitumoral activity of arginine deiminase of Streptococcus pyogenes - SpringerLink. (URL: [Link])

  • Polymeric Nanoparticles as a Promising Drug Delivery Platform for the Efficacious Delivery of Toll-Like Receptor 7/8 Agonist and IDO-Inhibitor - ResearchGate. (URL: [Link])

  • Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC. (URL: [Link])

  • Fast, copper-free click chemistry: A convenient solid-phase approach to oligonucleotide conjugation - ResearchGate. (URL: [Link])

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An In-depth Technical Guide to 7-Azidoheptanoic Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 7-Azidoheptanoic Acid, a versatile heterobifunctional linker. We will delve into its core functionalities, proven applications, and detailed protocols, grounding our discussion in the principles of chemical reactivity and bioconjugate stability.

Introduction: The Strategic Role of Linkers in Bioconjugation

Bioconjugation, the science of covalently linking biomolecules, is a cornerstone of modern therapeutics, diagnostics, and life science research.[1][2] At the heart of this discipline lies the "linker," a molecular bridge that connects two or more distinct molecules, such as a protein and a small molecule drug. The choice of linker is a critical determinant of the final conjugate's stability, functionality, and pharmacokinetic properties.

7-Azidoheptanoic Acid has emerged as a valuable tool in the bioconjugation toolkit. It is a heterobifunctional linker, meaning it possesses two different reactive groups: a terminal azide (-N₃) and a carboxylic acid (-COOH). This dual functionality allows for a sequential and controlled conjugation strategy, which is paramount for creating well-defined and reproducible bioconjugates. The seven-carbon aliphatic chain provides spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of proteins or antibodies.[3]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 7-Azidoheptanoic Acid is essential for its effective use.

PropertyValueSource
Molecular Formula C₇H₁₃N₃O₂[4][5]
Molecular Weight 171.20 g/mol [4][5]
CAS Number 135920-28-4[6][7]
Appearance Colorless to slightly yellow liquid[4][8]
Purity Typically >95%[4][6]

The Core Chemistry: A Two-Step Conjugation Strategy

The utility of 7-Azidoheptanoic Acid stems from the orthogonal reactivity of its two functional groups. This allows for a two-step process: first, the activation of the carboxylic acid to react with a biomolecule, and second, the use of the azide group for "click chemistry" ligation.

Step 1: Amine-Reactive Conjugation via NHS Ester Activation

The carboxylic acid group of 7-Azidoheptanoic Acid does not directly react with amines on proteins under physiological conditions. It must first be activated to a more reactive form. The most common and reliable method is its conversion to an N-Hydroxysuccinimide (NHS) ester.[9][10][11]

This activation is typically achieved using a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of N-Hydroxysuccinimide (NHS).[12] The resulting 7-Azidoheptanoic Acid NHS ester is a stable, amine-reactive intermediate that readily couples with primary amines (e.g., the ε-amine of lysine residues and the N-terminus of proteins) to form a stable amide bond.[13][14]

G cluster_activation Activation Step cluster_conjugation Conjugation Step Acid 7-Azidoheptanoic Acid (-COOH) EDC_NHS EDC / NHS Acid->EDC_NHS NHS_Ester Amine-Reactive NHS Ester EDC_NHS->NHS_Ester Protein Protein (with -NH2 groups) NHS_Ester->Protein Azide_Protein Azide-Modified Protein Protein->Azide_Protein G Azide_Protein Azide-Modified Protein Catalyst Cu(I) Catalyst + Ligand (e.g., THPTA) Azide_Protein->Catalyst Alkyne_Molecule Alkyne-Bearing Molecule (e.g., Drug, Fluorophore) Alkyne_Molecule->Catalyst Conjugate Final Bioconjugate (Stable Triazole Linkage) Catalyst->Conjugate

Caption: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Causality Behind Experimental Choices:
  • Copper Source and Ligands: The active catalyst is Copper(I), which is unstable and readily oxidizes to the inactive Cu(II) state. [15]Therefore, the reaction is typically run using a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate to generate Cu(I) in situ. [15]A stabilizing ligand, such as the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to protect the Cu(I) from oxidation and to prevent protein degradation that can be caused by free copper ions. [15]* Bioorthogonality: The azide and alkyne groups are essentially absent from natural biological systems. [16]This "bioorthogonality" ensures that the reaction proceeds with extremely high specificity, linking only the desired components and minimizing side reactions with other functional groups in a complex biological milieu.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, providing a robust framework for the successful use of 7-Azidoheptanoic Acid.

Protocol 1: NHS Ester Activation of 7-Azidoheptanoic Acid

This protocol describes the in situ generation of the NHS ester and its subsequent reaction with a model protein (e.g., Bovine Serum Albumin, BSA).

Materials:

  • 7-Azidoheptanoic Acid

  • EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)

  • NHS (N-Hydroxysuccinimide)

  • Protein (e.g., BSA) at 5-20 mg/mL

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or PBS, pH 8.3-8.5 [10][13]* Anhydrous DMSO

  • Desalting column (e.g., Glen Gel-Pak™ or equivalent) [13] Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 5-20 mg/mL. [13]Ensure the buffer does not contain primary amines (e.g., Tris or glycine). [17]2. Prepare Reagent Stock Solutions:

    • Separately dissolve 7-Azidoheptanoic Acid, EDC, and NHS in anhydrous DMSO to create concentrated stock solutions (e.g., 100 mM). These should be prepared fresh.

  • Activation and Conjugation:

    • Calculate the required volume of the 7-Azidoheptanoic Acid stock solution to achieve the desired molar excess (e.g., 20-fold) relative to the protein.

    • In a separate microfuge tube, combine the calculated volume of 7-Azidoheptanoic Acid with a 1.5-fold molar excess of both EDC and NHS (relative to the acid). [12]Allow this activation reaction to proceed for 15 minutes at room temperature.

    • Add the activated NHS ester solution directly to the protein solution.

    • Incubate the reaction for 1-4 hours at room temperature with gentle agitation. [13]4. Purification:

    • Remove the excess, unreacted reagent and byproducts (e.g., hydrolyzed NHS ester) by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4). [13] * Collect the protein-containing fractions.

Protocol 2: CuAAC "Click" Reaction

This protocol details the conjugation of the azide-modified protein to an alkyne-functionalized molecule (e.g., an alkyne-fluorophore).

Materials:

  • Azide-modified protein (from Protocol 1)

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water) [18]* THPTA ligand solution (e.g., 100 mM in water) [18]* Sodium Ascorbate solution (prepare fresh, e.g., 20 mg in 0.36 mL water) [18]* PBS buffer, pH 7.4

Procedure:

  • Prepare Click Reagents:

    • Catalyst Premix: For each reaction, prepare a premix of the copper catalyst. Combine 1 part CuSO₄ solution with 5 parts THPTA ligand solution. Vortex briefly. This complexation step is critical for catalyst stability and protein integrity. [15][19] * Reducing Agent: Prepare the sodium ascorbate solution immediately before use, as it is susceptible to oxidation. [18]2. Set up the Click Reaction:

    • In a microfuge tube, combine the azide-modified protein, the alkyne-functionalized molecule (typically in a 5-10 fold molar excess over the protein), and PBS buffer.

    • Add the CuSO₄/THPTA catalyst premix to the tube.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. [15] * Vortex briefly to mix.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorophore.

  • Purification: Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove the copper catalyst, excess reagents, and unreacted alkyne molecule.

Characterization and Troubleshooting

Thorough characterization is essential to confirm successful conjugation and to determine the degree of labeling.

TechniquePurposeKey Insights
UV-Vis Spectroscopy Determine protein concentration and degree of labeling (if a chromophore is attached).Compares absorbance at 280 nm (protein) with the absorbance maximum of the attached molecule.
Mass Spectrometry (ESI-MS) Confirm covalent modification and determine the exact mass of the conjugate. [20]Provides a precise mass shift corresponding to the addition of the linker and payload, allowing for calculation of the drug-to-antibody ratio (DAR). [21][22]
Size-Exclusion Chromatography (SEC) Assess purity and detect aggregation.Compares the retention time of the conjugate to the starting protein. A shift to an earlier retention time may indicate aggregation.
Troubleshooting Common Issues
  • Low Conjugation Yield (NHS reaction):

    • Cause: Hydrolysis of the NHS ester.

    • Solution: Ensure the reaction pH is not above 8.5. Use freshly prepared NHS ester solution. Confirm the absence of primary amine contaminants in your buffers. [17]* Low Conjugation Yield (Click reaction):

    • Cause: Inactive copper catalyst.

    • Solution: Prepare the sodium ascorbate solution immediately before use. Ensure the THPTA ligand is used to stabilize the Cu(I) state.

  • Protein Aggregation:

    • Cause: High degree of labeling or exposure to free copper ions.

    • Solution: Reduce the molar excess of the NHS ester in the initial labeling step. Ensure a sufficient excess of THPTA ligand (e.g., 5 equivalents to copper) is used in the click reaction. [19]

Conclusion

7-Azidoheptanoic Acid is a powerful and versatile heterobifunctional linker that enables a controlled, two-step approach to bioconjugation. By first leveraging robust amine-reactive chemistry through an NHS ester intermediate, a biomolecule can be efficiently functionalized with an azide handle. This bioorthogonal group then allows for highly specific ligation to an alkyne-bearing molecule via copper-catalyzed click chemistry. This strategic approach provides researchers with a reliable method for constructing well-defined bioconjugates for a wide array of applications in research, diagnostics, and therapeutic development.

References

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research. Retrieved from [Link]

  • Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. (n.d.). Glen Research. Retrieved from [Link]

  • 7-Azidoheptanoic acid ethyl ester. (2024, April 9). ChemBK. Retrieved from [Link]

  • Preparation method of 7-amino heptanoic acid. (n.d.). Google Patents.
  • 7-Azidoheptanoic acid | CAS#:135920-28-4. (2025, September 11). Chemsrc. Retrieved from [Link]

  • 7-azidoheptanoic acid. (n.d.). LookChem. Retrieved from [Link]

  • 7-azidoheptanoic acid CAS NO.135920-28-4. (n.d.). Sibian Chemical. Retrieved from [Link]

  • Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. (n.d.). PMC. Retrieved from [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (n.d.). PMC. Retrieved from [Link]

  • NHS ester protocol for labeling proteins. (n.d.). Abberior Instruments. Retrieved from [Link]

  • Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS). (n.d.). PMC. Retrieved from [Link]

  • Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide–Alkyne Cycloaddition. (2025, November 13). Preprints.org. Retrieved from [Link]

  • Development And Application of "Click Chemistry" In ADC And PROTAC. (2025, October 5). Technology Networks. Retrieved from [Link]

  • Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. (2017, March 1). ResearchGate. Retrieved from [Link]

  • Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. (n.d.). Fluidic Sciences. Retrieved from [Link]

  • Bioconjugation and mass spectrometry methods for comprehensive analysis of protein structures and post-translational modifications. (2024, December 16). MavMatrix - UTA. Retrieved from [Link]

  • Glycosylated α-Azido Amino Acids: Versatile Intermediates in the Synthesis of Neoglycoconjugates. (n.d.). ResearchGate. Retrieved from [Link]

  • Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. (n.d.). JoVE. Retrieved from [Link]

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.). Novatia. Retrieved from [Link]

  • Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers. (2020, September 15). CDN. Retrieved from [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. (2011, December 15). Jena Bioscience. Retrieved from [Link]

  • Breakthrough in click chemistry: innovative method revolutionizes drug development. (2025, February 11). EurekAlert!. Retrieved from [Link]

  • Advances in Bioconjugation. (n.d.). PMC. Retrieved from [Link]

  • Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. (n.d.). Waters Corporation. Retrieved from [Link]

  • Click Chemistry Methodology: The Novel Paintbrush of Drug Design. (2024, December 27). PMC. Retrieved from [Link]

  • Troubleshooting Guides. (2024, November 7). Creative Biolabs. Retrieved from [Link]

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Technical Guide: 7-Azidoheptanoic Acid in Pharmaceutical Linkerology

[1]

Executive Summary

7-Azidoheptanoic acid (CAS: 135920-28-4) is a specialized heterobifunctional linker used extensively in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] Characterized by a terminal carboxylic acid and a bioorthogonal azide moiety separated by a seven-carbon aliphatic chain, it serves as a critical "spacer" that defines the physicochemical properties and spatial orientation of conjugated therapeutics.[1]

This guide details the synthesis, safety protocols, and application logic of 7-Azidoheptanoic acid, specifically focusing on its utility in "Click Chemistry" (CuAAC and SPAAC) for targeted protein degradation and bioconjugation.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

7-Azidoheptanoic acid functions as a hydrophobic spacer.[1] Its seven-carbon length (approx. 9–10 Å) is often optimal for bridging E3 ligase ligands to target protein ligands in PROTAC design, avoiding the steric clashes often seen with shorter linkers while maintaining better cell permeability than longer polyethylene glycol (PEG) chains.[1]

PropertySpecification
IUPAC Name 7-Azidoheptanoic acid
CAS Number 135920-28-4
Molecular Formula

Molecular Weight 171.20 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water
Boiling Point ~280°C (Predicted) - Note: Do not distill; risk of decomposition
pKa ~4.76 (Carboxylic acid)
Stability Stable at -20°C; Sensitive to heat and shock (Azide functionality)

Synthetic Route & Manufacturing Protocol

The synthesis of 7-Azidoheptanoic acid is a classic nucleophilic substitution (

11

Reaction Logic Diagram

The following diagram illustrates the synthetic workflow and critical decision points.

SynthesisWorkflowPrecursor7-Bromoheptanoic Acid(CAS: 30515-28-7)SolventSolvent: DMF or DMSOTemp: 60°CPrecursor->SolventReagentSodium Azide (NaN3)(Excess 1.5 eq)Reagent->SolventIntermediateReaction Mixture(SN2 Mechanism)Solvent->Intermediate 12-24 HoursQuenchWorkup: Dilute w/ WaterExtract w/ EtOAcIntermediate->Quench CoolingProduct7-Azidoheptanoic Acid(Purified Oil)Quench->Product Acidify (pH 2) & Extract

Caption: Synthesis workflow for 7-Azidoheptanoic acid via nucleophilic substitution of bromide with azide.

Detailed Experimental Protocol

Safety Warning: Perform all steps behind a blast shield. Avoid using halogenated solvents (DCM/Chloroform) during the reaction phase with sodium azide to prevent the formation of explosive di/tri-azidomethane.[1][5]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-Bromoheptanoic acid (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Azidation: Carefully add Sodium Azide (

    
    , 1.5 eq) in one portion.
    
    • Note:

      
       is toxic and acutely hazardous.[1][5][6] Avoid inhalation of dust.[1]
      
  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar) for 12–18 hours.
    
    • Monitoring: Monitor reaction progress via TLC (stain with Bromocresol Green for acid) or LC-MS.[1]

  • Workup:

    • Cool the reaction to room temperature.[1]

    • Pour the mixture into ice-cold water (5x reaction volume).

    • Acidification: Carefully adjust pH to ~2–3 using 1M HCl. Critical: Do not use concentrated acid to avoid rapid evolution of

      
       gas.[1]
      
    • Extraction: Extract the aqueous layer with Ethyl Acetate (3x).[1]

  • Purification:

    • Wash combined organic layers with brine (saturated NaCl).[1]

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Safety: Do not rotary evaporate to complete dryness if heating bath >40°C.[1]

    • Result: The product is typically obtained as a pale yellow oil, sufficiently pure (>95%) for subsequent conjugation.

Pharmaceutical Applications: Linkerology

7-Azidoheptanoic acid is a "Click-Ready" linker.[1] Its primary value lies in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , which forms a stable 1,2,3-triazole linkage.[1]

PROTAC Development

In PROTACs (Proteolysis Targeting Chimeras), the linker length is a determinant of degradation efficiency.

  • Reach: The 7-carbon chain allows the E3 ligase (e.g., Cereblon or VHL) to recruit the Target Protein without steric hindrance.[1]

  • Permeability: Unlike PEG linkers, the aliphatic chain of 7-azidoheptanoic acid increases lipophilicity (

    
    ), potentially improving membrane permeability.
    
Mechanism of Action (Ternary Complex)

The diagram below details how this specific linker facilitates the ubiquitination process.[1]

PROTAC_MechanismWarheadTarget Ligand(e.g., Kinase Inhibitor)Linker7-Azidoheptanoic Acid Linker(Aliphatic Spacer)Warhead->LinkerAmide BondTernaryComplexTernary Complex(Target :: PROTAC :: E3 Ligase)Linker->TernaryComplexRecruitmentE3LigandE3 Ligase Ligand(e.g., Thalidomide)E3Ligand->LinkerTriazole (Click)UbiquitinationUbiquitin Transfer(Tagging Target Protein)TernaryComplex->UbiquitinationDegradationProteasomal DegradationUbiquitination->Degradation

Caption: PROTAC mechanism showing 7-Azidoheptanoic acid bridging the Target Ligand and E3 Ligase Ligand.

Safety & Handling: The C/N Ratio Rule

Working with organic azides requires a quantitative assessment of explosivity risks.[1][6][7]

The C/N Ratio Calculation

The stability of an organic azide is estimated by the Carbon/Nitrogen ratio.[1][6][8]


  • 
     (Carbons) = 7[2]
    
  • 
     (Oxygens) = 2[1]
    
  • 
     (Nitrogens) = 3[1][8]
    
1

Interpretation:

  • Ratio ≥ 3: Generally considered stable for isolation and storage.[1]

  • Rule of Six: The compound contains 7 carbons, satisfying the "Rule of Six" (at least 6 carbons per energetic functional group).

  • Protocol: While calculated as stable, standard azide precautions apply:

    • Store at -20°C in the dark.

    • Avoid contact with metals (Cu, Pb) to prevent heavy metal azide formation (highly explosive).[1]

    • Deactivation: Treat waste with 10% Sodium Hypochlorite (Bleach) to oxidize the azide to benign nitrogen gas before disposal.[1]

References

  • LookChem. (n.d.).[1] 7-Azidoheptanoic acid - CAS 135920-28-4 Properties and Suppliers. Retrieved from [Link][1]

  • University of Pittsburgh. (2013). Safety Manual: Guidelines for the Safe Handling of Azides. Retrieved from [Link][1]

  • Maneiro, M., et al. (2020). Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation.[1] ACS Central Science.[1] Retrieved from [Link]

Methodological & Application

Application Notes & Protocols: Leveraging 7-Azidoheptanoic Acid for Advanced Bioconjugation via Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the use of 7-Azidoheptanoic Acid as a versatile, bifunctional linker in click chemistry applications. We delve into the core principles and methodologies for both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The protocols are designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, execution, and validation. By explaining the causality behind procedural steps, this document serves as both a practical manual and an educational resource for creating robust and reproducible bioconjugates.

Introduction: The Power of a Bifunctional Linker

7-Azidoheptanoic Acid is a powerful tool in the bioconjugation toolkit. Its architecture is elegantly simple yet highly effective, featuring two key functional groups at opposite ends of a seven-carbon aliphatic chain:

  • Azide Group (-N₃): A stable, bioorthogonal handle that participates with high specificity in click chemistry reactions.

  • Carboxylic Acid Group (-COOH): A versatile functional group that can be readily activated to form stable amide bonds with primary amines, such as the ε-amine of lysine residues found on the surface of proteins.[1]

This dual functionality allows 7-Azidoheptanoic Acid to act as a molecular bridge, first anchoring to a biomolecule of interest (e.g., an antibody, enzyme, or peptide) and then presenting an azide moiety for a subsequent, highly efficient click reaction with an alkyne-containing probe, drug, or surface. The heptanoic acid spacer provides adequate length to minimize steric hindrance between the conjugated partners.[2]

Pathway Selection: CuAAC vs. SPAAC

The azide group of the tethered linker can react via two primary click chemistry pathways. The choice between them is dictated by the experimental context, particularly the tolerance of the biological system to copper.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The prototypical click reaction, prized for its speed, reliability, and high yields.[3] It requires a copper(I) catalyst, which dramatically accelerates the reaction between a terminal alkyne and an azide.[4] While highly efficient, the potential cytotoxicity of copper can limit its use in living systems.[5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A metal-free alternative that leverages the high ring strain of a cyclooctyne (e.g., DBCO) to drive the reaction with an azide.[] This reaction is bioorthogonal, meaning it proceeds with high specificity in complex biological environments without interfering with native biochemical processes, making it ideal for live-cell labeling and in vivo applications.[]

Below is a workflow illustrating the strategic application of 7-Azidoheptanoic Acid.

G cluster_0 Step 1: Biomolecule Functionalization Mol_Interest Molecule of Interest (e.g., Protein with -NH₂ groups) Azide_Labeled_Mol Azide-Labeled Molecule Mol_Interest->Azide_Labeled_Mol Azido_Acid 7-Azidoheptanoic Acid (-COOH end) Activated_Acid Activated Acid (e.g., NHS Ester) Azido_Acid->Activated_Acid Activation (e.g., EDC/NHS) Activated_Acid->Azide_Labeled_Mol Amide Bond Formation Alkyne_Probe Alkyne-Probe DBCO_Probe DBCO-Probe (Strained Alkyne) Final_CuAAC Final Conjugate (CuAAC) Alkyne_Probe->Final_CuAAC Cu(I) Catalyst + Reducing Agent Final_SPAAC Final Conjugate (SPAAC) DBCO_Probe->Final_SPAAC Metal-Free G CuI Cu(I) Cu_Acetylide R₁-C≡C-Cu(I) CuI->Cu_Acetylide + Alkyne Alkyne R₁-C≡CH Metallacycle Six-membered Cu-metallacycle Cu_Acetylide->Metallacycle + Azide Azide R₂-N₃ Triazolyl_Cu Triazolyl-Cu intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->CuI Protonolysis Product Triazole Product Triazolyl_Cu->Product + H⁺ H_plus H⁺

Figure 2: Simplified catalytic cycle of the CuAAC reaction.
Materials & Reagents
  • Azide-labeled protein (from Protocol I)

  • Alkyne-functionalized molecule (e.g., alkyne-biotin, alkyne-fluorophore)

  • Copper(II) Sulfate (CuSO₄) solution: 20 mM in water

  • Sodium Ascorbate solution: 300 mM in water (prepare fresh)

  • THPTA ligand solution: 100 mM in water

  • Reaction Buffer: PBS, pH 7.4

Recommended Reagent Concentrations
ReagentStock ConcentrationFinal ConcentrationPurpose
Azide-Protein1-5 mg/mLVariesAzide-containing substrate
Alkyne-Probe2.5 mM100-250 µMAlkyne-containing substrate
CuSO₄20 mM1 mMCatalyst Precursor
THPTA Ligand100 mM5 mMCu(I) Stabilizing Ligand
Sodium Ascorbate300 mM5-10 mMReducing Agent
Step-by-Step Methodology
  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in the specified order. Expert Insight: The pre-complexation of copper and ligand is critical for reaction efficiency. [8] * 50 µL of Azide-labeled protein (1-5 mg/mL)

    • 90 µL of PBS buffer

    • 20 µL of 2.5 mM Alkyne-probe solution

    • 10 µL of 100 mM THPTA solution (vortex briefly)

    • 10 µL of 20 mM CuSO₄ solution (vortex briefly)

  • Initiate the Reaction:

    • Add 10 µL of 300 mM sodium ascorbate solution to the tube.

    • Vortex gently to mix. The final volume is 190 µL.

  • Incubation:

    • Protect the reaction from light if using a fluorescent probe.

    • Incubate for 30-60 minutes at room temperature. [9]Reaction times may require optimization depending on the specific reactants.

  • Purification and Validation:

    • Purify the final conjugate using a desalting column to remove excess reagents and catalyst components.

    • Validate the conjugation using SDS-PAGE (look for a band shift), mass spectrometry (to confirm mass addition), or functional assays (e.g., fluorescence imaging for a fluorophore conjugate).

Protocol III: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Causality: The SPAAC reaction mechanism is a [3+2] dipolar cycloaddition driven by the release of ring strain from a cyclooctyne, most commonly a dibenzocyclooctyne (DBCO) derivative. [10]The severe bond angle distortion in the eight-membered ring significantly lowers the activation energy for the reaction with an azide, allowing it to proceed rapidly at physiological temperatures without any catalyst. [][]This makes the reaction exquisitely bioorthogonal and ideal for sensitive biological samples.

G Azide_Protein Azide-Labeled Protein Transition_State [3+2] Cycloaddition Transition State Azide_Protein->Transition_State DBCO_Probe DBCO-Probe (Strained) DBCO_Probe->Transition_State Final_Conjugate Final Conjugate (Stable Triazole) Transition_State->Final_Conjugate Ring Strain Release

Figure 3: Reaction schematic for the SPAAC conjugation.
Materials & Reagents
  • Azide-labeled protein (from Protocol I)

  • DBCO-functionalized molecule (e.g., DBCO-fluorophore, DBCO-drug)

  • Reaction Buffer: PBS, pH 7.4

  • Expert Insight: Avoid buffers containing sodium azide (NaN₃) as a preservative. The azide ion will compete with the azide-labeled protein for the DBCO reagent, dramatically reducing labeling efficiency. [11]

Recommended Reagent Concentrations
ReagentStock ConcentrationFinal ConcentrationPurpose
Azide-Protein1-5 mg/mLVariesAzide-containing substrate
DBCO-Probe1-10 mM in DMSO2-5x molar excess over proteinStrained alkyne substrate
Step-by-Step Methodology
  • Prepare the Reaction Mixture:

    • To your solution of azide-labeled protein in PBS, add the DBCO-probe. A 2- to 5-fold molar excess of the DBCO reagent is typically sufficient.

    • The DBCO-probe is usually dissolved in DMSO. Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Reaction kinetics are generally slower than CuAAC but still highly efficient. [12] * Protect from light if using a fluorescent DBCO-probe.

  • Purification and Validation:

    • Purify the final conjugate using a desalting column to remove excess DBCO-probe.

    • Validate the success of the conjugation using the same methods described for CuAAC (SDS-PAGE, mass spectrometry, functional assays).

References

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210–216. Link

  • Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2010). Ligand-Accelerated Cu-Catalyzed Azide-Alkyne Cycloaddition: A Mechanistic Report. Journal of the American Chemical Society, 129(42), 12696–12704. Link

  • Hein, C. D., Liu, X., & Wang, D. (2008). Click-Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. Link

  • ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. Link

  • Svatunek, D., et al. (2016). Strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. ResearchGate. Link

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). An Insight Into Click Chemistry. Vol 77(1), 136-143. Link

  • Interchim. (n.d.). Click chemistry Activators. Retrieved February 5, 2026, from [Link]

  • baseclick. (n.d.). Protocols. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. Link

  • Hermanson, G. (2020, January 28). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification [Video]. YouTube. Link

  • Prescott, M., et al. (2022). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. ACS Bioconjugate Chemistry. Link

  • MDPI. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. International Journal of Molecular Sciences. Link

  • Batey, R. A., et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I₂/PPh₃. The Journal of Organic Chemistry. Link

  • Lee, K., et al. (2020). The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension. Pharmaceuticals. Link

  • Wikipedia. (n.d.). Click chemistry. Retrieved February 5, 2026, from [Link]

Sources

7-Azidoheptanoic Acid: A Versatile Tool for Precision Bioconjugation of Proteins and Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Bioorthogonal Chemistry in Modern Research

In the intricate landscape of biological research and therapeutic development, the ability to selectively label and modify proteins and peptides is paramount. Such modifications are instrumental in a vast array of applications, from elucidating complex biological pathways to constructing targeted drug delivery systems.[1][2] Traditional labeling methods often lack specificity, leading to heterogeneous products and ambiguous results. The advent of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized this field. Central to this revolution is the azide-alkyne cycloaddition, a "click chemistry" reaction renowned for its high efficiency, specificity, and biocompatibility.[3][4]

7-Azidoheptanoic acid emerges as a key player in this domain, offering a versatile and efficient means to introduce an azide moiety onto biomolecules.[5] This seven-carbon chain carboxylic acid, featuring a terminal azide group, serves as a powerful bifunctional linker, enabling the covalent attachment of a wide range of reporter molecules, imaging agents, and therapeutic payloads to proteins and peptides.[5] Its aliphatic chain provides a flexible spacer, minimizing potential steric hindrance and preserving the biological activity of the labeled molecule. This guide provides a comprehensive overview of the applications and protocols for utilizing 7-Azidoheptanoic Acid in protein and peptide labeling, tailored for researchers, scientists, and drug development professionals.

Chemical Properties and Advantages of 7-Azidoheptanoic Acid

7-Azidoheptanoic acid is a colorless to pale yellow liquid with a molecular weight of 171.2 g/mol .[5] Its structure combines a carboxylic acid group, amenable to standard bioconjugation techniques, and a terminal azide group, a key functional group for click chemistry.

PropertyValueSource
Molecular Formula C7H13N3O2[5]
Molecular Weight 171.2 g/mol [5]
Appearance Colorless Clear Liquid[5]
Purity Min. 95%[5]

The primary advantages of employing 7-Azidoheptanoic acid in bioconjugation strategies include:

  • Bioorthogonality : The azide group is virtually absent in biological systems, ensuring that it will not participate in unwanted side reactions with native functional groups.

  • High Reactivity and Specificity : The azide group reacts specifically and efficiently with alkyne-containing molecules through click chemistry, yielding a stable triazole linkage.[6]

  • Versatility : The carboxylic acid handle allows for straightforward conjugation to primary amines on proteins and peptides through the formation of a stable amide bond, typically via an N-hydroxysuccinimide (NHS) ester intermediate.[7]

  • Flexibility : The heptanoic acid backbone provides a flexible spacer arm, which can be crucial for maintaining the native conformation and function of the labeled biomolecule.

Workflow for Protein and Peptide Labeling

The journey from 7-Azidoheptanoic Acid to a precisely labeled biomolecule generally follows a two-stage process. First, the protein or peptide is functionalized with the azide group. Second, the azide-modified biomolecule is conjugated to an alkyne-containing molecule of interest via click chemistry.

G cluster_0 Stage 1: Azide Functionalization cluster_1 Stage 2: Click Chemistry Conjugation 7_Azidoheptanoic_Acid 7-Azidoheptanoic Acid Activation Activation (e.g., NHS ester synthesis) 7_Azidoheptanoic_Acid->Activation Azide_Labeled_Biomolecule Azide-Labeled Protein/Peptide Activation->Azide_Labeled_Biomolecule Reaction with primary amines Protein_Peptide Protein/Peptide (with primary amines) Protein_Peptide->Azide_Labeled_Biomolecule Click_Reaction Click Chemistry (CuAAC or SPAAC) Azide_Labeled_Biomolecule->Click_Reaction Alkyne_Molecule Alkyne-containing Molecule (e.g., Fluorophore, Drug) Alkyne_Molecule->Click_Reaction Final_Conjugate Final Labeled Bioconjugate Click_Reaction->Final_Conjugate G Azide_Protein Azide-Labeled Protein/Peptide Triazole_Conjugate 1,4-Disubstituted Triazole Conjugate Azide_Protein->Triazole_Conjugate Alkyne_Molecule Alkyne-containing Molecule Alkyne_Molecule->Triazole_Conjugate Cu_Catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Cu_Catalyst->Triazole_Conjugate Ligand Ligand (e.g., THPTA) Ligand->Triazole_Conjugate G Azide_Protein Azide-Labeled Protein/Peptide Triazole_Conjugate Regioisomeric Triazole Conjugate Azide_Protein->Triazole_Conjugate Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->Triazole_Conjugate

Sources

Precision Chemical Proteomics: Applications of 7-Azidoheptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Azidoheptanoic acid is a medium-chain alkyl azide (


) widely utilized in chemical proteomics as a bioorthogonal linker . Unlike short-chain azides (e.g., azidoacetic acid) which may induce steric hindrance, or long-chain fatty acid probes (e.g., 12-azidododecanoic acid) which mimic myristoylation, the 7-carbon chain of 7-azidoheptanoic acid serves a distinct structural role. It provides an optimal spatial separation (~9–10 Å) between a pharmacophore and the reporter tag, facilitating efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) without significantly altering the physicochemical properties of the parent ligand.

This guide details the application of 7-azidoheptanoic acid in Activity-Based Protein Profiling (ABPP) , specifically focusing on the synthesis of "clickable" probes and their subsequent deployment in chemoproteomic enrichment workflows.

Part 1: Chemical Biology & Mechanism

The Structural Logic of the C7 Linker

In the design of Activity-Based Probes (ABPs) or PROTACs, the linker is not merely a passive connector; it dictates the probe's solubility, cell permeability, and the steric availability of the click handle.

  • Steric Relief: The heptanoic backbone moves the bulky triazole product (formed after the click reaction) away from the protein binding site, preventing "false negatives" where the reporter tag interferes with ligand-target binding.

  • Hydrophobicity Balance: The C7 chain adds moderate lipophilicity, which can enhance cell permeability for in situ labeling, unlike highly polar PEG linkers that may require cell lysis prior to labeling.

The "Two-Step" ABPP Mechanism

The utility of 7-azidoheptanoic acid relies on a two-step bioorthogonal workflow:

  • Probe Ligation: The carboxylic acid terminus is activated (typically as an NHS ester) and coupled to a drug or ligand containing a primary amine.

  • Proteome Reactivity: The resulting probe is incubated with a proteome. The ligand binds its target, and the azide handle remains inert.

  • Click Chemistry: A reporter molecule (e.g., Biotin-Alkyne) is covalently attached via CuAAC, allowing for affinity enrichment.

ABPP_Mechanism Ligand Ligand/Drug (Amine-functionalized) Probe Clickable Probe (Ligand-C7-N3) Ligand->Probe Amide Bond Formation Linker 7-Azidoheptanoic Acid (NHS-Activated) Linker->Probe Complex Target-Probe Complex Probe->Complex Incubation Proteome Complex Proteome (Cell Lysate) Proteome->Complex Click CuAAC Reaction (+ Biotin-Alkyne) Complex->Click Enrichment Streptavidin Pull-down Click->Enrichment MS LC-MS/MS Identification Enrichment->MS

Figure 1: The Chemical Proteomics Workflow. 7-Azidoheptanoic acid acts as the critical bridge converting a standard ligand into a chemoproteomic probe.

Part 2: Application Note – Probe Synthesis

Objective: To derivatize a primary amine-containing pharmacophore with 7-azidoheptanoic acid.

Reagents Required
  • Ligand: Target molecule with a solvent-accessible primary amine (or secondary amine).

  • Linker: 7-Azidoheptanoic acid (CAS: 16298-03-6).

  • Coupling Agents: HATU or EDC/NHS.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: Anhydrous DMF or DMSO.

Synthesis Protocol (Microscale)
  • Activation: Dissolve 7-azidoheptanoic acid (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes at Room Temperature (RT) to generate the active ester.

  • Coupling: Add the amine-bearing ligand (1.0 eq) to the mixture.

  • Incubation: Stir at RT for 2–4 hours. Monitor reaction progress via LC-MS (Look for mass shift: +153.1 Da corresponding to the

    
     acyl fragment).
    
  • Purification: For biological applications, purify via semi-prep HPLC to remove unreacted azide, which can cause high background in proteomics.

  • Storage: Lyophilize and store at -20°C. Stable for >6 months.

Part 3: Protocol – Chemoproteomic Enrichment (ABPP)

Objective: To identify the protein targets of the synthesized probe from a complex cell lysate.

Experimental Design & Controls
Sample GroupCompositionPurpose
Experimental Proteome + Azide-Probe (10 µM)Identifies all binders (specific + non-specific).
Competition (Control) Proteome + Excess Free Ligand (100 µM) + Azide-Probe (10 µM)Validates specificity. True targets will disappear or show reduced intensity.
No Probe (Background) Proteome + DMSO OnlyIdentifies sticky proteins binding to beads/biotin.
Step-by-Step Workflow
Step 1: Proteome Preparation
  • Lyse cells (e.g., HEK293, HeLa) in Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% NP-40, Protease Inhibitors).

    • Note: Avoid primary amines (Tris, Glycine) if using NHS-ester probes directly, but for pre-synthesized probes, Tris is acceptable.

  • Adjust protein concentration to 2 mg/mL. Aliquot 500 µL (1 mg protein) per sample.

Step 2: Probe Incubation[1]
  • Add the Azide-Probe to the lysate (Final conc: 1–10 µM).

  • For Competition Control: Pre-incubate with 10x excess free ligand for 30 mins before adding the probe.

  • Incubate samples for 1 hour at RT or 37°C with gentle rotation.

Step 3: The Click Reaction (CuAAC)

Critical Step: Prepare a fresh "Click Cocktail." The order of addition matters to prevent Copper(I) oxidation.

  • Add reagents to the lysate in this specific order:

    • Biotin-PEG4-Alkyne: 100 µM final (from 10 mM DMSO stock).

    • TCEP (Tris(2-carboxyethyl)phosphine): 1 mM final (Reduces Cu(II) to Cu(I) and keeps proteins reduced).

    • TBTA (Ligand): 100 µM final (Stabilizes Cu(I)).

    • CuSO4: 1 mM final.

  • Vortex immediately. Incubate for 1 hour at RT.

  • Quench: Add 4 volumes of ice-cold Methanol/Chloroform (4:1) to precipitate proteins and remove excess unreacted biotin reagents. Spin at 10,000 x g for 10 min. Discard supernatant. Wash pellet 2x with cold methanol.

Step 4: Streptavidin Enrichment
  • Resuspend protein pellet in 500 µL Resolubilization Buffer (1% SDS in PBS). Heating (5 min at 80°C) may be required.

  • Dilute to 0.2% SDS with PBS (SDS must be <0.2% for efficient Streptavidin binding).

  • Add 50 µL of pre-washed Streptavidin Magnetic Beads .

  • Rotate overnight at 4°C.

Step 5: On-Bead Digestion & MS Analysis
  • Wash beads stringently:

    • 2x with 1% SDS in PBS.

    • 2x with 4M Urea in 50 mM Ammonium Bicarbonate (AMBIC).

    • 2x with 50 mM AMBIC (to remove detergents).

  • Trypsinization: Add 200 µL 50 mM AMBIC + 0.5 µg Sequencing Grade Trypsin. Incubate overnight at 37°C.

  • Collect supernatant (peptides). Acidify with Formic Acid (to 1%).

  • Analyze via LC-MS/MS (Data-Dependent Acquisition).

Part 4: Data Visualization & Analysis

To validate the target, compare the Label-Free Quantification (LFQ) intensity between the Experimental and Competition samples.

Data_Logic RawData Raw MS Spectra Search Database Search (MaxQuant/Proteome Discoverer) RawData->Search Filter Filter Contaminants (Keratin, Streptavidin) Search->Filter Volcano Volcano Plot Analysis (Enrichment vs. P-value) Filter->Volcano Hit True Target: High Enrichment Blocked by Competitor Volcano->Hit Selectivity Filter

Figure 2: Data Analysis Pipeline. Identification of high-confidence targets requires rigorous filtering against competition controls.

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry, 83, 341-377. Link

  • Willems, L. I., et al. (2011). From chemical proteomics to kinase inhibitor drug discovery. MedChemComm, 2(10), 915-923. Link

  • Yang, Y. Y., et al. (2013). Activity-based protein profiling: Recent advances in probe development and applications. Chemical Science, 4(6), 2300-2306. Link

  • Click Chemistry Tools. (n.d.). 7-Azidoheptanoic Acid Product Data. Link

Sources

7-Azidoheptanoic Acid as a crosslinker for hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Hydrogel Engineering using 7-Azidoheptanoic Acid

Executive Summary

This guide details the use of 7-Azidoheptanoic Acid (7-AHA) as a heterobifunctional linker for engineering bio-orthogonal hydrogels. Unlike shorter linkers (e.g., azidoacetic acid), the C7 aliphatic chain of 7-AHA provides critical spatial flexibility, reducing steric hindrance during subsequent crosslinking reactions. This protocol focuses on a two-step "Prime & Lock" strategy: (1) Functionalizing a biopolymer backbone (e.g., Gelatin, Chitosan, or BSA) with pendant azide groups, followed by (2) Copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) crosslinking.

Key Advantages:

  • Bio-orthogonality: The azide moiety is inert to native biological functional groups (amines, thiols, carboxyls).

  • Tunable Kinetics: Gelation speed is controlled by the degree of substitution (DS) and the choice of alkyne partner (e.g., DBCO vs. BCN).

  • Cytocompatibility: The SPAAC mechanism avoids cytotoxic copper catalysts, making this ideal for cell encapsulation.

Mechanism of Action

The utility of 7-Azidoheptanoic Acid relies on its dual reactivity. The carboxylic acid tail is activated to form an amide bond with lysine residues on a protein backbone. The azide head then serves as a "click" handle for crosslinking.

Reaction Pathway Visualization

The following diagram illustrates the "Prime & Lock" workflow, moving from the raw linker to the final hydrogel network.

G Start 7-Azidoheptanoic Acid Act Activation (EDC/NHS) Start->Act Solubilization Inter NHS-Ester Intermediate Act->Inter Unstable Func Azide-Functionalized Precursor Inter->Func Amide Bond Formation Polymer Biopolymer (e.g., Gelatin-NH2) Polymer->Func Gel Hydrogel Network (Triazole Crosslinks) Func->Gel SPAAC Click Reaction Cross Crosslinker (DBCO-PEG-4arm) Cross->Gel

Figure 1: The "Prime & Lock" synthesis workflow. 7-AHA is first activated to graft onto the polymer, creating a stable precursor that gels upon mixing with a multi-arm alkyne.

Pre-Protocol Considerations

  • Solubility Warning: 7-Azidoheptanoic acid is hydrophobic. It must be pre-dissolved in a water-miscible organic solvent (DMSO or DMF) before addition to the aqueous reaction buffer. Direct addition to water will result in precipitation and failed conjugation.

  • Stoichiometry: A molar excess of 3:1 to 5:1 (Acid:Lysine residues) is recommended to achieve a high Degree of Substitution (DS).

  • pH Sensitivity: The EDC activation step is most efficient at pH 4.7–6.0, while the NHS-ester coupling to amines requires pH 7.0–8.5.

Protocol 1: Polymer Functionalization (The "Prime" Step)

Objective: Synthesize Azide-functionalized Gelatin (Az-Gelatin) using 7-Azidoheptanoic Acid.

Materials:

  • Gelatin (Type A, 300 Bloom)

  • 7-Azidoheptanoic Acid (MW: ~171.2 g/mol )

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

  • NHS (N-Hydroxysuccinimide)[1]

  • DMSO (Anhydrous)

  • Dialysis Tubing (3.5 kDa MWCO)

Step-by-Step Methodology:

  • Polymer Dissolution:

    • Dissolve 1.0 g of Gelatin in 20 mL of warm (40°C) MES buffer (0.1 M, pH 5.0).

    • Why: Type A gelatin is positively charged at this pH, preventing aggregation, while MES supports EDC stability.

  • Linker Activation (The "Active Ester" Cocktail):

    • In a separate vial, dissolve 250 mg of 7-Azidoheptanoic Acid in 2 mL of DMSO.

    • Add EDC (1.5 eq relative to acid) and NHS (1.5 eq relative to acid) to the DMSO solution.

    • Incubate for 15 minutes at room temperature.

    • Expert Note: Activating in DMSO prevents premature hydrolysis of the EDC before it encounters the acid.

  • Conjugation:

    • Add the activated DMSO cocktail dropwise to the Gelatin solution while stirring vigorously.

    • Adjust pH to 7.4 using 1 M NaOH immediately after addition.

    • Incubate at 40°C for 24 hours in the dark.

  • Purification (Crucial for Cytotoxicity):

    • Transfer reaction mixture to dialysis tubing.

    • Dialyze against distilled water for 3 days at 40°C (to keep gelatin liquid), changing water 3 times daily.

    • Self-Validation: The dialysate should be clear. Any turbidity suggests unreacted acid precipitating out.

  • Lyophilization:

    • Freeze and lyophilize the purified solution to obtain a white, fluffy solid (Az-Gelatin). Store at -20°C.

Protocol 2: Hydrogel Formation (The "Lock" Step)

Objective: Crosslink Az-Gelatin using a 4-arm PEG-DBCO via SPAAC.

Materials:

  • Az-Gelatin (from Protocol 1)

  • 4-arm PEG-DBCO (MW 10k or 20k)

  • PBS (pH 7.4)

Step-by-Step Methodology:

  • Preparation of Precursors:

    • Solution A: Dissolve Az-Gelatin in PBS at 10% (w/v). Warm to 37°C.[2][3]

    • Solution B: Dissolve 4-arm PEG-DBCO in PBS at a concentration ensuring a 1:1 molar ratio of Azide:DBCO groups.

    • Calculation: Use the DS determined in the validation section to calculate exact moles of azide.

  • Mixing & Gelation:

    • Mix Solution A and Solution B (1:1 volume ratio) in a mold or well plate.

    • Incubate at 37°C.

    • Observation: Gelation should occur within 15–45 minutes depending on the concentration.

Validation & Characterization

A. Degree of Substitution (TNBS Assay)

To verify Protocol 1, you must quantify how many lysine amines were converted to azides.

  • Method: React Az-Gelatin and unmodified Gelatin with 2,4,6-Trinitrobenzenesulfonic acid (TNBS).

  • Readout: Absorbance at 335 nm.[2]

  • Calculation:

    
    
    
  • Target: A DS of >60% is typically required for robust gelation.

B. Rheological Validation

To verify Protocol 2, perform an oscillatory time sweep.

Typical Data Profile:

Parameter Value Interpretation
Storage Modulus (G') 1.5 – 5.0 kPa Indicates stiffness suitable for soft tissue engineering.
Gelation Point Crossover (G' = G'') The exact time the network forms (typically 10-30 min).

| Swelling Ratio | 1500% - 2000% | High water content mimics ECM. |

Validation Logic Diagram

Use this logic flow to troubleshoot your hydrogel formation.

Validation Test Validation Step: Rheology (Time Sweep) Check1 Does G' cross G''? Test->Check1 Pass SUCCESS: Stable Hydrogel Check1->Pass Yes Fail FAILURE: Liquid State Check1->Fail No Debug1 Check DS (TNBS Assay) Is DS < 50%? Fail->Debug1 Debug2 Check Stoichiometry Is Azide:DBCO = 1:1? Debug1->Debug2 If DS is OK

Figure 2: Troubleshooting logic for hydrogel formation failures.

References

  • DeForest, C. A., & Anseth, K. S. (2011). Cytocompatible click-based hydrogels with dynamically tunable properties through orthogonal photocleavage and photocoupling reactions.[4] Nature Chemistry, 3(12), 925–931. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 3: Zero-Length Crosslinkers (EDC/NHS Chemistry). [Link]

  • Kirchhof, S., et al. (2015). Investigation of the reaction kinetics of the strain-promoted azide-alkyne cycloaddition for the formation of hydrogels. Journal of Materials Chemistry B, 3, 449-457. [Link]

  • Campiglio, C. E., et al. (2019). Cross-linking of gelatin via click chemistry: synthesis and characterization of Azidogel. Journal of Materials Science: Materials in Medicine, 30(4). [Link]

Sources

Application Notes and Protocols for 7-Azidoheptanoic Acid Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing the Power of Bioorthogonal Chemistry

In the intricate landscape of chemical biology and drug development, the ability to selectively modify biomolecules is paramount. 7-Azidoheptanoic acid has emerged as a versatile chemical tool, acting as a bifunctional linker to introduce the azide moiety onto proteins, peptides, and other molecules of interest.[1] The terminal azide group serves as a bioorthogonal handle, meaning it does not react with native functional groups found in biological systems. This inertness allows for highly specific downstream conjugation reactions with a complementary alkyne or phosphine partner, a concept central to the fields of "click chemistry" and Staudinger ligation.

This guide provides a comprehensive overview and detailed protocols for the use of 7-Azidoheptanoic Acid in bioconjugation workflows. We will delve into the activation of its carboxylic acid, its covalent attachment to primary amines on target biomolecules, and the subsequent bioorthogonal ligation reactions that enable the creation of precisely engineered bioconjugates for a myriad of applications, including proteomics, targeted drug delivery, and cellular imaging.[2][3][4][5]

The Strategic Workflow: A Three-Stage Process

The conjugation of 7-Azidoheptanoic Acid to a target biomolecule and its subsequent ligation to a payload (e.g., a fluorescent dye, a drug molecule, or a biotin tag) is a strategically designed three-stage process. Understanding this workflow is crucial for successful bioconjugate synthesis.

experimental_workflow cluster_0 Stage 1: Activation cluster_1 Stage 2: Amine Coupling cluster_2 Stage 3: Bioorthogonal Ligation A 7-Azidoheptanoic Acid B 7-Azidoheptanoic Acid NHS Ester A->B EDC, NHS C Target Biomolecule (e.g., Protein with Lysines) B->C pH 7.0-9.0 D Azide-Modified Biomolecule C->D Stable Amide Bond Formation E Alkyne- or Phosphine- functionalized Payload D->E Click Chemistry or Staudinger Ligation F Final Bioconjugate E->F Stable Triazole or Amide Bond Formation

Caption: A three-stage workflow for bioconjugation using 7-Azidoheptanoic Acid.

Stage 1: Activation of 7-Azidoheptanoic Acid

The carboxylic acid moiety of 7-Azidoheptanoic Acid is not inherently reactive towards the primary amines (e.g., lysine residues) on a protein. Therefore, it must first be activated to a more reactive form. The most common and effective method is the formation of an N-hydroxysuccinimide (NHS) ester. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[6]

The underlying principle of this reaction is the EDC-mediated formation of a highly reactive O-acylisourea intermediate from the carboxylic acid. This intermediate is prone to hydrolysis in aqueous solutions. The inclusion of NHS traps this intermediate, forming a more stable, yet still highly amine-reactive, NHS ester. This two-step, one-pot reaction is highly efficient and minimizes the potential for unwanted side reactions.[7]

Protocol 1: Synthesis of 7-Azidoheptanoic Acid NHS Ester

This protocol details the activation of 7-Azidoheptanoic Acid to its corresponding NHS ester.

Reagent/ParameterRecommended Value/ConcentrationRationale
Solvent Anhydrous DMF or DCMPrevents premature hydrolysis of EDC and the NHS ester.
Reactants 7-Azidoheptanoic Acid, EDC, NHSThe core components for the activation reaction.
Molar Ratio 1 : 1.1 : 1.1 (Acid:EDC:NHS)A slight excess of EDC and NHS ensures complete activation of the carboxylic acid.
Temperature Room TemperatureSufficient for the reaction to proceed efficiently without promoting side reactions.
Reaction Time 4-12 hoursAllows for the complete formation of the NHS ester.
Monitoring Thin Layer Chromatography (TLC)To track the consumption of the starting material.

Step-by-Step Procedure:

  • Dissolve 7-Azidoheptanoic Acid in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

  • Add N-hydroxysuccinimide (NHS) (1.1 equivalents) to the solution and stir until dissolved.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. The progress can be monitored by TLC.

  • Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography. The resulting 7-Azidoheptanoic Acid NHS ester can be stored under desiccated conditions at -20°C for future use.

Stage 2: Covalent Coupling to Amine-Containing Biomolecules

With the activated 7-Azidoheptanoic Acid NHS ester in hand, the next stage involves its covalent conjugation to a biomolecule containing primary amines. Proteins, with their surface-exposed lysine residues and N-terminal amine, are common targets for this modification.[8][9]

The reaction mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS as a byproduct. The efficiency of this reaction is pH-dependent, with optimal conditions typically between pH 7.0 and 9.0.[10]

amine_coupling cluster_0 Amine Coupling Mechanism A Azide-(CH2)6-C(=O)-O-NHS C Azide-(CH2)6-C(=O)-NH-Protein + NHS A->C Nucleophilic Attack B H2N-Protein B->C

Caption: Mechanism of NHS ester reaction with a primary amine on a protein.

Protocol 2: Labeling a Protein with 7-Azidoheptanoic Acid NHS Ester

This protocol provides a general procedure for labeling a protein with the synthesized azido-NHS ester.

Reagent/ParameterRecommended Value/ConcentrationRationale
Protein Buffer Amine-free buffer (e.g., PBS), pH 7.2-8.5Avoids competition with the target amines. The pH range ensures the primary amines are deprotonated and nucleophilic.
Molar Excess of Azido-NHS Ester 10-20 fold molar excess over the proteinDrives the reaction to completion and ensures efficient labeling. This may require optimization depending on the protein.[7]
Reaction Time 1-4 hours at Room Temperature or overnight at 4°CAllows for sufficient time for the conjugation to occur.
Quenching 1 M Tris-HCl, pH 8.0Terminates the reaction by consuming any unreacted NHS ester.
Purification Size Exclusion Chromatography (e.g., desalting column) or DialysisRemoves unreacted azido-linker and byproducts.[6]

Step-by-Step Procedure:

  • Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

  • Prepare a stock solution of 7-Azidoheptanoic Acid NHS ester in an organic solvent like DMSO or DMF.

  • Add the desired molar excess of the azido-NHS ester solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench the reaction by adding a small volume of a concentrated amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 30 minutes.

  • Purify the azide-modified protein from excess reagents using a desalting column or dialysis against an appropriate buffer.

Stage 3: Bioorthogonal Ligation Reactions

The azide-modified biomolecule is now ready for the final stage: conjugation to a payload molecule containing a complementary reactive group. The two most prominent bioorthogonal reactions for this purpose are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), both of which fall under the umbrella of "click chemistry", as well as the Staudinger Ligation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and specific reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species. It forms a stable 1,4-disubstituted 1,2,3-triazole ring. The copper(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand, such as THPTA, is often included to stabilize the copper(I) ion and protect the biomolecule from oxidative damage.[11]

Protocol 3: CuAAC Reaction for Conjugating an Alkyne-Payload to an Azide-Modified Protein
Reagent/ParameterRecommended Final ConcentrationRationale
Azide-Modified Protein 1-10 mg/mLThe substrate for the reaction.
Alkyne-Payload 2-10 fold molar excess over proteinEnsures complete conjugation.
Copper(II) Sulfate (CuSO₄) 50-100 µMThe source of the copper catalyst.
Copper Ligand (e.g., THPTA) 250-500 µMStabilizes Cu(I) and enhances reaction efficiency.
Reducing Agent (Sodium Ascorbate) 1-5 mMReduces Cu(II) to the active Cu(I) state. A fresh solution is crucial.
Reaction Time 1-2 hours at Room TemperatureTypically sufficient for the reaction to go to completion.
Purification Size Exclusion Chromatography, Dialysis, or Affinity ChromatographyRemoves the catalyst, excess payload, and other reagents.

Step-by-Step Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein in an appropriate buffer (e.g., PBS).

  • Add the alkyne-functionalized payload.

  • Add the copper(II) sulfate and the copper ligand.

  • Initiate the reaction by adding freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Purify the final bioconjugate using a suitable method to remove all reaction components.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the potential cytotoxicity of copper is a concern, such as in live-cell imaging, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst. The reaction is highly bioorthogonal and proceeds efficiently under physiological conditions.

Protocol 4: SPAAC Reaction for Conjugating a DBCO-Payload to an Azide-Modified Protein
Reagent/ParameterRecommended Value/ConcentrationRationale
Azide-Modified Protein 1-10 mg/mLThe substrate for the reaction.
DBCO-Payload 2-5 fold molar excess over proteinDrives the reaction to completion.
Reaction Buffer PBS, pH 7.4Physiologically compatible conditions.
Reaction Time 1-12 hours at Room Temperature or 4°CReaction kinetics are generally slower than CuAAC and may require longer incubation.
Purification Size Exclusion Chromatography or DialysisRemoves the excess DBCO-payload.

Step-by-Step Procedure:

  • Combine the azide-modified protein and the DBCO-functionalized payload in a suitable buffer.

  • Incubate the reaction at room temperature or 4°C for 1-12 hours. The progress can be monitored if the payload is fluorescent.

  • Purify the final bioconjugate to remove the unreacted payload.

Staudinger Ligation

An alternative to click chemistry is the Staudinger ligation, a reaction between an azide and a specifically engineered triarylphosphine bearing an ortho-ester group.[2] This reaction forms a stable amide bond and is also highly bioorthogonal. It has been widely used in chemical biology for peptide synthesis and protein modification.

Validation and Characterization of the Final Bioconjugate

Following the synthesis and purification of the bioconjugate, it is essential to characterize the product to confirm successful conjugation and determine the degree of labeling.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate. The increase in mass corresponding to the addition of the 7-Azidoheptanoic acid linker and the payload confirms successful conjugation. MS/MS sequencing can further pinpoint the exact sites of modification on a protein.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC), size-exclusion (SEC-HPLC), or hydrophobic interaction chromatography (HIC-HPLC) can be used to assess the purity of the conjugate and separate labeled from unlabeled species. The shift in retention time compared to the unmodified biomolecule is indicative of successful conjugation.

Conclusion

7-Azidoheptanoic acid is a powerful tool for the precise and selective modification of biomolecules. By following a logical three-stage workflow of activation, amine coupling, and bioorthogonal ligation, researchers can generate a wide array of functional bioconjugates. The detailed protocols provided in this guide, grounded in the principles of modern bioconjugation chemistry, offer a robust framework for scientists and drug development professionals to harness the full potential of this versatile linker in their research endeavors.

References

  • ResearchGate. (n.d.). Synthetic scheme for NHS ester of azidohexanoic acid. Retrieved from [Link]

  • Han, L., Zhao, Y., & Zhang, Q. (2020). Conjugation Site Analysis by MS/MS Protein Sequencing. Methods in Molecular Biology, 2078, 221–233. [Link]

  • CellMosaic. (n.d.). Bioconjugate Analysis & Purification - HPLC Analysis. Retrieved from [Link]

  • Finn, M. G. (2012). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation. In Current Protocols in Chemical Biology (Vol. 4, Issue 4, pp. 249-263). John Wiley & Sons, Inc.
  • Goddard-Borger, E. D., & Stick, R. V. (2007). The chemistry of azidohomoalanine.
  • van Berkel, S. S., van Eldijk, M. B., & van Hest, J. C. (2011). The Staudinger ligation.
  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • Sarkar, S., & Mandal, M. (2009). Growth factor receptors and apoptosis regulators: signaling pathways, prognosis, chemosensitivity and treatment outcomes of breast cancer. Breast Cancer, 3, 47–60.
  • FUJIFILM Diosynth Biotechnologies. (n.d.). Mass Spectrometric Conjugate Characterization. Retrieved from [Link]

  • Reboldi, A., & Cyster, J. G. (2016). Co-Opting Host Receptors for Targeted Delivery of Bioconjugates—From Drugs to Bugs. Current Opinion in Immunology, 42, 106–114.
  • CellMosaic. (n.d.). AEX HPLC Analysis of Peptide, Protein, Oligo, and Bioconjugate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Conjugation Site Analysis by MS/MS Protein Sequencing. Retrieved from [Link]

  • Ruiz-Velasco, V., et al. (2020). In-depth proteomics and natural peptidomics analyses reveal antibacterial peptides in human endometrial fluid. Human Reproduction, 35(5), 1065–1077.
  • Park, J., et al. (2022). Hydroxyl Group-Targeted Conjugate and Its Self-Assembled Nanoparticle of Peptide Drug. International Journal of Nanomedicine, 17, 2243–2257.
  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Helmholtz-Zentrum Dresden-Rossendorf. (n.d.). Recent Progress using the Staudinger Ligation for Radiolabeling Applications. Retrieved from [Link]

  • Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

  • ACS Omega. (2025). High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Retrieved from [Link]

  • Li, Y., et al. (2022). An Acid-Sensitive Nanofiber Conjugate Based on a Short Aromatic Peptide for Targeted Delivery of Doxorubicin in Liver Cancer. International Journal of Nanomedicine, 17, 3031–3045.
  • Raines, R. T. (2008).
  • Baitai Paike Biotechnology. (n.d.). Mass Spectrometry Analysis of Protein Conjugates. Retrieved from [Link]

  • Che, F. Y., & Wang, T. (2010). A new strategy of using O18-labeled iodoacetic acid for mass spectrometry-based protein quantitation. Analytical and Bioanalytical Chemistry, 398(5), 2133–2140.
  • Du, M., et al. (2022). Proximity proteomics reveals a mechanism of fatty acid transfer at lipid droplet-mitochondria- endoplasmic reticulum contact sites.
  • CellMosaic. (n.d.). Bioconjugate Analysis & Purification. Retrieved from [Link]

  • Chen, G., et al. (2011). Introduction of the Mass Spread Function for Characterization of Protein Conjugates. Analytical Chemistry, 83(24), 9575–9581.
  • Raines Lab. (n.d.). Chapter 2 - Protein Engineering with the Traceless Staudinger Ligation. Retrieved from [Link]

  • Li, X., et al. (2020).

Sources

Cell viability assays with 7-Azidoheptanoic Acid conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Quantitative Assessment of Cellular Viability and Metabolic Activity via Bioorthogonal Labeling with 7-Azidoheptanoic Acid Conjugates

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond Traditional Viability Assays

The assessment of cell viability and proliferation is a cornerstone of biological research and drug discovery. Traditional methods, while foundational, often rely on indirect markers such as membrane integrity (e.g., Trypan Blue, Propidium Iodide) or general enzymatic activity (e.g., MTT, resazurin). These assays can be limited, providing only endpoint measurements and sometimes failing to distinguish between a static, non-proliferating state and true cytotoxicity. To gain deeper insight into cellular health, a direct measure of metabolic activity is required.

This guide details a powerful and elegant method to quantify cell viability by directly measuring fatty acid metabolism. We employ 7-Azidoheptanoic Acid , a bioorthogonal chemical reporter that functions as a surrogate for natural fatty acids. Healthy, metabolically active cells readily incorporate this molecule into newly synthesized lipids for membrane biogenesis and for post-translational protein modifications (acylation). The incorporated azido-moiety serves as a chemical "handle" for subsequent detection.[1]

Detection is achieved through Click Chemistry , a highly efficient and specific bioorthogonal reaction.[2][3] An alkyne-bearing fluorescent probe is covalently "clicked" onto the azide handle, allowing for robust and sensitive quantification of metabolic activity. This two-step approach—metabolic labeling followed by click detection—provides a dynamic window into cellular function and is readily adaptable for high-content imaging, microscopy, and flow cytometry platforms.[4][5]

Principle of the Assay: A Two-Step Workflow

The methodology is based on two core principles: the metabolic incorporation of a bioorthogonal fatty acid analog and its subsequent detection using copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.

  • Metabolic Labeling: Live cells are incubated with 7-Azidoheptanoic Acid. As a close structural analog of natural heptanoic acid, it is recognized and utilized by the cell's metabolic machinery.[6] It becomes integrated into biomolecules, primarily lipids and acylated proteins, that are actively being synthesized. The extent of incorporation is directly proportional to the metabolic rate of the cell.

  • Fixation, Permeabilization, and Click Reaction: After the labeling period, cells are fixed to preserve their structure and then permeabilized to allow entry of the detection reagents. The click reaction cocktail, containing a fluorescent alkyne probe, a copper(I) catalyst, and a protective ligand, is then added. The copper catalyst mediates a highly specific cycloaddition reaction between the azide on the incorporated fatty acid and the alkyne on the fluorescent probe.[7][8]

  • Quantification and Analysis: The result is a stable, covalent attachment of a fluorophore to the biomolecules synthesized during the labeling period. The fluorescence signal can be visualized by microscopy to understand spatial distribution or quantified on a per-cell basis using flow cytometry to assess population dynamics.

Below is a diagram illustrating the complete experimental workflow.

G Figure 1: Experimental Workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Sample Preparation cluster_2 Step 3: Click Chemistry Detection cluster_3 Step 4: Analysis A Seed and Culture Cells B Incubate with 7-Azidoheptanoic Acid A->B C Harvest and Wash Cells B->C D Fix and Permeabilize C->D F Incubate Cells with Cocktail D->F E Prepare Click Reaction Cocktail (Fluorophore-Alkyne, Cu(I), Ligand) E->F G Wash Cells F->G H Analyze via Flow Cytometry or Fluorescence Microscopy G->H

Caption: The Cu(I)-catalyzed reaction forms a stable triazole linkage.

Materials and Reagents

Successful implementation of this protocol requires high-quality reagents. Ensure all aqueous solutions are prepared with high-purity water (e.g., Milli-Q or equivalent).

Reagent Supplier Example Purpose
7-Azidoheptanoic AcidBroadPharm (BP-24151)Metabolic Label
Alkyne-FluorophoreClick Chemistry ToolsDetection Probe
Copper(II) Sulfate (CuSO4)Sigma-AldrichCatalyst Precursor
THPTA LigandBroadPharm (BP-21915)Cu(I) Stabilizing Ligand
Sodium AscorbateSigma-AldrichReducing Agent
Paraformaldehyde (PFA)Electron Microscopy SciencesFixative
Saponin or Triton™ X-100Sigma-AldrichPermeabilization Agent
Phosphate-Buffered Saline (PBS)GibcoWash Buffer
Bovine Serum Albumin (BSA)Sigma-AldrichBlocking Agent
DAPI or Hoechst 33342Thermo Fisher ScientificNuclear Counterstain
Complete Cell Culture MediumVaries by cell lineCell Growth
DMSO (Anhydrous)Sigma-AldrichSolvent for Stock Solutions

Table 1: Reagent Stock Solution Preparation

Stock Solution Preparation Storage
10 mM 7-Azidoheptanoic Acid Dissolve 1.71 mg in 1 mL of DMSO. [9]-20°C, protected from light.
10 mM Alkyne-Fluorophore Follow manufacturer's instructions (typically dissolve in DMSO).-20°C, protected from light.
100 mM Copper(II) Sulfate Dissolve 25 mg CuSO₄·5H₂O in 1 mL of water.Room Temperature.
50 mM THPTA Ligand Dissolve ~22 mg in 1 mL of water (adjust for purity).-20°C.
500 mM Sodium Ascorbate Dissolve 99 mg in 1 mL of water. Prepare fresh before each use. N/A (Prepare Fresh).
4% Paraformaldehyde (PFA) Dissolve 4 g PFA in 100 mL PBS, pH 7.4. Heat to 60°C to dissolve. Cool and filter.4°C for up to one week.
0.5% Saponin in PBS Dissolve 0.5 g saponin in 100 mL PBS.4°C.

Detailed Experimental Protocols

Protocol 1: Analysis by Fluorescence Microscopy

This protocol is optimized for cells grown on coverslips for imaging analysis.

Day 1: Cell Seeding

  • Place sterile glass coverslips into the wells of a multi-well plate (e.g., 12- or 24-well).

  • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of labeling.

  • Incubate under standard conditions (e.g., 37°C, 5% CO₂).

Day 2: Metabolic Labeling & Sample Preparation

  • Metabolic Labeling:

    • Prepare fresh complete medium containing the desired final concentration of 7-Azidoheptanoic Acid (e.g., 50-200 µM).

    • Aspirate the old medium from the cells and replace it with the labeling medium.

    • Incubate for a period of 4 to 24 hours. The optimal time depends on the cell type's metabolic rate and should be determined empirically.

  • Fixation:

    • Aspirate the labeling medium and gently wash the cells twice with PBS.

    • Add 4% PFA in PBS to each well, ensuring coverslips are fully submerged.

    • Incubate for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 0.5% Saponin or 0.25% Triton™ X-100 in PBS to each well.

    • Incubate for 10 minutes at room temperature.

    • Wash twice with PBS.

Day 2: Click Reaction and Imaging

  • Prepare Click Reaction Cocktail:

    • Important: Prepare this cocktail immediately before use and in the order listed. The volumes below are for a single well in a 24-well plate (adjust as needed).

    • To 435 µL of PBS, add:

      • 10 µL of 50 mM THPTA Ligand

      • 2.5 µL of 10 mM Alkyne-Fluorophore

      • 50 µL of freshly prepared 500 mM Sodium Ascorbate

      • 2.5 µL of 100 mM CuSO₄

    • Vortex briefly to mix.

  • Click Reaction:

    • Aspirate the PBS from the wells.

    • Add 500 µL of the Click Reaction Cocktail to each coverslip.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Aspirate the reaction cocktail and wash the coverslips three times with PBS containing 3% BSA.

    • (Optional) Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes.

    • Wash twice more with PBS.

  • Mounting and Imaging:

    • Gently remove the coverslips from the wells.

    • Mount onto a glass slide using an appropriate mounting medium.

    • Seal the coverslip and image using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Analysis by Flow Cytometry

This protocol is designed for cells grown in suspension or adherent cells that will be harvested.

  • Cell Culture and Labeling:

    • Culture cells to a density of approximately 1 x 10⁶ cells/mL.

    • Add 7-Azidoheptanoic Acid stock solution directly to the culture medium to achieve the desired final concentration (e.g., 50-200 µM).

    • Incubate for 4 to 24 hours under standard growth conditions.

  • Cell Harvesting and Fixation:

    • Harvest cells (for adherent cells, use trypsinization followed by neutralization).

    • Transfer up to 1 x 10⁶ cells to a microcentrifuge tube.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet once with 1 mL of PBS containing 1% BSA.

    • Resuspend the cell pellet in 100 µL of 4% PFA in PBS.

    • Incubate for 15 minutes at room temperature.

    • Add 1 mL of PBS, centrifuge, and discard the supernatant.

  • Permeabilization:

    • Resuspend the fixed cell pellet in 100 µL of 0.5% Saponin in PBS.

    • Incubate for 10 minutes at room temperature.

  • Click Reaction:

    • Prepare 2X Click Reaction Cocktail: Prepare a 2X concentrated cocktail. To 185 µL of PBS, add 10 µL THPTA, 2.5 µL Alkyne-Fluorophore, 50 µL Sodium Ascorbate, and 2.5 µL CuSO₄.

    • Add 250 µL of the 2X cocktail to the 100 µL of permeabilized cells (final volume will be ~350 µL).

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Analysis:

    • Add 1 mL of PBS with 1% BSA to the tube, centrifuge at 500 x g for 5 minutes, and discard the supernatant. Repeat this wash step.

    • (Optional) For cell cycle analysis, resuspend in a DNA staining solution (e.g., PBS with 50 µg/mL Propidium Iodide and 100 µg/mL RNase A) and incubate for 30 minutes. * Resuspend the final cell pellet in 500 µL of PBS with 1% BSA.

    • Analyze on a flow cytometer using the appropriate laser and emission filter for your chosen fluorophore.

Data Interpretation and Controls

A properly controlled experiment is essential for valid results. Always include the following controls:

  • Unlabeled Control: Cells not treated with 7-Azidoheptanoic Acid but subjected to the entire fixation, permeabilization, and click reaction protocol. This determines the level of background fluorescence from the detection reagents.

  • Positive Control: A condition known to induce high metabolic activity (e.g., cells treated with a growth factor).

  • Negative/Inhibition Control: Cells treated with a known inhibitor of fatty acid synthesis (e.g., C75) prior to and during labeling. [10]This should result in a significantly decreased signal.

Interpreting Results:

  • Microscopy: A strong cytoplasmic and membrane-associated signal is expected in metabolically active cells. The intensity of the fluorescence correlates with the level of fatty acid synthesis.

  • Flow Cytometry: The geometric mean fluorescence intensity (MFI) of the cell population will shift to the right compared to the unlabeled control. A higher MFI indicates greater metabolic activity. This allows for quantitative comparisons between different treatment groups.

Troubleshooting

Problem Possible Cause(s) Solution(s)
No or Weak Signal - Inefficient labeling (concentration/time too low).- Reagent degradation (esp. Sodium Ascorbate).- Incomplete permeabilization.- Optimize labeling concentration and incubation time (start with 100 µM for 16h).- Always prepare Sodium Ascorbate fresh. - Increase permeabilization time or try a different agent (e.g., Triton X-100 for microscopy).
High Background - Non-specific binding of the alkyne probe.- Insufficient washing.- Autofluorescence of cells.- Decrease the concentration of the alkyne probe.- Increase the number and duration of wash steps, including BSA in wash buffers.- Include an unstained cell control to set instrument voltages correctly.
High Cell Death/Loss - Cytotoxicity from labeling reagent or copper.- Harsh cell handling (over-trypsinization, excessive centrifugation).- Perform a dose-response curve to find the optimal, non-toxic concentration of 7-Azidoheptanoic Acid.- Ensure a protective ligand (THPTA) is used in the click reaction.<[8]br>- Handle cells gently and optimize harvesting protocols.

References

  • CymitQuimica. (n.d.). 7-Azido-heptanoic acid.
  • ResearchGate. (n.d.). Click Chemistry for Analysis of Cell Proliferation in Flow Cytometry: Click Chemistry Proliferation Assay. Request PDF. Retrieved February 5, 2026, from [Link]

  • Gee, K. R. (n.d.). Click chemistry for labeling and detection of biomolecules. ResearchGate. Retrieved February 5, 2026, from [Link]

  • Filion, M. (2017). Click Chemistry for Analysis of Cell Proliferation in Flow Cytometry. Current Protocols in Cytometry, 82, 7.49.1-7.49.30. [Link]

  • LookChem. (n.d.). 7-azidoheptanoic acid. Retrieved February 5, 2026, from [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie (International ed. in English), 48(38), 6974–6998. [Link]

  • Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. Retrieved February 5, 2026, from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Angewandte Chemie (International ed. in English), 48(52), 9879–9883. [Link]

  • MDPI. (2018). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Retrieved February 5, 2026, from [Link]

  • Pizer, E. S., Thupari, J., Han, W. F., Pinn, M. L., Chrest, F. J., Frehywot, G. L., Townsend, C. A., & Kuhajda, F. P. (2000). Fatty acid synthase inhibition triggers apoptosis during S phase in human cancer cells. Cancer Research, 60(2), 213–218. [Link]

Sources

Technical Guide: Strategic Bioconjugation & Labeling with 7-Azidoheptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

7-Azidoheptanoic acid is a heterobifunctional linker and chemical probe comprising a seven-carbon aliphatic chain terminating in a carboxyl group (


) and an azide group (

). Unlike longer chain analogs (e.g., 12-azidododecanoic acid) used primarily for metabolic labeling of N-myristoylated proteins, the C7 chain length of 7-azidoheptanoic acid makes it an ideal bioorthogonal spacer .

Key Applications:

  • Chemical Labeling: It serves as a robust "handle" to convert amine-containing biomolecules (proteins, peptides, amine-modified DNA) into azide-functionalized targets.

  • Linker Chemistry: It provides a ~9-10 Å hydrophobic spacer, reducing steric hindrance during subsequent Click Chemistry reactions.

  • Metabolic Probing (Niche): In specific bacterial contexts, it acts as a surrogate for short-chain fatty acids, though its primary utility remains in ex vivo bioconjugation.

This guide details the Two-Step Chemical Labeling Protocol : first activating the carboxylic acid, then conjugating it to a target amine, followed by validation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanism of Action

The labeling strategy relies on converting the non-reactive carboxylic acid into an amine-reactive N-hydroxysuccinimide (NHS) ester. Once the target molecule is "azido-labeled," it becomes eligible for bioorthogonal ligation.

Reaction Logic
  • Activation: Carbodiimide (EDC) facilitates the attack of NHS on the carboxylic acid, forming a semi-stable NHS-ester.

  • Conjugation: Nucleophilic attack by a primary amine (Lysine

    
    -amino or N-terminal 
    
    
    
    -amino) displaces the NHS group, forming a stable amide bond.
  • Detection: The installed azide reacts with an alkyne-tagged reporter (fluorophore/biotin) via CuAAC.

Workflow Visualization

LabelingWorkflow Substrate 7-Azidoheptanoic Acid Activation Step 1: EDC/NHS Activation (In-situ or Pre-synthesis) Substrate->Activation EDC/NHS Intermediate NHS-Ester Intermediate Activation->Intermediate Conjugation Step 2: Amide Coupling (pH 7.2 - 8.5) Intermediate->Conjugation Target Target Biomolecule (R-NH2) Target->Conjugation Product Azide-Labeled Conjugate Conjugation->Product -NHS Click Step 3: CuAAC Click Reaction (Alkyne-Tag) Product->Click Final Labeled Complex (Fluorescent/Biotinylated) Click->Final Triazole Formation

Figure 1: The sequential workflow for converting a standard amine-containing protein into a detectable, click-labeled conjugate using 7-Azidoheptanoic acid.

Materials & Reagents

Critical Reagents
ReagentFunctionRecommended Grade/Source
7-Azidoheptanoic Acid Labeling Reagent>95% Purity (e.g., Click Chem Tools, Jena Bioscience)
EDC (EDAC) Carboxyl ActivatorCommercial Grade (Store at -20°C, desiccated)
NHS (or Sulfo-NHS) StabilizerSulfo-NHS preferred for aqueous solubility
DMSO or DMF SolventAnhydrous (Water hydrolyzes NHS esters)
Alkyne-Fluorophore Detection Tage.g., TAMRA-Alkyne or Biotin-Alkyne
Buffer Systems[3][4]
  • Activation Buffer: MES Buffer (100 mM, pH 6.0). Acidic pH favors ester formation.

  • Conjugation Buffer: PBS or Bicarbonate (100 mM, pH 8.0). Basic pH favors amine nucleophilicity.

  • Click Buffer: Tris or HEPES (100 mM, pH 7.5). Avoid phosphate if using copper, as it can precipitate Cu(II).

Protocol A: Activation & Protein Conjugation

Objective: Covalently attach 7-azidoheptanoic acid to surface lysines of a target protein (e.g., BSA, Antibody).

Step 1: Preparation of Stock Solutions[3][5]
  • Dissolve 7-Azidoheptanoic acid in dry DMSO to a concentration of 100 mM .

  • Dissolve EDC and Sulfo-NHS immediately before use in MES Buffer (pH 6.0).

Step 2: In-Situ Activation (The "One-Pot" Method)

Note: If commercial NHS-7-azidoheptanoate is available, skip to Step 3.

  • Mix the following in a microcentrifuge tube:

    • 10 µL 7-Azidoheptanoic acid (100 mM in DMSO)

    • 10 µL EDC (200 mM in MES buffer)

    • 10 µL Sulfo-NHS (200 mM in MES buffer)

    • 20 µL MES Buffer

  • Incubate for 15–30 minutes at Room Temperature (RT).

    • Mechanism:[1][2][3] This generates the semi-stable NHS-ester.

    • Caution: Use immediately. The ester hydrolyzes rapidly in water.

Step 3: Conjugation to Target Protein
  • Prepare the target protein at 1–5 mg/mL in Conjugation Buffer (pH 8.0).

    • Critical: Ensure buffer is free of primary amines (No Tris, Glycine, or BSA).

  • Add the activated reaction mixture (from Step 2) to the protein solution.

    • Ratio: Aim for a 10–20 molar excess of Azide reagent over protein.

    • Example: For 100 µL of IgG (150 kDa, 5 mg/mL), add ~2 µL of the activation mix.

  • Incubate for 2 hours at RT or Overnight at 4°C.

  • Desalting (Crucial): Remove unreacted azide and hydrolyzed byproducts using a Zeba Spin Column (7K MWCO) or dialysis against PBS.

    • Why? Free azide will compete in the subsequent Click reaction, reducing signal-to-noise.

Protocol B: Validation via Click Chemistry (CuAAC)

Objective: Verify the successful incorporation of the azide handle by reacting it with a fluorescent alkyne.

Reagent Setup
  • CuSO4: 20 mM in water.[1]

  • THPTA Ligand: 50 mM in water (Protects protein from oxidation).

  • Sodium Ascorbate: 100 mM in water (Freshly prepared).

  • Alkyne-Dye: 1 mM in DMSO (e.g., Cy5-Alkyne).

Procedure
  • Take 50 µL of the Azide-labeled protein (from Protocol A).

  • Add 1 µL of Alkyne-Dye (20 µM final).

  • Premix Catalyst: In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio. Incubate 5 mins.

  • Add 2 µL of the Cu-THPTA complex to the protein sample.

  • Add 2.5 µL of Sodium Ascorbate to initiate the reaction.

  • Incubate for 30–60 minutes at RT in the dark.

  • Analysis: Run SDS-PAGE. Scan the gel for fluorescence before staining with Coomassie.

    • Success Criterion: A fluorescent band corresponding to the protein's molecular weight indicates successful labeling.

Mechanism Diagram: The Click Reaction

ClickMechanism Azide Azide-Protein (R-N3) Complex Copper-Acetylide Intermediate Azide->Complex + Catalyst Alkyne Alkyne-Fluorophore (R'-C≡CH) Alkyne->Complex + Catalyst Catalyst Cu(I) Catalyst (Generated by Ascorbate) Triazole 1,2,3-Triazole Linkage (Stable Conjugate) Complex->Triazole Cycloaddition

Figure 2: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism utilized for detection.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Fluorescence Signal Hydrolysis of NHS esterEnsure anhydrous DMSO is used; check pH of conjugation buffer (must be >7.5).
Precipitation Over-labelingReduce the molar excess of 7-Azidoheptanoic acid (try 5x instead of 20x).
High Background Incomplete DesaltingPerform two rounds of spin-column purification to remove free probe.
Protein Degradation Copper ToxicityIncrease THPTA ligand concentration or switch to Copper-free (DBCO) alkynes.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology.[4] Link

  • BroadPharm. (2022).[1] Protocol for Azide-Alkyne Click Chemistry. BroadPharm Protocols. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS chemistry).
  • LookChem. (2023). 7-Azidoheptanoic acid Product Information & CAS 135920-28-4.[5][6][7][8] Link

Sources

Troubleshooting & Optimization

Technical Support Center: 7-Azidoheptanoic Acid Conjugation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #7AZ-TRBL-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization & Troubleshooting of 7-Azidoheptanoic Acid Conjugations[1]

Executive Summary

7-Azidoheptanoic acid (7-AHA) serves as a critical bifunctional linker in chemical biology.[1] Its seven-carbon aliphatic chain provides a hydrophobic spacer that reduces steric hindrance, while its dual functionality—a carboxylic acid (-COOH) and an azide (-N3)—enables orthogonal conjugation strategies.[1]

This guide addresses the three most common failure modes reported by our user base:

  • Solubility-driven precipitation during aqueous conjugation.

  • Hydrolysis competition during EDC/NHS activation.

  • Catalytic failure in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Phase 1: Solubilization & Handling

The Challenge: 7-AHA is an aliphatic fatty acid derivative.[1] While the carboxylic acid confers some polarity, the heptyl chain dominates its physicochemical profile, making it sparingly soluble in pure aqueous buffers.

Protocol: The "Solvent-Drop" Method

Do not attempt to dissolve 7-AHA directly in buffer.[1] This results in micro-emulsions that appear clear but fail to react efficiently.[1]

  • Primary Solubilization: Dissolve 7-AHA in anhydrous DMSO or DMF to a concentration of 50–100 mM . This stock solution is stable at -20°C for months.[1]

  • Aqueous Dilution: Add the organic stock dropwise to your reaction buffer while vortexing. Ensure the final organic co-solvent concentration is 5–10% (v/v) .

Critical Checkpoint: If the solution turns cloudy upon addition to the buffer, you have exceeded the critical micelle concentration (CMC) or solubility limit. Add more DMSO immediately or reduce the peptide/protein concentration.[1]

Phase 2: The Carboxylic Anchor (Amine Coupling)

The Mechanism: The carboxylic acid must be activated to an NHS-ester to react with primary amines (e.g., Lysine residues on proteins).[1]

Workflow Diagram: Activation & Conjugation

G Start 7-Azidoheptanoic Acid Act Activation (EDC + NHS/Sulfo-NHS) Start->Act  MES Buffer  pH 4.7-6.0 Inter Intermediate (Semi-stable NHS Ester) Act->Inter  15 min @ RT Conj Conjugation (Target Amine Addition) Inter->Conj  PBS/Bicarbonate  pH 7.2-8.0 Final Stable Amide Bond (Azide-Tag Ready) Conj->Final  2 hrs @ RT  or O/N @ 4°C

Figure 1: The stepwise activation pathway. Note the pH shift required between activation and conjugation.

Troubleshooting EDC/NHS Coupling

Issue: Low Conjugation Yield

Potential CauseDiagnosisSolution
Incorrect pH during Activation Reaction performed at pH > 7.[1]0. EDC hydrolyzes rapidly at neutral pH.[1]Perform the activation step in MES buffer (pH 5.0–6.0) . Only raise pH to 7.4 after the NHS-ester is formed.[1]
Buffer Incompatibility Presence of primary amines (Tris, Glycine) or Carboxylates (Acetate, Citrate) in the buffer.[1]Buffer exchange into PBS or HEPES before starting.[1] Use dialysis or desalting columns (e.g., Zeba Spin).[1]
Hydrolysis of NHS-Ester A lag time exists between activation and amine addition.[1]The NHS-ester half-life is minutes at pH 8.[1]0. Mix the activated 7-AHA with your protein immediately upon raising the pH.[1]

Expert Tip: For critical applications, consider converting 7-AHA to its NHS-ester form (isolated solid) in an organic phase (DCM) prior to aqueous conjugation.[1] This eliminates the variability of in-situ EDC activation.[1]

Phase 3: The Azide Hook (Click Chemistry)

The Mechanism: The azide group is chemically inert to biological functionalities but reacts rapidly with alkynes.

Scenario A: Copper-Catalyzed (CuAAC)

Best for: Robust conjugation where copper toxicity is not a concern (e.g., fixed cells, lysates, bead-based assays).[1]

Protocol Parameters:

  • Copper Source: CuSO₄ (1 mM)[1]

  • Reducing Agent: Sodium Ascorbate (5 mM) – Must be fresh.[1]

  • Ligand: THPTA or TBTA (2 mM) – Essential to protect biomolecules from oxidation.[1]

Troubleshooting CuAAC Failure:

  • The "Brown Precipitate": If your reaction turns brown/yellow, the copper has oxidized or precipitated. Cause: Insufficient ligand or old ascorbate.[1] Fix: Premix CuSO₄ and THPTA before adding to the reaction. Use fresh ascorbate.[1]

  • Protein Precipitation: Copper can denature proteins.[1] Fix: Use a specific ligand like THPTA (water-soluble) rather than TBTA (requires DMSO) and keep copper concentration < 1 mM.

Scenario B: Strain-Promoted (SPAAC)

Best for: Live cells or copper-sensitive proteins.[1]

  • Reagent: DBCO-containing molecule.[1][2][3]

  • Troubleshooting: If kinetics are slow, ensure the steric environment of the 7-AHA attachment site isn't blocking the bulky DBCO group. The 7-carbon linker usually mitigates this, but deep pockets in proteins can still be problematic.[1]

Phase 4: Purification & Analysis

Visualizing the Invisible: Unlike fluorescent dyes, 7-AHA is not UV-active enough for easy detection.[1]

  • Mass Spectrometry (LC-MS): The azide adds +41 Da (approx) to the mass, but the full 7-AHA addition is +153.18 Da (molecular weight minus water).[1]

  • Verification: React a small aliquot of your conjugate with a DBCO-Fluorophore .[1] Run on SDS-PAGE.[1] If the band fluoresces, your azide is active and present.

Logic Tree: Why did my reaction fail?

Troubleshooting Start Conjugation Failed Q1 Is the 7-AHA soluble in the buffer? Start->Q1 Solvent Increase DMSO/DMF to 10% v/v Q1->Solvent No/Cloudy Q2 Did you use EDC/NHS? Q1->Q2 Yes/Clear BufferCheck Check Buffer: Remove Tris/Glycine Q2->BufferCheck Yes, but no yield Q3 Is the Azide still active? Q2->Q3 Step 1 worked, Click failed ClickTest Test with DBCO-Fluorophore on SDS-PAGE Q3->ClickTest Unknown ReducCheck Avoid TCEP/DTT (Reduces Azide to Amine) Q3->ReducCheck Used Reducing Agents?

Figure 2: Diagnostic matrix for identifying failure points in the conjugation workflow.

References

  • BroadPharm. Protocol for Azide-Alkyne Click Chemistry. Retrieved from .[1]

  • Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry (EDC/NHS).[1] Retrieved from .[1]

  • Click Chemistry Tools. CuAAC Reaction Protocol. Retrieved from .[1]

  • Hermanson, G. T. Bioconjugate Techniques.[1] Academic Press.[1][4] (Standard field reference for EDC/NHS and Click chemistry mechanics).

For further assistance, please reply with your specific buffer composition and reactant concentrations.

Sources

Optimizing 7-Azidoheptanoic Acid Labeling Efficiency: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Azidoheptanoic Acid (7-AzHA) labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing your metabolic labeling experiments. As your dedicated application scientist, my goal is to equip you with the knowledge to navigate the nuances of 7-AzHA labeling, ensuring robust and reproducible results.

FREQUENTLY ASKED QUESTIONS (FAQs)

This section addresses common questions encountered when working with 7-Azidoheptanoic Acid for metabolic labeling.

Q1: What is the underlying principle of 7-Azidoheptanoic Acid metabolic labeling?

A1: 7-Azidoheptanoic Acid is a chemical reporter designed as an analog of the natural fatty acid, heptanoic acid.[1] When introduced to cells in culture, it is recognized and utilized by the cell's metabolic machinery involved in fatty acid metabolism.[2] Consequently, it becomes incorporated into newly synthesized lipids and acylated proteins. The key to its utility lies in the terminal azide (-N3) group. This azide group is bioorthogonal, meaning it does not react with native functional groups within the cell.[3] This allows for its specific detection and visualization through a secondary reaction, most commonly the "click chemistry" reaction with an alkyne-containing probe.[4]

Q2: How should I prepare and store my 7-Azidoheptanoic Acid stock solution?

A2: Proper handling and storage are critical for maintaining the integrity of 7-AzHA. For a stock solution, dissolve the powdered 7-AzHA in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[5] It is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) to minimize the volume of solvent added to your cell culture medium. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Q3: What is the recommended starting concentration of 7-Azidoheptanoic Acid for cell labeling?

A3: The optimal concentration of 7-AzHA is highly dependent on the cell type and the specific experimental goals. A good starting point for many cell lines is in the range of 25-100 µM.[6] However, it is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line. This involves treating cells with a range of 7-AzHA concentrations and assessing both the labeling efficiency and any potential cytotoxic effects.

Q4: How long should I incubate my cells with 7-Azidoheptanoic Acid?

A4: The incubation time required for sufficient labeling depends on the metabolic rate of your cells and the turnover of the molecules you are targeting. A typical incubation period can range from 12 to 48 hours. For rapidly dividing cells or proteins with high turnover rates, a shorter incubation time may be sufficient. Conversely, for cells with slower metabolic rates or more stable lipid structures, a longer incubation period might be necessary. An initial time-course experiment (e.g., 12, 24, 36, and 48 hours) is recommended to determine the optimal labeling window for your system.

Troubleshooting Guide

This section provides solutions to common problems encountered during 7-Azidoheptanoic Acid labeling experiments.

Problem Potential Cause Recommended Solution
Low or No Labeling Signal Insufficient Incorporation of 7-AzHA: The concentration of 7-AzHA may be too low, or the incubation time may be too short for your specific cell line.Increase the concentration of 7-AzHA in a stepwise manner (e.g., 50, 100, 200 µM) and/or extend the incubation time. Perform a titration experiment to find the optimal balance between signal intensity and cell health.
Poor Solubility of 7-AzHA in Culture Medium: 7-AzHA, being a fatty acid analog, can have limited solubility in aqueous media, leading to precipitation and reduced availability to cells.[5]Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5] Consider pre-complexing the 7-AzHA with fatty acid-free bovine serum albumin (BSA) to improve its solubility and delivery to the cells.
Inefficient Click Chemistry Reaction: The subsequent detection step using click chemistry may not be optimized.Refer to the "Optimizing the Click Chemistry Reaction" section below for detailed troubleshooting of the detection step.
High Background Signal Non-specific Binding of the Detection Reagent: The alkyne-probe used for click chemistry may be binding non-specifically to cellular components.Include appropriate controls, such as cells not treated with 7-AzHA but subjected to the click chemistry reaction. Increase the number of washing steps after the click reaction to remove unbound probe. Consider using a different alkyne-probe with a different linker or fluorophore.
Autofluorescence: Some cell types exhibit high levels of endogenous fluorescence, which can interfere with the signal from your labeled molecules.Image a control sample of unlabeled cells using the same imaging settings to assess the level of autofluorescence. If necessary, use a fluorophore with an emission wavelength that is spectrally distinct from the autofluorescence.
Cell Toxicity or Altered Phenotype Cytotoxicity of 7-AzHA: High concentrations of 7-AzHA can be toxic to some cell lines.[7]Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your labeling experiment to determine the maximum non-toxic concentration of 7-AzHA for your cells.[8]
Solvent Toxicity: The organic solvent used to dissolve the 7-AzHA (e.g., DMSO) can be toxic to cells at higher concentrations.Ensure the final concentration of the solvent in the cell culture medium is kept to a minimum (ideally ≤0.1%).
Perturbation of Lipid Metabolism: As a fatty acid analog, 7-AzHA can potentially alter lipid metabolism and cellular signaling pathways.[9]It is important to include functional assays relevant to your biological question to confirm that the observed phenotype is not an artifact of the labeling process. Compare key cellular functions in labeled versus unlabeled cells.

Experimental Protocols

Protocol 1: Optimizing 7-Azidoheptanoic Acid Concentration

This protocol outlines a method to determine the optimal concentration of 7-AzHA for your cell line, balancing labeling efficiency with cell viability.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • 7-Azidoheptanoic Acid (7-AzHA)

  • DMSO or ethanol for stock solution preparation

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue™)

  • Alkyne-fluorophore probe for click chemistry

  • Click chemistry reaction buffer (see Protocol 2)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment.

  • Preparation of 7-AzHA dilutions: Prepare a series of dilutions of your 7-AzHA stock solution in complete cell culture medium to achieve final concentrations ranging from 10 µM to 200 µM. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest 7-AzHA concentration).

  • Cell Treatment: Replace the medium in the wells with the prepared 7-AzHA dilutions. Incubate the cells for your desired labeling period (e.g., 24 hours).

  • Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Click Chemistry Labeling: In a parallel plate, wash the cells with PBS and perform the click chemistry reaction with an alkyne-fluorophore probe (see Protocol 2).

  • Analysis:

    • Quantify the cell viability for each 7-AzHA concentration.

    • Image the cells using a fluorescence microscope or measure the fluorescence intensity using a plate reader to determine the labeling efficiency.

    • Plot both cell viability and fluorescence intensity against the 7-AzHA concentration to identify the optimal concentration that provides a strong signal with minimal toxicity.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Detection

This protocol describes a general method for detecting metabolically incorporated 7-AzHA in fixed cells using a copper-catalyzed click reaction.

Materials:

  • Cells labeled with 7-AzHA

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixing

  • 0.1% Triton X-100 in PBS for permeabilization (optional)

  • Click-&-Go™ reaction cocktail components (or individual reagents):

    • Copper (II) Sulfate (CuSO4)

    • Reducing agent (e.g., Sodium Ascorbate)

    • Copper-chelating ligand (e.g., THPTA)

    • Alkyne-probe (e.g., alkyne-fluorophore, alkyne-biotin)

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Fixation: After metabolic labeling, wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (Optional): If you are targeting intracellular molecules, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

  • Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions or by combining the individual components. A typical reaction cocktail includes the alkyne-probe, CuSO4, and a reducing agent in a suitable buffer.

  • Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove excess reaction components.

  • Nuclear Staining: Stain the cell nuclei with DAPI for 5 minutes.

  • Imaging: Wash the cells once more with PBS and image using a fluorescence microscope.

Visualization of Workflows

Metabolic_Labeling_Workflow cluster_0 Metabolic Incorporation cluster_1 Detection via Click Chemistry Start Seed Cells Add_7AzHA Add 7-Azidoheptanoic Acid to Culture Medium Start->Add_7AzHA Day 1 Incubate Incubate for 12-48 hours Add_7AzHA->Incubate Metabolic Uptake Fix_Perm Fix and Permeabilize Cells Incubate->Fix_Perm End of Incubation Click_Reaction Perform Click Reaction with Alkyne-Probe Fix_Perm->Click_Reaction Wash_Stain Wash and Counterstain Click_Reaction->Wash_Stain Image Fluorescence Microscopy or Flow Cytometry Wash_Stain->Image Analysis

Caption: Experimental workflow for 7-Azidoheptanoic Acid labeling.

Troubleshooting_Flowchart Start Low/No Signal? Increase_Conc Increase 7-AzHA Concentration or Incubation Time Start->Increase_Conc Yes High_Background High Background? Start->High_Background No Check_Solubility Check 7-AzHA Solubility (Use BSA?) Increase_Conc->Check_Solubility Optimize_Click Optimize Click Chemistry (See Protocol 2) Check_Solubility->Optimize_Click Optimize_Click->High_Background Increase_Washes Increase Wash Steps High_Background->Increase_Washes Yes Cell_Toxicity Cell Toxicity? High_Background->Cell_Toxicity No Check_Controls Run 'No 7-AzHA' Control Increase_Washes->Check_Controls Check_Controls->Cell_Toxicity Toxicity_Assay Perform Viability Assay Cell_Toxicity->Toxicity_Assay Yes End Successful Labeling Cell_Toxicity->End No Lower_Conc Lower 7-AzHA Concentration Toxicity_Assay->Lower_Conc Check_Solvent Check Solvent Concentration Lower_Conc->Check_Solvent Check_Solvent->End

Caption: Troubleshooting flowchart for 7-Azidoheptanoic Acid labeling.

References

  • Tallima, H., & El Ridi, R. (2018). The current status of fatty acids as a novel class of adjuvants. Vaccine, 36(24), 3467-3473.
  • Hang, H. C., & Linder, M. E. (2011). Exploring protein lipidation with chemical reporters. Annual review of biochemistry, 80, 239-263.
  • Lee, H. J., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(5), 1164–1177. [Link]

  • Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. [Link]

  • Bio-protocol. Cytotoxicity of hydrogen peroxide: Treatment of the PC3 prostatic tumour cell line with H2O2 and measurement of metabolic activity. [Link]

  • Robichaud, P. P., et al. (2016). Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup. Chemistry and physics of lipids, 232, 104971. [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153-162.
  • Codelli, J. A., et al. (2008). Copper-free click chemistry in living animals. Proceedings of the National Academy of Sciences, 105(43), 16489-16494. [Link]

  • Tallman, K. A., & Armstrong, J. I. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current protocols in protein science, 69(1), 14.12.1-14.12.23. [Link]

  • Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in molecular biosciences, 9, 880559. [Link]

  • Codelli, J. A., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie (International ed. in English), 51(30), 7461–7465. [Link]

  • Codelli, J. A., et al. (2017). Azido-Functionalized 5' Cap Analogues for the Preparation of Translationally Active mRNAs Suitable for Fluorescent Labeling in Living Cells. Angewandte Chemie (International ed. in English), 56(50), 15956–15960. [Link]

  • Doellinger, J., et al. (2020). Sample Preparation by Easy Extraction and Digestion (SPEED) - A Universal, Rapid, and Detergent-free Protocol for Proteomics Based on Acid Extraction. Molecular & cellular proteomics : MCP, 19(1), 209–222. [Link]

  • Yao, J. Z., & Uttamchandani, M. (2015). Click Chemistry in Proteomic Investigations. Molecules (Basel, Switzerland), 20(8), 14391–14412. [Link]

  • Gierlich, J., et al. (2007). Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry. Journal of lipid research, 48(8), 1844–1850. [Link]

  • Lee, S. H., et al. (2017). Stable isotope labeling by fatty acids in cell culture (SILFAC) coupled with isotope pattern dependent mass spectrometry for global screening of lipid hydroperoxide-mediated protein modifications. Journal of proteomics, 169, 59–67. [Link]

  • Eising, S., et al. (2018). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biological procedures online, 20, 19. [Link]

  • Shimura, M., et al. (2018). Imaging of intracellular fatty acids by scanning X-ray fluorescence microscopy. Journal of lipid research, 59(1), 147–155. [Link]

  • Lee, S. Y., et al. (2018). Safety and Optimization of Metabolic Labeling of Endothelial Progenitor Cells for Tracking. International journal of molecular sciences, 19(9), 2638. [Link]

  • Zhang, H., et al. (2022). Metabolic Labeling and Targeted Modulation of Adipocytes. ACS chemical biology, 17(10), 2829–2837. [Link]

  • Codelli, J. A., et al. (2010). Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for ex Vivo Biotinylation of Azido and Alkynyl. Chemical research in toxicology, 23(6), 1132–1143. [Link]

  • Koo, H., et al. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Chemical science, 10(31), 7295–7306. [Link]

Sources

Common issues with 7-Azidoheptanoic Acid solubility

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Azidoheptanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the handling and application of this versatile bifunctional linker. As a Senior Application Scientist, my goal is to combine technical precision with practical, field-tested insights to ensure the success of your experiments.

Introduction to 7-Azidoheptanoic Acid

7-Azidoheptanoic acid is a valuable tool in bioconjugation and chemical biology. It possesses a terminal azide group, which can participate in highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The carboxylic acid moiety allows for conjugation to amine-containing molecules, often through activation as an N-hydroxysuccinimide (NHS) ester.

The long seven-carbon spacer arm provides spatial separation between conjugated molecules, which can be critical for maintaining their biological activity. However, the hydrophobic nature of this alkyl chain, combined with the polar carboxylic acid and azide groups, can present solubility challenges. This guide will address these issues head-on.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 7-Azidoheptanoic Acid?

A: 7-Azidoheptanoic acid should be stored in a cool, dry place, protected from light. For long-term storage, keeping it at -20°C is recommended. Once opened, it's advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture, which can affect its stability and reactivity, especially if it is in an activated form like an NHS ester.

Q2: What is the purity of the 7-Azidoheptanoic Acid you provide?

A: Our 7-Azidoheptanoic Acid is supplied with a purity of at least 95%, which is suitable for most research applications. For highly sensitive applications, further purification may be considered. We provide a certificate of analysis with each batch, detailing the exact purity and analytical methods used for its determination[1][2][3][4].

Q3: Can I use 7-Azidoheptanoic Acid directly in a click chemistry reaction?

A: Yes, the azide group of 7-Azidoheptanoic Acid is ready for click chemistry reactions with an alkyne-functionalized molecule. However, the carboxylic acid group may need to be protected if your reaction conditions are sensitive to acidic protons.

Q4: How do I activate the carboxylic acid group for conjugation to an amine?

A: The most common method for activating the carboxylic acid is to convert it to an N-hydroxysuccinimide (NHS) ester. This can be achieved by reacting 7-Azidoheptanoic Acid with NHS in the presence of a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting NHS ester is then reactive towards primary amines.

Troubleshooting Guide: Solubility and Reaction Issues

Issue 1: Difficulty Dissolving 7-Azidoheptanoic Acid

The solubility of 7-Azidoheptanoic Acid is a frequent challenge due to its amphipathic nature. The seven-carbon chain imparts hydrophobicity, while the carboxylic acid and azide groups are polar.

Root Cause Analysis:

  • Solvent Polarity: The choice of solvent is critical. Non-polar solvents will not effectively solvate the polar head groups, while highly polar solvents may not be ideal for the hydrophobic tail.

  • pH of Aqueous Solutions: In aqueous solutions, the protonation state of the carboxylic acid group (pKa ~4.5-5.0) significantly impacts solubility. At acidic pH, the carboxylic acid is protonated and less soluble.

  • Aggregation: At higher concentrations, the molecules may self-assemble or aggregate, leading to the appearance of insolubility.

Solutions and Protocols:

  • Organic Solvents: For preparing stock solutions, polar aprotic solvents are generally the best choice.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices for dissolving 7-Azidoheptanoic Acid.

    • Protocol for Dissolving in Organic Solvents:

      • Weigh the desired amount of 7-Azidoheptanoic Acid in a clean, dry vial.

      • Add a small volume of anhydrous DMSO or DMF.

      • Vortex or sonicate the mixture until the solid is fully dissolved. Gentle warming (to 30-40°C) can be applied if necessary, but avoid excessive heat to prevent potential degradation.

  • Aqueous Solutions: Direct dissolution in neutral water is often difficult.

    • pH Adjustment: The solubility in aqueous buffers increases significantly as the pH is raised above the pKa of the carboxylic acid.

    • Protocol for Dissolving in Aqueous Buffers:

      • Prepare a concentrated stock solution in DMSO or DMF as described above.

      • Add the organic stock solution dropwise to your aqueous buffer while stirring. Note: The final concentration of the organic solvent should be kept to a minimum to avoid affecting your biological system.

      • Alternatively, for direct dissolution, suspend the 7-Azidoheptanoic Acid in the desired aqueous buffer and slowly add a dilute base (e.g., 0.1 M NaOH) dropwise until the compound dissolves. Be sure to monitor the final pH of your solution.

Solubility Data Table (Estimated)

SolventEstimated SolubilityNotes
Water (pH < 4)Poorly solubleThe carboxylic acid is protonated and the molecule is less polar.
Water (pH > 7)SolubleThe carboxylate form is significantly more soluble.
Phosphate-Buffered Saline (PBS, pH 7.4)Moderately solubleMay require initial dissolution in a small amount of organic solvent.
Dimethyl Sulfoxide (DMSO)Highly solubleRecommended for stock solutions.
N,N-Dimethylformamide (DMF)Highly solubleRecommended for stock solutions.
EthanolSolubleGood solubility.
MethanolModerately solubleGood solubility.
Dichloromethane (DCM)Sparingly solubleNot a recommended solvent.
AcetonitrileModerately solubleCan be used in some applications.

Disclaimer: The solubility values in this table are estimates based on the chemical structure and data from similar compounds. It is recommended to perform small-scale solubility tests for your specific application.

Issue 2: Low Yield in Click Chemistry Reactions

Low yields in CuAAC reactions involving 7-Azidoheptanoic Acid can stem from several factors.

Root Cause Analysis:

  • Copper Catalyst Oxidation: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.

  • Ligand Choice: The choice of ligand to stabilize the Cu(I) catalyst is crucial for reaction efficiency.

  • Reagent Purity and Stability: Impurities in the reagents or degradation of the azide or alkyne can lead to lower yields.

  • Aggregation of Reactants: If the 7-Azidoheptanoic Acid or the alkyne-modified substrate aggregates in the reaction mixture, the reactive groups will be inaccessible.

Solutions and Protocols:

  • Optimized CuAAC Protocol:

    • Degas Your Solvents: Before setting up the reaction, thoroughly degas all aqueous buffers and solvents by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

    • Use a Reducing Agent: Always include a reducing agent, such as sodium ascorbate, to regenerate Cu(I) from any oxidized Cu(II). A fresh solution of sodium ascorbate should be prepared just before use.

    • Utilize a Stabilizing Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) is a common ligand for CuAAC in organic solvents. For aqueous reactions, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble and highly effective alternative.

    • Order of Addition: A common and effective order of addition is:

      • Your alkyne-containing molecule in the reaction buffer.

      • 7-Azidoheptanoic Acid.

      • The copper-ligand complex (pre-mixed).

      • Freshly prepared sodium ascorbate to initiate the reaction.

  • Troubleshooting Aggregation: If you suspect aggregation is an issue, consider adding a small percentage of an organic co-solvent like DMSO or DMF to the reaction mixture to improve the solubility of the reactants.

Workflow for a Typical CuAAC Reaction

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_outcome Analysis Alkyne Alkyne Substrate Mix1 Mix Alkyne and Azide in Degassed Buffer Alkyne->Mix1 Azide 7-Azidoheptanoic Acid Azide->Mix1 CuSO4 CuSO4 Solution Mix2 Prepare Cu(I)-Ligand Complex CuSO4->Mix2 Ligand THPTA/TBTA Solution Ligand->Mix2 Ascorbate Sodium Ascorbate (Fresh) Initiate Add Sodium Ascorbate to Initiate Ascorbate->Initiate Mix3 Add Cu(I)-Ligand to Alkyne/Azide Mixture Mix1->Mix3 Mix2->Mix3 Mix3->Initiate Purify Purification (e.g., Dialysis, SEC) Initiate->Purify Analyze Analysis (e.g., MS, HPLC) Purify->Analyze

Caption: Workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Issue 3: Hydrolysis of 7-Azidoheptanoic Acid NHS Ester

When using the NHS ester of 7-Azidoheptanoic Acid for amine coupling, hydrolysis of the active ester is a common side reaction that leads to low conjugation efficiency.

Root Cause Analysis:

  • Presence of Water: NHS esters are highly susceptible to hydrolysis in the presence of water.

  • pH of the Reaction Buffer: The rate of hydrolysis is pH-dependent and increases significantly at higher pH values (above 8.5).

  • Nucleophilic Buffers: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the NHS ester.

Solutions and Protocols:

  • Use Anhydrous Solvents: When preparing a stock solution of the NHS ester, always use anhydrous DMSO or DMF.

  • Optimize Reaction pH: The optimal pH for NHS ester coupling to primary amines is typically between 7.2 and 8.5. This provides a good balance between the reactivity of the deprotonated amine and the stability of the NHS ester.

  • Choose a Non-Nucleophilic Buffer: Use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS) or HEPES.

  • Immediate Use: Prepare the activated NHS ester immediately before use, or if using a pre-activated commercial product, do not store it in solution for extended periods.

Logical Relationship of Factors Affecting NHS Ester Stability

NHS_Ester_Stability cluster_factors Factors Influencing NHS Ester Stability cluster_outcome Outcome Water Presence of Water Hydrolysis NHS Ester Hydrolysis Water->Hydrolysis pH High pH (>8.5) pH->Hydrolysis NucBuffer Nucleophilic Buffers (e.g., Tris) LowYield Low Conjugation Yield NucBuffer->LowYield Competing Reaction Hydrolysis->LowYield

Sources

Introduction to the Synthesis of 7-Azidoheptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this technical support center provides a focused resource for improving the yield and purity of 7-Azidoheptanoic Acid synthesis. As Senior Application Scientists, we move beyond mere procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.

7-Azidoheptanoic acid is a crucial bifunctional molecule, widely used as a linker in bioconjugation and drug delivery systems.[1] Its synthesis is most commonly achieved via a nucleophilic substitution reaction, where a 7-haloheptanoic acid is treated with an azide salt. The efficiency of this SN2 reaction is paramount for achieving high yields and purity, which is the central focus of this guide.

The most prevalent and reliable method involves the reaction of 7-bromoheptanoic acid with sodium azide (NaN₃) in a polar aprotic solvent. This guide will use this reaction as the foundational workflow for troubleshooting and optimization.

Core Synthesis Protocol: 7-Azidoheptanoic Acid via SN2 Reaction

This protocol provides a baseline for the synthesis. Understanding the function of each component is key to troubleshooting deviations from the expected outcome.

Experimental Protocol: Step-by-Step Methodology
  • Reagent Preparation:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 7-bromoheptanoic acid (1.0 eq) in anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). The choice of a polar aprotic solvent is critical as it solvates the cation (Na⁺) while leaving the azide anion (N₃⁻) highly nucleophilic and reactive.[2]

    • Add sodium azide (NaN₃, 1.5 - 3.0 eq). An excess of sodium azide is used to drive the reaction to completion according to Le Châtelier's principle.

  • Reaction Execution:

    • Heat the reaction mixture to 60-80 °C with vigorous stirring. The elevated temperature increases the reaction rate, but excessive heat can promote unwanted elimination side reactions.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) over 12-24 hours.

  • Work-up and Extraction:

    • After completion, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Acidify the aqueous layer carefully with dilute HCl to a pH of ~3-4 to protonate the carboxylic acid, making it soluble in the organic layer. Caution: Acidification of azide-containing solutions can produce highly toxic and explosive hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood.[3][4]

    • Separate the layers and extract the aqueous phase two more times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude 7-azidoheptanoic acid using silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective.

Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A Dissolve 7-Bromoheptanoic Acid in anhydrous DMF/DMSO B Add Sodium Azide (1.5 - 3.0 eq) A->B C Heat to 60-80°C with stirring B->C D Monitor by TLC (12-24h) C->D E Cool to RT & Quench with Water/EtOAc D->E F Acidify to pH 3-4 (Caution: HN3!) E->F G Extract with EtOAc F->G H Wash with Brine & Dry G->H I Concentrate in vacuo H->I J Silica Gel Column Chromatography I->J

Caption: General experimental workflow for the synthesis of 7-Azidoheptanoic Acid.

Troubleshooting Guide

This section addresses the most common issues encountered during synthesis, providing causative explanations and actionable solutions.

Q: My reaction yield is significantly lower than expected. What are the primary factors to investigate?

A: Low yield is a multifaceted problem. Systematically evaluate the following factors, starting with the most fundamental.

  • Purity and Quality of Starting Materials: The 7-bromoheptanoic acid should be of high purity. Impurities can interfere with the reaction. More critically, sodium azide is hygroscopic. Water in the reaction mixture will hydrate the azide ion, reducing its nucleophilicity. Ensure you are using freshly opened or properly stored anhydrous sodium azide and anhydrous solvents.

  • Reaction Temperature: The SN2 reaction rate is temperature-dependent. However, temperatures that are too high (>90-100 °C) can favor the competing E2 elimination pathway, leading to the formation of 7-heptenoic acid. An optimal temperature balances reaction rate with selectivity. Consider running small-scale parallel reactions to determine the optimal temperature for your specific setup.[5][6]

  • Insufficient Reaction Time: Nucleophilic substitution on a primary alkyl halide is generally efficient, but the reaction may require 12-24 hours to reach completion. Confirm the reaction is complete by TLC before proceeding with the work-up.

  • Inefficient Stirring: In a heterogeneous mixture (solid NaN₃ in liquid DMF), inefficient stirring can lead to poor mass transfer, limiting the contact between reactants. Ensure the stirring is vigorous enough to keep the sodium azide suspended.

  • Work-up Losses: The product, 7-azidoheptanoic acid, has a carboxyl group. During the aqueous work-up, it is crucial to acidify the solution sufficiently (pH 3-4) to ensure the carboxyl group is fully protonated (-COOH). If it remains in its carboxylate form (-COO⁻), it will be water-soluble and lost in the aqueous phase.

Troubleshooting Summary Table
ProblemPotential CauseRecommended Solution
Low Yield Wet reagents/solventUse anhydrous solvent; dry sodium azide in a vacuum oven before use.
Suboptimal temperatureOptimize temperature (typically 60-80 °C). Avoid excessive heat to prevent side reactions.
Incomplete reactionMonitor via TLC and allow the reaction to run to completion.
Poor mixingEnsure vigorous stirring to maintain a good suspension of NaN₃.
Product loss during work-upEnsure aqueous layer is acidified to pH 3-4 before extraction.
Multiple Spots on TLC Elimination side productLower the reaction temperature. Ensure a polar aprotic solvent is used.
Unreacted starting materialIncrease reaction time or temperature moderately. Check NaN₃ quality/quantity.
Purification Difficulties Product co-elutes with impurityOptimize the solvent system for column chromatography (e.g., add 0.5-1% acetic acid to the mobile phase to keep the carboxyl group protonated).

Q: I am unsure how to properly monitor the reaction by TLC. What should I look for?

A: Effective TLC monitoring is crucial for determining the reaction endpoint.

  • Spotting: On a single TLC plate, spot your starting material (7-bromoheptanoic acid), a co-spot (starting material and reaction mixture), and the reaction mixture itself.

  • Mobile Phase: A typical mobile phase is 30-50% ethyl acetate in hexanes. You may need to add ~1% acetic acid to the mobile phase to get well-defined spots for the carboxylic acids.

  • Visualization: Use a KMnO₄ stain. Both the starting material and the product should be visible.

  • Interpretation: The reaction is complete when the spot corresponding to the 7-bromoheptanoic acid has completely disappeared from the reaction mixture lane. The product, 7-azidoheptanoic acid, will typically have a slightly higher Rf value than the starting material due to the replacement of the polarizable bromine atom with the less polar azide group.

Q: What are the critical safety precautions for handling sodium azide?

A: Sodium azide is acutely toxic and poses significant reactivity hazards. Strict adherence to safety protocols is non-negotiable.[3]

  • Toxicity: Sodium azide is a potent toxin that can be fatal if ingested, inhaled, or absorbed through the skin.[7] Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Explosive Hazard:

    • Heavy Metals: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, mercury) to form highly shock-sensitive and explosive metal azides.[4] Never use metal spatulas to handle solid sodium azide. Avoid contact with brass, bronze, or lead fittings in your experimental setup or waste disposal lines.

    • Acidification: Reacting sodium azide with strong acids produces hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive liquid.[4] All acidification steps during the work-up must be performed slowly, with cooling, and in a well-ventilated fume hood.

  • Disposal: All waste containing sodium azide is considered P-listed hazardous waste.[7] This includes empty containers and contaminated lab materials. Never dispose of azide waste down the drain, as it can form explosive metal azides in the plumbing.

Frequently Asked Questions (FAQs)

Q: Can I use 7-chloroheptanoic acid as a starting material instead of 7-bromoheptanoic acid?

A: Yes, but it is less reactive. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride. Consequently, the reaction with 7-chloroheptanoic acid will require more forcing conditions—such as higher temperatures or significantly longer reaction times—which can lead to a greater proportion of side products and potentially a lower overall yield.[8]

Q: Why is a polar aprotic solvent like DMF or DMSO necessary?

A: The choice of solvent is critical for the success of an SN2 reaction involving an ionic nucleophile.

  • Polarity: A polar solvent is needed to dissolve the sodium azide salt.

  • Aprotic Nature: Protic solvents (like water or ethanol) have acidic protons that can hydrogen-bond with the azide nucleophile (N₃⁻). This creates a "solvent cage" around the nucleophile, stabilizing it and drastically reducing its reactivity. Aprotic solvents lack these acidic protons, leaving the azide anion "naked" and highly nucleophilic, thus accelerating the SN2 reaction.[2]

SN2 Mechanism Diagram

G cluster_transition Transition State N₃⁻ N₃⁻ C R-CH₂-Br N₃⁻->C Backside Attack Br Br TS [N₃---CH₂(R)---Br]⁻ C->TS Product R-CH₂-N₃ + Br⁻ TS->Product Inversion of Stereochemistry

Caption: The SN2 mechanism for the synthesis of 7-Azidoheptanoic Acid.

References

  • 7-Azidoheptanoic acid ethyl ester - ChemBK . (2024). ChemBK. Retrieved from [Link]

  • Zhu, et al. (2014). Optimization of Synthesis Technology of Azelaic Acid by Orthogonal Test. Asian Journal of Chemistry.
  • CN103319358B - Preparation method of 7-amino heptanoic acid. Google Patents.
  • CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester. Google Patents.
  • Fatty acid synthesis . Wikipedia. Retrieved from [Link]

  • Reactions of Azides - Substitution, Reduction, Rearrangements, and More . (2018). Master Organic Chemistry. Retrieved from [Link]

  • Safety Data Sheet: Sodium azide . Carl ROTH. Retrieved from [Link]

  • Margarida, B. R., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal.
  • confusion about fatty acid synthesis . Reddit. Retrieved from [Link]

  • Alkyl azide synthesis by azidonation, hydroazidation or substitution . Organic Chemistry Portal. Retrieved from [Link]

  • Safe Handling of Sodium Azide (SAZ) . Environment, Health & Safety, University of California, Berkeley. Retrieved from [Link]

  • Sodium Azide - Hazardous Substance Fact Sheet . New Jersey Department of Health. Retrieved from [Link]

  • Masyithah, Z., & Ginting, A. (2018). Optimization of A Two-Step Method to Synthesize Azelaic Acid from Oleic Acid. Oriental Journal of Chemistry.
  • Wada, H., Shintani, D., & Ohlrogge, J. (1997). Why do mitochondria synthesize fatty acids? Evidence for involvement in lipoic acid production. The Plant Cell.
  • By which mechanism would azide react with alcohols or alkyl halides? . Chemistry Stack Exchange. Retrieved from [Link]

  • 7-azidoheptanoic acid . LookChem. Retrieved from [Link]

  • Studies on the Mechanism of Fatty Acid Synthesis.
  • Alkyl Halide Reaction Map And Summary . (2014). Master Organic Chemistry. Retrieved from [Link]

  • Lab Safety Guideline: Sodium Azide . Office of Research Safety Affairs, The University of Tennessee Health Science Center. Retrieved from [Link]

  • Fatty Acid Synthesis EVERYTHING YOU NEED TO KNOW MCAT BIOCHEMISTRY (Map of Metabolism) . (2020). YouTube. Retrieved from [Link]

  • Heptanoic acid, 7-chloro- . LookChem. Retrieved from [Link]

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Safety First: Essential Handling Precautions for an Azide Compound

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Purification of 7-Azidoheptanoic Acid

Welcome to the technical support center for 7-Azidoheptanoic Acid. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven guide to navigate the nuances of purifying this versatile bifunctional molecule. This resource is designed for professionals in research and drug development who require high-purity material for their downstream applications, such as bioconjugation and click chemistry.[1]

We will move beyond simple step-by-step instructions to explore the underlying principles of each purification technique, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Before commencing any purification protocol, it is imperative to understand and mitigate the risks associated with 7-Azidoheptanoic Acid. The azide functional group is energetic and can be hazardous if handled improperly.

Core Safety Principles:

  • Potential for Explosive Decomposition: Organic azides can be sensitive to heat, light, friction, pressure, and shock, leading to violent decomposition.[2][3] While 7-Azidoheptanoic Acid, with a carbon-to-nitrogen ratio greater than 2 (7 carbons to 3 nitrogens), is considered relatively stable under the "Rule of Six," caution is paramount.[2]

  • Toxicity: The azide ion is toxic and can be absorbed through the skin.[4] Always consult the Safety Data Sheet (SDS) before use and handle the compound with appropriate personal protective equipment (PPE).

  • Incompatible Materials:

    • Heavy Metals: Avoid all contact with heavy metals, as this can form highly shock-sensitive and explosive metal azide salts. Use plastic or ceramic spatulas for weighing and handling.[4][5]

    • Strong Acids: Contact with strong acids can produce hydrazoic acid, which is highly toxic and explosive.

    • Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform in reactions or as purification solvents, as they can form explosively unstable di- and tri-azidomethane.[3]

Mandatory Handling Practices:

  • Work Area: Always handle 7-Azidoheptanoic Acid inside a certified chemical fume hood. For reactions or purifications involving heating, a blast shield is required.[4]

  • Personal Protective Equipment (PPE): Wear a lab coat, splash goggles or safety glasses, and appropriate chemical-resistant gloves. Double-gloving is recommended.[4]

  • Purification Temperature: Never use distillation or sublimation for purification due to the risk of thermal decomposition. Purification should be limited to methods like extraction, precipitation, and chromatography at or near ambient temperature.[3][5]

  • Storage: Store crude and purified 7-Azidoheptanoic Acid in a cool, dark place, preferably in an amber vial under an inert atmosphere.[5] Recommended storage is at refrigerated temperatures (e.g., 2-8°C), and for long-term storage, -20°C is advisable.[2]

  • Waste Disposal: Azide waste must be segregated into a dedicated, labeled container and disposed of through your institution's hazardous waste program. Never pour azide solutions down the drain, as they can react with lead or copper pipes to form explosive metal azides.[3][4]

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, properties, and analysis of 7-Azidoheptanoic Acid.

Q1: What are the most likely impurities in my crude 7-Azidoheptanoic Acid?

A: The impurity profile depends heavily on the synthetic route. A common synthesis involves the reaction of a 7-halo-heptanoic acid (e.g., 7-bromoheptanoic acid) with an azide salt (e.g., sodium azide).[6] Potential impurities include:

  • Unreacted 7-bromoheptanoic acid: A common starting material.

  • Residual inorganic salts: Such as sodium bromide (NaBr) or excess sodium azide (NaN₃).

  • Solvent residues: From the reaction and initial workup.

  • Byproducts of side reactions: Such as elimination products or dimers, though typically minor.

Q2: Which analytical techniques are best for assessing the purity of 7-Azidoheptanoic Acid?

A: A combination of techniques provides the most comprehensive assessment:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of organic impurities.

  • LC-MS or GC-MS: Excellent for identifying and quantifying trace impurities.[7]

  • High-Performance Liquid Chromatography (HPLC): A robust method for determining purity levels with high accuracy.[8]

  • FTIR Spectroscopy: Useful for confirming the presence of the key azide (strong stretch near 2100 cm⁻¹) and carboxylic acid (broad O-H and C=O stretches) functional groups.[7]

Q3: My compound is a colorless oil/liquid, is this normal?

A: Yes, 7-Azidoheptanoic Acid is often described as a colorless clear liquid or oil at room temperature.[1] If it appears as a solid, it may be due to cooler ambient temperatures or very high purity.

Q4: Can I use a rotary evaporator to concentrate my solutions?

A: Yes, but with extreme caution. Use a water bath with a temperature that does not exceed 40°C. Do not evaporate to complete dryness, as this concentrates the azide and any potentially unstable impurities. It is safer to concentrate the solution to a viscous oil and then place it under high vacuum at room temperature to remove residual solvent. For materials with a lower carbon-to-nitrogen ratio, rotary evaporation should be avoided entirely.[5]

Troubleshooting Purification Workflows

This guide provides solutions to common problems encountered during the purification of 7-Azidoheptanoic Acid.

Workflow 1: Purification Method Selection

The first step is to select the appropriate technique. This decision tree outlines a logical approach based on the nature of the primary impurities.

G start Start: Crude 7-Azidoheptanoic Acid impurity_type What are the main impurities? start->impurity_type inorganic_salts Inorganic Salts (e.g., NaBr, NaN3) impurity_type->inorganic_salts Salts organic_impurities Organic Impurities (e.g., Starting Material) impurity_type->organic_impurities Organic extraction Liquid-Liquid Extraction inorganic_salts->extraction polarity_check Are impurities more or less polar than the product? organic_impurities->polarity_check more_polar Chromatography (Normal Phase) polarity_check->more_polar More Polar less_polar Chromatography or Recrystallization polarity_check->less_polar Less Polar / Similar Polarity G cluster_0 Step 1: Basification & Extraction of Impurities cluster_1 Step 2: Acidification & Product Extraction cluster_2 Step 3: Final Workup A Dissolve Crude Product in Ethyl Acetate B Add to Separatory Funnel with dilute NaHCO3 (aq) A->B C Shake Gently & Separate Layers B->C D_aq Aqueous Layer: Sodium 7-azidoheptanoate (Product) C->D_aq Collect D_org Organic Layer: Neutral Impurities (Discard) C->D_org Collect E Cool Aqueous Layer (ice bath) & Acidify with dilute HCl to pH ~2 D_aq->E F Extract with Ethyl Acetate (3x) E->F G Combine Organic Layers F->G H Wash with Brine G->H I Dry over Na2SO4, Filter H->I J Evaporate Solvent I->J K Pure 7-Azidoheptanoic Acid J->K

Sources

Technical Support Center: 7-Azidoheptanoic Acid Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Stability Profile & Troubleshooting for 7-Azidoheptanoic Acid (CAS: 135920-28-4) Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

7-Azidoheptanoic Acid is a bifunctional linker widely used in Click Chemistry (CuAAC/SPAAC) and PROTAC development. While structurally robust compared to lower-molecular-weight azides, it exhibits specific vulnerabilities in solution—particularly regarding photolytic degradation and incompatibility with phosphine-based reducing agents .

This guide synthesizes thermodynamic stability data with practical handling protocols to ensure experimental reproducibility.

Module 1: Critical Safety & Storage Protocol

The stability of organic azides is governed by the ratio of carbon/oxygen atoms to nitrogen atoms.[1][2] Understanding this allows you to assess explosion risks and degradation rates.

The Stability Calculus (C/N Ratio)

Before handling, we validate the safety profile using the "Rule of Three" and "Rule of Six" [1, 2].

  • Formula:

    
    
    
  • Calculation:

    
    
    
  • Verdict: Stable but Energetic.

    • Because the ratio is exactly 3.0, this compound is generally safe to handle in standard laboratory quantities (<5g). However, it retains high energy potential.

    • Warning: Never concentrate reaction mixtures containing this azide to dryness in the presence of transition metals, as this lowers the activation energy for decomposition.

Storage Decision Tree

Use this logic flow to determine the optimal storage condition for your specific state of matter.

StorageProtocol Start State of 7-Azidoheptanoic Acid Solid Lyophilized/Solid Powder Start->Solid Solution Solubilized (Stock) Start->Solution SolidStorage Store at -20°C Desiccated Shelf Life: >2 Years Solid->SolidStorage SolventCheck Solvent Type? Solution->SolventCheck DMSO DMSO/DMF (Anhydrous) SolventCheck->DMSO Water Aqueous Buffer SolventCheck->Water DMSOStorage Store at -20°C Amber Vial (Critical) Shelf Life: 6-12 Months DMSO->DMSOStorage WaterStorage DO NOT STORE Hydrolysis/Precipitation Risk Prepare Fresh Only Water->WaterStorage

Figure 1: Storage logic flow.[3][4][5] Note that aqueous storage is strictly prohibited due to pH-dependent solubility shifts and potential hydrolysis over extended periods.

Module 2: Solubility & Solution Chemistry

User Issue: "My compound precipitates when added to PBS."

The pH-Solubility Trap

7-Azidoheptanoic acid is amphiphilic. It contains a hydrophobic alkyl tail (heptyl) and a hydrophilic carboxylic acid head.

  • pKa: ~4.8 (typical for aliphatic carboxylic acids).

  • Mechanism:

    • pH < 4.8: The acid is protonated (

      
      ). The molecule is neutral and dominated by the hydrophobic alkyl chain. Result: Precipitation. 
      
    • pH > 6.0: The acid is ionized (

      
      ). The molecule is charged and water-soluble.
      
Solubilization Protocol

To prevent "crashing out" in biological assays:

  • Prepare Stock: Dissolve 7-Azidoheptanoic acid in anhydrous DMSO or DMF at 100 mM.

  • Dilution: When adding to aqueous buffer (e.g., PBS), ensure the final pH remains > 7.0.

  • Co-solvent: Maintain at least 1-5% DMSO in the final aqueous mixture to stabilize the alkyl chain.

Solubility Compatibility Table

SolventSolubility RatingNotes
DMSO High (>100 mM)Recommended stock solvent. Freezes at -20°C.
DMF High (>100 mM)Good alternative, but avoid if downstream assays are DMF-sensitive.
Water (pH 7) ModerateSoluble only as the carboxylate salt.
Water (pH 4) Insoluble Will form an oily residue or white precipitate.
Ethanol HighGood for evaporation, but watch for esterification if catalytic acid is present.

Module 3: Chemical Incompatibility (The "Silent Killer")

User Issue: "My Click reaction failed, but the reagents are fresh."

The most common cause of failure with alkyl azides is unintended reduction. The azide group (


) is an "oxidant" in the presence of strong reducing agents used in protein chemistry.
The TCEP/Phosphine Conflict

Never use TCEP (Tris(2-carboxyethyl)phosphine) or Triphenylphosphine to reduce disulfide bonds if the azide is already present in the solution.

  • Mechanism: Staudinger Reduction. Phosphines attack the azide to form an aza-ylide, which hydrolyzes to a primary amine (

    
    ) [3, 4].
    
  • Outcome: The azide is destroyed. The resulting amine cannot participate in Click chemistry.

Troubleshooting Workflow: Degradation Pathways

Use this diagram to diagnose why your azide might be inactive.

DegradationPathways Azide 7-Azidoheptanoic Acid (Active -N3) UV UV Light / Ambient Light Azide->UV Photolysis TCEP Phosphines (TCEP) Azide->TCEP Staudinger Reduction Nitrene Nitrene Intermediate (Highly Reactive) UV->Nitrene Amine 7-Aminoheptanoic Acid (Dead End) TCEP->Amine Hydrolysis Rearrange Ring Expansion/Insertion (Complex Mixture) Nitrene->Rearrange Rearrangement

Figure 2: Primary degradation pathways. Photolysis leads to complex mixtures, while phosphine reduction cleanly converts the azide to an amine, rendering it silent in Click reactions.

Module 4: Quality Control & Self-Validation

How do I know my stock solution is still good?

Do not rely on visual inspection; degradation products (amines/imines) are often colorless liquids just like the starting material.

The "Azide Peak" Check (IR Spectroscopy)

This is the fastest validation method.

  • Method: Place a drop of your stock solution on an FTIR ATR crystal.

  • Signal: Look for a strong, distinct stretch at ~2100 cm⁻¹ .

  • Interpretation:

    • Strong Peak: Intact Azide.

    • No Peak/Weak Peak: Degraded (Reduced to amine or photolyzed).

TLC Protocol
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 5% Methanol in Dichloromethane (adjust based on polarity).

  • Visualization: Azides are not strongly UV active. Use Ninhydrin stain (will stain the amine impurity red/purple) or Phosphomolybdic Acid (PMA) (stains the alkyl chain).

    • Note: If you see a spot that stains positive for Ninhydrin before you run your reaction, your stock has degraded to the amine.

FAQ: Frequently Asked Questions

Q: Can I use DTT instead of TCEP? A: DTT (Dithiothreitol) is safer than TCEP but not risk-free. Thiols can reduce azides to amines over long incubation times or in the presence of trace metals [5]. Best Practice: Perform disulfide reduction first, remove the reducing agent (via spin column or dialysis), and then add the 7-Azidoheptanoic acid.

Q: My solution turned yellow. Is it safe to use? A: No. Yellowing often indicates the formation of azo compounds or conjugated systems resulting from nitrene dimerization (photolysis) [6]. Discard and prepare fresh stock in amber glass.

Q: I need to heat my reaction. What is the limit? A: While 7-Azidoheptanoic acid is stable up to ~90°C in dilute solution, we recommend keeping Click reactions (CuAAC) between 4°C and 40°C . Higher temperatures increase the risk of non-specific background labeling and thermal decomposition.

References

  • Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005, 44(33), 5188-5240.

  • C/N Ratio Guidelines: University of California, Santa Barbara. "Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides."

  • Staudinger Reduction Mechanism: Saxon, E., & Bertozzi, C. R. "Cell Surface Engineering by a Modified Staudinger Reaction." Science, 2000, 287(5460), 2007-2010.

  • TCEP Incompatibility: "In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides." ACS Omega, 2017, 2(9), 5785–5791. [6]

  • Thiol-Azide Reactivity: Cartwright, I. L., et al. "Use of thiol-containing reagents in the presence of azides." Biochemical and Biophysical Research Communications.

  • Alkyl Azide Photolysis: "Unexpected photolytic decomposition of alkyl azides under mild conditions." ResearchGate.[7]

Sources

Optimizing reaction conditions for 7-Azidoheptanoic Acid click chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Azidoheptanoic Acid Click Chemistry

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 7-Azidoheptanoic Acid click chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile linker in their conjugation strategies. My goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you optimize your reactions, troubleshoot challenges, and achieve reliable, high-yielding results. We will explore the nuances of both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, ensuring you can select and perfect the right methodology for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is "click chemistry" and why is 7-Azidoheptanoic Acid a useful reagent for it?

"Click chemistry" is a concept introduced by K.B. Sharpless that describes reactions with high yields, stereospecificity, and broad functional group tolerance, which generate only inoffensive byproducts.[1][2] The premier example is the azide-alkyne cycloaddition. 7-Azidoheptanoic Acid is a valuable bifunctional linker for these reactions. Its terminal azide group is the reactive handle for the cycloaddition, while the carboxylic acid provides a secondary point for subsequent conjugation (e.g., to an amine via EDC/NHS chemistry) or can be used to enhance the aqueous solubility of the molecule it is attached to.

Q2: Should I use the copper-catalyzed (CuAAC) or strain-promoted (SPAAC) method for my experiment?

The choice depends critically on the nature of your sample.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic, highly efficient click reaction.[3][4] It requires a copper(I) catalyst, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[1][5] CuAAC is extremely fast and reliable for conjugating small molecules, polymers, and robust biomolecules. However, the copper catalyst can be cytotoxic, making it less suitable for experiments involving live cells.[3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction. It utilizes a highly strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide.[3][6] The reaction is driven by the release of ring strain. SPAAC is the method of choice for bioconjugation in living systems or with sensitive proteins where copper toxicity is a concern. The trade-off is that the reaction kinetics are generally slower than CuAAC.[3]

Here is a decision-making workflow to help you choose the appropriate method:

Start Start: Conjugation with 7-Azidoheptanoic Acid LiveCells Does your experiment involve live cells or copper-sensitive biomolecules? Start->LiveCells SPAAC Use SPAAC (Strain-Promoted) LiveCells->SPAAC Yes FastKinetics Is rapid reaction kinetics the top priority? LiveCells->FastKinetics No CuAAC Use CuAAC (Copper-Catalyzed) CuAAC_Adv High yield, fast kinetics. Ideal for small molecules, polymers, and robust samples. CuAAC->CuAAC_Adv SPAAC_Adv Copper-free, bioorthogonal. Ideal for live-cell imaging and sensitive systems. SPAAC->SPAAC_Adv FastKinetics->CuAAC Yes FastKinetics->SPAAC No (or kinetics are sufficient)

Caption: Decision workflow for selecting between CuAAC and SPAAC.

Q3: For CuAAC, what is the role of the reducing agent and the ligand?

The active catalyst in CuAAC is the copper(I) ion.[5] However, Cu(I) is unstable and readily oxidizes to the inactive Cu(II) state in the presence of oxygen.[5]

  • Reducing Agent (e.g., Sodium Ascorbate): Its primary role is to reduce the stable Cu(II) precursor (e.g., CuSO₄) to the active Cu(I) catalyst. A slight excess is often used to maintain a reducing environment and prevent the re-oxidation of Cu(I) back to Cu(II) during the reaction.[1][7]

  • Ligand (e.g., THPTA, TBTA): A ligand serves two critical functions. First, it stabilizes the Cu(I) oxidation state, protecting it from oxidation and disproportionation.[5] Second, it accelerates the reaction rate significantly.[7] For biological applications in aqueous buffers, a water-soluble ligand like THPTA is essential.[5]

Troubleshooting Guide

Problem: Low or No Product Yield in CuAAC Reaction

Q: My CuAAC reaction with 7-Azidoheptanoic Acid has a very low yield. What are the likely causes and how can I fix it?

This is a common issue that can almost always be resolved by systematically checking your reagents and setup.

  • Cause 1: Inactive Copper(I) Catalyst. The most frequent culprit is the oxidation of the active Cu(I) catalyst to inactive Cu(II).

    • Pillar of Trust (Self-Validation): The reaction mixture should be a clear, homogeneous solution. If you observe a precipitate or a blue/green color (indicative of Cu(II)), your catalyst is likely inactive.

    • Solution:

      • Use Fresh Solutions: Always prepare your copper sulfate and sodium ascorbate solutions fresh before starting the experiment. Sodium ascorbate solutions, in particular, can degrade when stored.

      • Order of Addition: For best results, pre-complex the Cu(II) sulfate with the ligand (e.g., THPTA) for a few minutes before adding it to the reaction mixture containing your azide and alkyne. Add the sodium ascorbate solution last to initiate the reaction.[5]

      • Degas Solvents: Oxygen is the primary enemy of the Cu(I) catalyst. If you are still experiencing issues, particularly in organic solvents, briefly sparging your solvent with an inert gas (nitrogen or argon) before use can help minimize dissolved oxygen.

  • Cause 2: Suboptimal Component Concentration or Ratio. The kinetics of the reaction are dependent on the concentration of all reactants.

    • Pillar of Trust (Self-Validation): The reaction should proceed to completion within a reasonable timeframe (typically 30-60 minutes at room temperature for small molecules).[5] If it stalls, concentration may be the issue.

    • Solution:

      • Increase Concentration: If working with very dilute samples, try to concentrate them if possible.

      • Optimize Stoichiometry: Ensure you have at least a 1:1 molar ratio of alkyne to azide. It is often beneficial to use a slight excess (1.1 to 1.5 equivalents) of one reagent (usually the less expensive or more accessible one) to drive the reaction to completion.

      • Catalyst Loading: For most applications, 1 mol% of copper catalyst is sufficient.[8] However, for challenging conjugations, you may need to increase this to 5-10 mol%.

  • Cause 3: Presence of Inhibitors. Certain functional groups can chelate or react with the copper catalyst, effectively poisoning it.

    • Pillar of Trust (Self-Validation): If a model reaction with simple azide and alkyne partners works but your specific substrate fails, suspect inhibition.

    • Solution:

      • Identify Potential Inhibitors: Free thiols (-SH) are strong inhibitors due to their high affinity for copper.[7] Some buffers or media components can also interfere.

      • Use Excess Catalyst/Ligand: In some cases, increasing the amount of copper and ligand can overcome mild inhibition.[7]

      • Protecting Groups: If possible, protect interfering functional groups before the click reaction and deprotect them afterward.

      • Switch to SPAAC: If inhibition cannot be overcome, SPAAC is the ideal alternative as it is copper-free.

Start Troubleshooting: Low CuAAC Yield Q1 Are your Copper and Ascorbate solutions fresh? Start->Q1 A1_No Prepare fresh solutions. Add Ascorbate last. Q1->A1_No No Q2 Is your reaction dilute (< 1 mM)? Q1->Q2 Yes A1_No->Q2 A2_Yes Increase reactant concentrations if possible. Q2->A2_Yes Yes Q3 Does your substrate contain free thiols (-SH)? Q2->Q3 No A2_Yes->Q3 A3_Yes Increase catalyst load or protect thiols. Consider switching to SPAAC. Q3->A3_Yes Yes Success Problem Solved Q3->Success No A3_Yes->Success

Caption: Troubleshooting flowchart for low yield in CuAAC reactions.

Problem: Side Product Formation in CuAAC

Q: I'm observing a significant side product that I suspect is an alkyne dimer. How can I prevent this?

This side product is likely the result of oxidative alkyne homocoupling (a Glaser coupling), which is also catalyzed by copper.

  • Cause: This reaction is promoted by Cu(II) and oxygen. If the reducing environment of your reaction is insufficient, Cu(I) can be oxidized, leading to the formation of this undesired byproduct.

  • Solution:

    • Increase Reducing Agent: Increase the concentration of sodium ascorbate. Using 5-10 equivalents relative to the copper catalyst is a good starting point.[1]

    • Ensure Proper Mixing: Add the reagents in the correct order (ascorbate last) and ensure the solution is well-mixed to distribute the reducing agent effectively.

    • Minimize Oxygen: As mentioned previously, degassing solvents can significantly reduce the rate of this side reaction.

Problem: Slow or Incomplete SPAAC Reaction

Q: My strain-promoted reaction with 7-Azidoheptanoic Acid is very slow and does not go to completion. What can I do?

  • Cause 1: Low Reactivity of Cyclooctyne. Not all cyclooctynes are created equal. Their reactivity is dictated by the amount of ring strain and their electronic properties.

    • Pillar of Trust (Self-Validation): Literature for your specific cyclooctyne should provide an approximate second-order rate constant. If your reaction is orders of magnitude slower, investigate other factors.

    • Solution: If kinetics are critical, consider using a more reactive cyclooctyne derivative, such as one with electron-withdrawing fluorine atoms (e.g., DIFO) or a bicyclononyne (BCN), which generally exhibit faster kinetics than the parent DBCO.

  • Cause 2: Solvent Effects and Steric Hindrance. The reaction environment can impact kinetics.

    • Pillar of Trust (Self-Validation): The reaction should be a single, clean conversion. If it stalls, there may be an environmental or steric issue.

    • Solution:

      • Solvent Choice: While SPAAC is robust, extremely viscous solvents can slow diffusion and reaction rates. Ensure your reagents are fully solubilized. Aqueous mixtures with polar aprotic co-solvents (like DMSO or DMF) often work well.[7]

      • Steric Hindrance: Check the structure of your alkyne-containing molecule. If the cyclooctyne is sterically encumbered, its ability to react with the azide on 7-Azidoheptanoic Acid may be impeded. If possible, redesigning the linker on your alkyne partner to be longer or more flexible can alleviate this.

Optimized Reaction Parameters & Protocols

The following table provides recommended starting conditions for reactions with 7-Azidoheptanoic Acid. These should be optimized for each specific application.

ParameterCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Solvent Aqueous buffer (PBS, Tris) with up to 30% co-solvent (DMSO, DMF, t-BuOH)[7][9]Aqueous buffer (PBS, Tris) or polar organic solvents (DMSO, DMF, Methanol)
Azide Reagent 1.0 - 1.2 equivalents1.0 - 2.0 equivalents
Alkyne Reagent 1.0 equivalent (Terminal Alkyne)1.0 equivalent (Strained Cyclooctyne)
Catalyst System 1-5 mol% CuSO₄, 5-10 mol% Sodium Ascorbate, 5-10 mol% THPTA LigandNone
Temperature Room Temperature (20-25 °C)[8]Room Temperature (20-25 °C) to 37 °C
Reaction Time 15 - 60 minutes1 - 24 hours
pH Range 4 - 12[1]4 - 11
Experimental Protocol 1: General CuAAC Protocol

This protocol describes the conjugation of 1 equivalent of an alkyne-modified substrate with 1.2 equivalents of 7-Azidoheptanoic Acid.

  • Prepare Stock Solutions:

    • Substrate-Alkyne: 10 mM in DMSO.

    • 7-Azidoheptanoic Acid: 12 mM in DMSO.

    • Copper(II) Sulfate (CuSO₄): 20 mM in water.[5]

    • THPTA Ligand: 100 mM in water.[5]

    • Sodium Ascorbate: 300 mM in water (prepare fresh).[5]

  • Reaction Assembly:

    • In a microcentrifuge tube, add 100 µL of the Substrate-Alkyne solution (1 µmol).

    • Add 100 µL of the 7-Azidoheptanoic Acid solution (1.2 µmol).

    • Add 780 µL of reaction buffer (e.g., PBS, pH 7.4) to bring the volume to 980 µL.

    • Add 10 µL of the 100 mM THPTA solution (1 µmol, 1 eq. relative to substrate). Vortex briefly.[5]

    • Add 10 µL of the 20 mM CuSO₄ solution (0.2 µmol, 0.2 eq. relative to substrate). Vortex briefly.[5]

  • Initiation and Incubation:

    • Add 10 µL of the 300 mM sodium ascorbate solution to initiate the reaction. Vortex briefly.[5]

    • Protect the reaction from light and incubate at room temperature for 30 minutes.[5]

  • Analysis and Purification:

    • Monitor reaction progress by LC-MS or TLC.

    • Purify the product using an appropriate method (e.g., HPLC, silica gel chromatography) to remove the catalyst and excess reagents.

Experimental Protocol 2: General SPAAC Protocol

This protocol describes the conjugation of 1 equivalent of a DBCO-modified substrate with 1.5 equivalents of 7-Azidoheptanoic Acid.

  • Prepare Stock Solutions:

    • Substrate-DBCO: 10 mM in DMSO.

    • 7-Azidoheptanoic Acid: 15 mM in DMSO.

  • Reaction Assembly:

    • In a microcentrifuge tube, add 100 µL of the Substrate-DBCO solution (1 µmol).

    • Add 100 µL of the 7-Azidoheptanoic Acid solution (1.5 µmol).

    • Add 800 µL of reaction buffer (e.g., PBS, pH 7.4) and vortex to mix.

  • Incubation:

    • Incubate the reaction at 25-37 °C for 1-4 hours. Reaction times may be longer depending on the specific substrates.

  • Analysis and Purification:

    • Monitor reaction progress by LC-MS or TLC.

    • The reaction mixture is copper-free. Purify the product using standard methods (e.g., HPLC) to remove unreacted starting materials.

Reaction Mechanism Visualizations

cluster_CuAAC CuAAC Mechanism Cu_I Cu(I) Acetylide Cu(I)-Acetylide Complex Cu_I->Acetylide Alkyne R1-Alkyne Alkyne->Acetylide Azide R2-N3 Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Acetylide->Metallacycle Triazolide Copper-Triazolide Metallacycle->Triazolide Product 1,4-Triazole Product Triazolide->Product Product->Cu_I Regenerates Catalyst

Caption: Simplified catalytic cycle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

cluster_SPAAC SPAAC Mechanism Cyclooctyne Strained Cyclooctyne TransitionState [3+2] Dipolar Cycloaddition (Concerted) Cyclooctyne->TransitionState Azide R-N3 Azide->TransitionState Product Triazole Product TransitionState->Product

Caption: Simplified mechanism for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology (Vol. 3, pp. 153-162). John Wiley & Sons, Inc. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • Gracia, J., Granda, S., & García-Álvarez, J. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2015. Retrieved from [Link]

  • Díez-González, S., & Correa, A. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1947–1958. Retrieved from [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. Retrieved from [Link]

  • Gissot, A., & Gryaznov, S. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(13), 7859–7929. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

  • Li, Y., et al. (2017). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology, 7(1), 90-94. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 7-Azidoheptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 7-azidoheptanoic acid. As a bifunctional linker, 7-azidoheptanoic acid is a critical reagent in "click" chemistry, bioconjugation, and the development of targeted therapeutics.[1] However, its synthesis, particularly at scale, presents several challenges that require careful consideration of reaction conditions, purification techniques, and safety protocols. This document provides in-depth troubleshooting guidance and frequently asked questions to navigate these complexities, ensuring a safe and efficient synthesis.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 7-azidoheptanoic acid, primarily from 7-bromoheptanoic acid and sodium azide. The underlying principle of this synthesis is a nucleophilic substitution reaction (SN2), where the azide ion displaces the bromide.[2]

Problem 1: Low or No Product Yield

Question: I have followed the standard protocol, but my yield of 7-azidoheptanoic acid is significantly lower than expected, or I have isolated only starting material. What are the potential causes and how can I rectify this?

Answer:

Low or no product formation in the azidation of 7-bromoheptanoic acid can be attributed to several factors, primarily related to reagent quality, reaction conditions, and the presence of impurities.

Potential Causes & Solutions:

  • Poor Quality of 7-Bromoheptanoic Acid: The starting material may have degraded, especially if it is old or has been stored improperly. It is a corrosive substance that can be sensitive to moisture.[3]

    • Recommendation: Assess the purity of your 7-bromoheptanoic acid via NMR or titration. If necessary, purify it by vacuum distillation before use.[4]

  • Inactive Sodium Azide: Sodium azide is hygroscopic and its nucleophilicity can be diminished by absorbed water.

    • Recommendation: Dry the sodium azide in a vacuum oven before use. Store it in a desiccator.

  • Inappropriate Solvent: The choice of solvent is critical for an SN2 reaction.

    • Recommendation: Use a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure the solubility of both the sodium azide and the organic substrate.[5] Protic solvents (e.g., water, ethanol) will solvate the azide anion, reducing its nucleophilicity.

  • Insufficient Reaction Temperature or Time: The reaction may be kinetically slow under the conditions used.

    • Recommendation: While higher temperatures can accelerate the reaction, they can also promote side reactions. A good starting point is to run the reaction at a moderately elevated temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC). Extend the reaction time if necessary.

  • Presence of Water: Water can compete with the azide as a nucleophile, leading to the formation of 7-hydroxyheptanoic acid as a byproduct.

    • Recommendation: Ensure all glassware is thoroughly dried, and use anhydrous solvents.

Problem 2: Difficulty in Product Purification and Isolation

Question: My reaction seems to have worked, but I am struggling to isolate pure 7-azidoheptanoic acid. The crude product is an oil with several impurities. What are the best purification strategies?

Answer:

The purification of 7-azidoheptanoic acid can be challenging due to its physical properties and the nature of potential impurities.

Potential Causes & Solutions:

  • Residual Starting Material: Incomplete conversion will leave unreacted 7-bromoheptanoic acid in the crude product.

    • Recommendation: Monitor the reaction to completion using TLC. If separation is necessary, column chromatography on silica gel can be employed, though it may be challenging due to the similar polarities of the starting material and product. A solvent system of ethyl acetate/hexanes with a small amount of acetic acid can be effective.

  • Inorganic Salt Contamination: The reaction produces sodium bromide as a byproduct, and excess sodium azide may also be present.

    • Recommendation: After the reaction, perform a liquid-liquid extraction. Quench the reaction mixture with water, and extract the product into an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer multiple times with water to remove inorganic salts.

  • Formation of 7-Hydroxyheptanoic Acid: As mentioned, this can form if water is present in the reaction.

    • Recommendation: Careful control of anhydrous conditions is the best prevention. If formed, separation from the desired product is difficult due to their similar properties. Column chromatography may be the only option.

  • Product is an Oil: 7-Azidoheptanoic acid is often isolated as a colorless to pale yellow oil, which can make handling and purification by crystallization difficult.[1]

    • Recommendation: If column chromatography is not desired, vacuum distillation can be a viable purification method for larger scales, provided the compound is thermally stable under the distillation conditions.

Problem 3: Safety Concerns During Workup

Question: I am concerned about the safety of the workup procedure, particularly the acidification step. What are the hazards and how should I mitigate them?

Answer:

Safety is paramount when working with azides. The primary hazard during the workup of this reaction is the formation of hydrazoic acid (HN₃).[6][7]

Potential Hazards & Mitigation:

  • Formation of Hydrazoic Acid: Acidification of any residual sodium azide in the reaction mixture will generate hydrazoic acid, which is highly toxic, volatile, and explosive.[6][7]

    • Mitigation: NEVER acidify the reaction mixture directly if there is a possibility of unreacted sodium azide being present. The workup should be performed in a well-ventilated fume hood. It is best practice to first quench any excess sodium azide. A common method is the addition of a solution of sodium nitrite followed by acidification, which converts the azide to nitrogen gas.[6]

  • Explosive Metal Azides: Azides can react with certain metals (e.g., copper, lead, brass) to form highly shock-sensitive and explosive metal azides.[2][8]

    • Mitigation: Avoid using metal spatulas or any equipment with exposed heavy metals when handling azides.[8] Use plastic or glass equipment.

  • Reaction with Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform with azides, as this can lead to the formation of explosive diazidomethane.[2][8]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting stoichiometry for the reaction?

A1: A common starting point is to use a slight excess of sodium azide (e.g., 1.1 to 1.5 equivalents) relative to 7-bromoheptanoic acid. This helps to drive the reaction to completion.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method. Use a silica gel plate and a solvent system such as 70:30:1 ethyl acetate:hexanes:acetic acid. The starting material (7-bromoheptanoic acid) and the product (7-azidoheptanoic acid) should have different Rf values. The spots can be visualized using a potassium permanganate stain.

Q3: What are the key spectroscopic signatures to confirm the formation of 7-azidoheptanoic acid?

A3: The most definitive spectroscopic evidence is the appearance of a strong, sharp absorption band in the infrared (IR) spectrum around 2100 cm-1, which is characteristic of the azide (N=N=N) stretching vibration. In the 1H NMR spectrum, the methylene protons adjacent to the azide group will show a downfield shift compared to the methylene protons next to the bromine in the starting material.

Q4: What are the stability and storage considerations for 7-azidoheptanoic acid?

A4: 7-Azidoheptanoic acid is a relatively stable organic azide due to its favorable carbon-to-nitrogen ratio, satisfying the "Rule of Six" (at least six carbon atoms for every three nitrogen atoms).[8] However, it is still an energetic compound and should be handled with care. Store it at low temperatures (e.g., -20°C) in a well-sealed container, protected from light.[8] Avoid heat, shock, and friction.

Q5: What are the main challenges when scaling up this synthesis?

A5: The primary challenges in scaling up are:

  • Safety: The potential for runaway reactions and the handling of larger quantities of sodium azide and the product require robust safety protocols and possibly specialized equipment, such as continuous flow reactors, which can minimize the accumulation of hazardous intermediates.[9]

  • Heat Transfer: The reaction is typically exothermic. Maintaining uniform temperature control in a large reactor is crucial to prevent side reactions and ensure safety.

  • Workup and Purification: Handling large volumes during extraction and the potential need for large-scale chromatography or distillation can be challenging.

Experimental Protocol: Synthesis of 7-Azidoheptanoic Acid

This protocol is a general guideline and may require optimization.

Materials:

  • 7-Bromoheptanoic acid

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 7-bromoheptanoic acid (1 equivalent) in anhydrous DMF.

  • Addition of Sodium Azide: Add sodium azide (1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 70°C and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

ParameterRecommended ConditionRationale
Solvent Anhydrous DMF or DMSOPolar aprotic solvent, solubilizes reagents and favors SN2 mechanism.
Temperature 60-80 °CBalances reaction rate and prevention of side reactions.
Stoichiometry (NaN₃) 1.1 - 1.5 equivalentsA slight excess drives the reaction to completion.
Reaction Time 12-24 hoursMonitor by TLC to ensure completion.

Visualizations

Reaction Pathway

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Products 7-Bromoheptanoic_Acid 7-Bromoheptanoic Acid (Br-(CH2)6-COOH) Reaction_Vessel DMF, 70°C SN2 Reaction 7-Bromoheptanoic_Acid->Reaction_Vessel Sodium_Azide Sodium Azide (NaN3) Sodium_Azide->Reaction_Vessel 7-Azidoheptanoic_Acid 7-Azidoheptanoic Acid (N3-(CH2)6-COOH) Reaction_Vessel->7-Azidoheptanoic_Acid Sodium_Bromide Sodium Bromide (NaBr) Reaction_Vessel->Sodium_Bromide

Caption: Synthesis of 7-Azidoheptanoic Acid via SN2 Reaction.

Troubleshooting Workflow

G Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality (Starting Material, NaN3) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Solvent, Temp, Time) Start->Check_Conditions Check_Anhydrous Ensure Anhydrous Conditions Start->Check_Anhydrous Purify_Reagents Purify/Dry Reagents Check_Reagents->Purify_Reagents Optimize Optimize Reaction (Increase Temp/Time) Check_Conditions->Optimize Check_Anhydrous->Optimize Success Successful Synthesis Optimize->Success Purify_Reagents->Optimize

Caption: Troubleshooting workflow for low yield in 7-azidoheptanoic acid synthesis.

References

  • Google Patents.
  • Asian Journal of Chemistry. Optimization of Synthesis Technology of Azelaic Acid by Orthogonal Test. [Link]

  • Google Patents. US20030032825A1 - Method for purifying azelaic acid.
  • ResearchGate. Optimization of the reaction conditions. [Link]

  • Master Organic Chemistry. Reactions of Azides. [Link]

  • University of Pittsburgh. Safe Handling of Azides. [Link]

  • ResearchGate. Optimization of A Two-Step Method to Synthesize Azelaic Acid from Oleic Acid. [Link]

  • LookChem. 7-azidoheptanoic acid. [Link]

  • Organic Process Research & Development. Scale-up of Azide Chemistry: A Case Study. [Link]

  • Middle East Technical University. The preparation of azido amino acids and the application of native chemical ligation in the synthesis of. [Link]

  • Wikipedia. Sodium azide. [Link]

  • PubChem. 7-Bromoheptanoic acid. [Link]

  • Stanford Environmental Health & Safety. Information on Azide Compounds. [Link]

  • ResearchGate. Lab-Scale Synthesis of Azido Compounds: Safety Measures and Analysis. [Link]

  • Chemistry LibreTexts. Sodium Azide. [Link]

  • Chemistry LibreTexts. The Hydrolysis of Esters. [Link]

  • PMC. Sodium azide poisoning: a narrative review. [Link]

  • Beilstein Archives. Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continu. [Link]

  • SpringerLink. Machine learning-guided strategies for reaction conditions design and optimization. [Link]

  • Fiveable. Alkyl Azide Definition. [Link]

  • ScienceDirect. Utilization of bromine azide to access vicinal-azidobromides from arylidene malononitrile. [Link]

  • University of California, Santa Barbara. Azide Synthesis Explosion. [Link]

  • ResearchGate. Large-Scale Preparation and Usage of Azides. [Link]

  • YouTube. Malonic Ester Synthesis Reaction Mechanism. [Link]

  • SpringerLink. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

  • Cheméo. Chemical Properties of Heptanoic acid, anhydride. [Link]

  • NIST WebBook. Heptanoic acid. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating 7-Azidoheptanoic Acid Labeling Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of 7-Azidoheptanoic Acid for biomolecular labeling. Designed for researchers, scientists, and drug development professionals, we move beyond simple protocols to explain the causality behind experimental choices. We will explore the core chemical principles, compare 7-Azidoheptanoic Acid to viable alternatives, and provide detailed, field-tested protocols to ensure your experiments are both efficient and reproducible.

Introduction: The Role of 7-Azidoheptanoic Acid in Modern Bioconjugation

7-Azidoheptanoic acid is a powerful bifunctional linker molecule that has become a valuable tool in chemical biology and proteomics.[1][2][3] Its structure is key to its utility: a seven-carbon chain terminating in a carboxylic acid at one end and an azide group (-N3) at the other. This architecture allows it to act as a molecular bridge.

The carboxylic acid can be readily conjugated to primary amines on biomolecules, while the azide group serves as a bioorthogonal handle. "Bioorthogonal" means the azide is chemically inert within complex biological systems, avoiding side reactions with endogenous molecules.[4][5] Its true power is unleashed when it is paired with an alkyne-functionalized probe via "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[6][7][8] This allows for the precise and robust labeling of target molecules in environments ranging from simple buffers to living cells. Some research has also explored its potential in cancer therapy research.[9]

The Engine of Labeling: A Comparison of Azide-Alkyne Click Chemistry Reactions

The covalent reaction between an azide and an alkyne is the cornerstone of labeling with 7-Azidoheptanoic Acid. This reaction, a type of Huisgen 1,3-dipolar cycloaddition, can be performed in two primary ways, each with distinct advantages and disadvantages.[4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, prized for its speed and efficiency.[6][10] It relies on a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide, forming a stable triazole linkage.[11]

Causality Behind the Reagents:

  • Copper(I) Source: Typically CuSO₄ is used, which is reduced in situ to the active Cu(I) state.

  • Reducing Agent: Sodium ascorbate is the most common reducing agent used to maintain copper in its active Cu(I) state and counteract oxidation by ambient oxygen.[6]

  • Cu(I) Stabilizing Ligand: A critical component, especially in biological applications, is a ligand such as tris(hydroxypropyltriazolyl)methylamine (THPTA) or tris(2-benzimidazolylmethyl)amine.[6][12] This ligand protects cells from the cytotoxicity of free copper ions and prevents the generation of reactive oxygen species (ROS) that can damage biomolecules.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential toxicity of the copper catalyst in live-cell imaging, strain-promoted or "copper-free" click chemistry was developed.[13] SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which possesses high ring strain.[14] This strain provides the activation energy needed to react spontaneously with an azide, eliminating the need for a metal catalyst.[15] Other cyclooctynes like BCN are considered less hydrophobic alternatives to DBCO.[15]

G cluster_0 CuAAC Pathway cluster_1 SPAAC Pathway Azide_CuAAC 7-Azidoheptanoic Acid-Labeled Protein Catalyst Cu(I) Catalyst + Ligand (THPTA) + Reductant (Ascorbate) Azide_CuAAC->Catalyst Alkyne_CuAAC Alkyne Probe Alkyne_CuAAC->Catalyst Product_CuAAC Labeled Protein (Triazole Linkage) Catalyst->Product_CuAAC Azide_SPAAC 7-Azidoheptanoic Acid-Labeled Protein Product_SPAAC Labeled Protein (Triazole Linkage) Azide_SPAAC->Product_SPAAC Alkyne_SPAAC Strained Alkyne Probe (e.g., DBCO) Alkyne_SPAAC->Product_SPAAC

Caption: CuAAC vs. SPAAC Labeling Pathways.

Performance Analysis: 7-Azidoheptanoic Acid vs. Alternative Labeling Reagents

While 7-Azidoheptanoic Acid is a versatile tool, its efficiency is context-dependent. The choice of labeling reagent should be guided by the specific biomolecule class being targeted and the experimental system.

Reagent ClassSpecific ExamplePrimary TargetKey AdvantagesKey Disadvantages
Azido Fatty Acid 7-Azidoheptanoic Acid Acylated proteins, lipidsVersatile for lipid metabolism studies; can be used for direct chemical conjugation.Incorporation can be less specific than other metabolic labels.
Azido Sugar Ac₄ManNAz, GalNAzGlycans, GlycoproteinsHigh specificity for glycosylation pathways.[16][17] GalNAz shows higher efficiency in some cancer cells.[18]Efficiency is cell-type dependent; high concentrations can cause metabolic stress.[19]
Azido Amino Acid L-Azidohomoalanine (AHA)Newly synthesized proteinsDirectly reports on de novo protein synthesis with high fidelity.[20]Requires methionine-free media, which can be a source of cellular stress.
PEGylated Linker Azido-PEG7-AcidGeneral purposePEG spacer enhances solubility and reduces aggregation of conjugates.[1]Larger size may sterically hinder some interactions.
Branched Linker Triazide linkersGeneral purposeCan increase the density of labeling for a stronger signal.[21]Synthesis is more complex; may alter protein function due to bulkiness.

A comparative study on O-GlcNAc proteomics found that the CuAAC reaction identified a greater number of proteins (229) compared to the SPAAC reaction (188), suggesting that for endpoint assays where cell viability is not a concern (e.g., proteomics on cell lysates), CuAAC provides higher labeling efficiency.[22] Furthermore, for live-cell metabolic labeling, optimizing the concentration of the azide probe is critical. Studies using Ac₄ManNAz have shown that concentrations as high as 50 µM can negatively impact cellular functions, while 10 µM provides effective labeling with fewer physiological effects.[19]

Validated Experimental Protocols

The following protocols are designed as a robust starting point. As a self-validating system, they include the necessary controls and steps to ensure confidence in your results.

Protocol 1: Metabolic Labeling and CuAAC Detection in Live Cells

This workflow first integrates 7-Azidoheptanoic Acid into cellular biomolecules, then attaches a fluorescent alkyne probe to the cell surface for visualization.

G cluster_workflow Live-Cell Metabolic Labeling & CuAAC Workflow A 1. Cell Seeding & Culture Plate cells and allow to adhere overnight. B 2. Metabolic Labeling Incubate cells with 7-Azidoheptanoic Acid (e.g., 50-100 µM for 24-48h). A->B D 4. Wash Cells Gently wash 2x with DPBS to remove unincorporated azide. B->D C 3. Prepare Click-iT® Reagents - Alkyne-Fluorophore - CuSO₄ - THPTA Ligand - Sodium Ascorbate (prepare fresh) E 5. CuAAC Reaction Incubate cells with Click-iT® cocktail (e.g., 30 min at 37°C). C->E D->E F 6. Wash & Counterstain Wash 3x with DPBS. Add nuclear counterstain (e.g., DAPI). E->F G 7. Imaging Image cells via fluorescence microscopy. F->G

Caption: Workflow for metabolic labeling and CuAAC detection.

Step-by-Step Methodology:

  • Cell Preparation: Seed your mammalian cells of choice onto coverslips in a multi-well plate and culture overnight to allow for attachment.

  • Metabolic Labeling:

    • Prepare a stock solution of 7-Azidoheptanoic Acid in DMSO.

    • The next day, replace the culture medium with fresh medium containing the desired final concentration of 7-Azidoheptanoic Acid (a typical starting point is 50-100 µM).

    • Incubate for 24-48 hours. Include a no-azide control to validate that any signal is dependent on metabolic incorporation.

  • CuAAC Labeling Reaction:

    • Wash the cells twice with 1X DPBS.

    • Prepare the "Click" reaction cocktail. For optimal cell-surface labeling, the following concentrations are recommended: 25 µM alkyne-fluorophore, 50 µM CuSO₄, 250 µM THPTA, and 2.5 mM sodium ascorbate in a suitable buffer.[12][23] Crucially, always prepare the sodium ascorbate solution fresh.

    • Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Final Steps & Imaging:

    • Wash the cells three times with DPBS.

    • If desired, fix the cells (e.g., with 4% paraformaldehyde) and counterstain nuclei with DAPI.[12]

    • Mount the coverslips onto microscope slides and image using an appropriate fluorescence microscope.

Protocol 2: Labeling of Protein Lysates for Proteomic Analysis

This protocol is designed for labeling total protein in a cell lysate, a common sample preparation step for mass spectrometry-based proteomics.

Step-by-Step Methodology:

  • Lysate Preparation:

    • Harvest cells that have been previously metabolically labeled with 7-Azidoheptanoic Acid.

    • Lyse the cells in a suitable protein extraction buffer (e.g., RIPA buffer with protease inhibitors).

    • Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

  • CuAAC Labeling Reaction:

    • In a microfuge tube, combine 50 µL of protein lysate (at 1-5 mg/mL) with 100 µL of PBS.[24]

    • Add the alkyne detection reagent (e.g., an alkyne-biotin tag for subsequent enrichment) to a final concentration of 20-40 µM.[24]

    • Add the pre-mixed catalyst solution: CuSO₄ (final concentration ~50 µM), THPTA (final concentration ~250 µM), and freshly prepared sodium ascorbate (final concentration ~2.5 mM).

    • Vortex briefly and incubate for 1-2 hours at room temperature.

  • Downstream Processing:

    • The biotin-labeled proteins can now be enriched using streptavidin-coated beads.

    • Enriched proteins can be digested on-bead (e.g., with trypsin) and the resulting peptides analyzed by LC-MS/MS to identify the metabolically labeled proteins.[25][26]

Trustworthiness: Self-Validation and Troubleshooting

IssueProbable CauseRecommended Solution
No/Low Signal Inefficient metabolic incorporation.Increase incubation time or concentration of 7-Azidoheptanoic Acid. Confirm cell viability.
Degraded sodium ascorbate.Always prepare sodium ascorbate solution fresh for each experiment.
Inefficient click reaction.Optimize reagent concentrations. Ensure the correct ligand (e.g., THPTA) is used for CuAAC.
High Background Non-specific binding of the alkyne probe.Decrease the concentration of the alkyne probe.[24] Increase the number and duration of wash steps.
Insufficient quenching of unreacted probe.Include a final wash with a mild chelating agent like EDTA to remove residual copper.
Cell Death/Toxicity Copper cytotoxicity (in CuAAC).Ensure the correct molar ratio of ligand to copper (e.g., 5:1 THPTA:CuSO₄).[12] Reduce incubation time.
Metabolic stress from the azide probe.Lower the concentration of 7-Azidoheptanoic Acid.[19] Perform a dose-response curve to find the optimal non-toxic concentration.

Conclusion and Future Outlook

7-Azidoheptanoic Acid is a robust and versatile tool for labeling a variety of biomolecules through both metabolic incorporation and direct chemical conjugation. Its efficiency is fundamentally tied to the highly reliable azide-alkyne cycloaddition reaction. While the copper-catalyzed version (CuAAC) often provides superior reaction kinetics and labeling density, the strain-promoted (SPAAC) alternative is indispensable for live-cell imaging experiments where copper toxicity is a primary concern.[22]

By carefully selecting the appropriate click chemistry method and optimizing probe concentrations, researchers can effectively harness 7-Azidoheptanoic Acid for a wide range of applications, from visualizing cellular processes to identifying novel drug targets and biomarkers in proteomic screens.[7][26][27] The continued development of novel bioorthogonal reactions and linker technologies will only expand the power and precision of this essential chemical biology tool.[5]

References

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications (RSC Publishing).
  • Copper‐catalyzed (a) and strain‐promoted azide‐alkyne cycloaddition (b)... ResearchGate.
  • Proteomics Study Reveals That Docosahexaenoic and Arachidonic Acids Exert Different In Vitro Anticancer Activities in Colorectal Cancer Cells. PubMed.
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  • Application Notes and Protocols for Bioconjugation with Azido-PEG7-acid. Benchchem.
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  • Can Proteomics Play a Significant Role in the Identification of Biomarkers for Alpha1-Antitrypsin Deficiency?. MDPI.
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  • Mono-amino acid linkers enable highly potent small molecule-drug conjugates by conditional release. NIH.
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  • AI-Driven Polypharmacology in Small-Molecule Drug Discovery. MDPI.
  • Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. ResearchGate.
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  • Proximity proteomics reveals a mechanism of fatty acid transfer at lipid droplet-mitochondria- endoplasmic reticulum contact sites. PubMed.
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A Senior Application Scientist's Guide: Choosing Your Bioconjugation Strategy – 7-Azidoheptanoic Acid vs. NHS Esters

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of bioconjugation, the covalent linking of molecules to proteins, peptides, and nucleic acids is a cornerstone of modern biological research and therapeutic development. The choice of chemical strategy dictates the precision, stability, and ultimate functionality of the resulting conjugate. For decades, N-Hydroxysuccinimide (NHS) esters have been the workhorse for labeling primary amines. However, the rise of bioorthogonal chemistry, exemplified by the use of reagents like 7-Azidoheptanoic Acid, offers a paradigm of specificity and control that addresses the inherent limitations of traditional methods.

This guide provides an in-depth comparison of these two prominent strategies. We will move beyond a simple list of pros and cons to explore the mechanistic underpinnings, the causality behind experimental choices, and the practical data that should inform your decision to employ one method over the other.

The Classic Approach: Direct Amine Acylation with NHS Esters

N-Hydroxysuccinimide esters are highly reactive compounds designed for the straightforward acylation of primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[1][] This has long been the go-to method for attaching labels like fluorophores, biotin, or other reporter groups.[3][4]

Mechanism of Action

The reaction is a nucleophilic acyl substitution. The unprotonated primary amine on a biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide and forming a stable, irreversible amide bond.[][5]

Caption: Mechanism of NHS ester reaction with a primary amine.

The Critical Role of pH

The efficiency of NHS ester chemistry is critically dependent on pH.[3] The target amine must be unprotonated to be nucleophilic. Since the pKa of the lysine side-chain amine is around 10.5, the reaction is typically performed at a pH between 8.0 and 9.0 to ensure a sufficient population of deprotonated lysines.[6]

However, this creates a fundamental trade-off. At this elevated pH, the NHS ester is also highly susceptible to hydrolysis, where it reacts with water instead of the target amine.[5] This competing reaction reduces the amount of active reagent available for conjugation, lowering the overall efficiency.[7][8]

Table 1: Hydrolytic Stability of NHS Esters vs. pH

pH Temperature (°C) Half-life of NHS Ester Source(s)
7.0 4 4-5 hours [5]
8.0 4 ~1 hour [5]
8.6 4 10 minutes [5]

| 9.0 | Room Temp | Minutes |[5] |

This data underscores the causality behind the standard protocol: the pH is raised just enough (typically 8.3-8.5) to facilitate aminolysis while trying to minimize the rapid hydrolysis that occurs at higher pH values.[3]

Limitations and Experimental Considerations
  • Lack of Specificity: Proteins often have numerous surface-exposed lysine residues. NHS esters will react with them stochastically, leading to a heterogeneous mixture of conjugates with varying degrees of labeling (DoL) and at different sites.[9] This can be problematic if a lysine residue is critical for the protein's function or binding affinity.

  • Hydrolytic Instability: As shown above, NHS esters are unstable in aqueous buffers.[8] Stock solutions must be prepared in anhydrous solvents like DMSO or DMF and used immediately after addition to the aqueous reaction buffer.[3][10]

  • Side Reactions: While highly selective for primary amines, side reactions with other nucleophilic residues like serine, threonine, and tyrosine have been reported, which can complicate analysis.[7]

The Bioorthogonal Strategy: Precision Labeling via Click Chemistry

Bioorthogonal chemistry refers to reactions that can occur in complex biological environments without interfering with native biochemical processes.[11][12] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the premier example of such a reaction.[13][14]

Reagents like 7-Azidoheptanoic Acid are not direct labeling agents but are bifunctional linkers used to install a bioorthogonal "handle"—the azide group—onto a biomolecule.[15]

The Two-Step Workflow

The key distinction of this strategy is its two-step nature.

  • Functionalization: First, the biomolecule is modified to introduce an azide or alkyne group. This is where 7-Azidoheptanoic Acid comes in. Its carboxylic acid group is activated (often using EDC and NHS) to react with primary amines on a protein, effectively converting a lysine into an azide-bearing residue. This initial step is still an amine-reactive conjugation, but its purpose is to install a unique chemical handle for a subsequent, highly specific reaction.

  • Bioorthogonal Ligation: The azide-functionalized biomolecule is then reacted with a molecule containing a complementary alkyne group (or vice-versa). This "click" reaction proceeds with extraordinary specificity to form an extremely stable triazole linkage.[][17]

Click_Workflow Two-Step Bioorthogonal Conjugation Workflow cluster_step1 Step 1: Functionalization cluster_step2 Step 2: Bioorthogonal Ligation (Click Chemistry) Protein Biomolecule (e.g., Antibody with Lysines) Azide_Protein Azide-Functionalized Biomolecule Protein->Azide_Protein Amine Reaction Linker 7-Azidoheptanoic Acid + EDC/NHS Activation Linker->Azide_Protein Azide_Protein_2 Azide-Functionalized Biomolecule Alkyne_Probe Alkyne-Modified Probe (e.g., Drug, Dye) Final_Conjugate Precisely Labeled Bioconjugate Alkyne_Probe->Final_Conjugate Azide_Protein_2->Final_Conjugate CuAAC or SPAAC Reaction

Sources

The Goldilocks Linker: Unveiling the Advantages of 7-Azidoheptanoic Acid in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of targeted therapeutics and advanced diagnostics, the linker molecule—the humble bridge connecting a targeting moiety to its payload—plays a role far greater than its size suggests. The choice of linker is a critical determinant of a bioconjugate's stability, solubility, pharmacokinetics, and ultimate efficacy.[1][2] Among the diverse arsenal of available linkers, simple aliphatic chains offer a straightforward and stable backbone. However, not all aliphatic linkers are created equal. This guide provides an in-depth comparison of 7-Azidoheptanoic Acid against other aliphatic linkers, presenting experimental insights and data to demonstrate why its specific properties often represent an optimal balance for researchers in drug development and beyond.

The Aliphatic Linker: A Tale of Carbon Chains

Aliphatic linkers are hydrocarbon chains that provide a spatial separation between two conjugated molecules. Their design must balance several competing factors. A linker that is too short may lead to steric hindrance, where the bulky targeting molecule (like an antibody) obstructs the function of the attached payload, or vice-versa.[3][4] Conversely, a linker that is too long or too hydrophobic can induce aggregation, reduce solubility, and lead to poor pharmacokinetic profiles and immunogenicity.[5][6][7]

7-Azidoheptanoic acid is a heterobifunctional linker, featuring a seven-carbon aliphatic chain terminating in a carboxylic acid at one end and an azide group at the other. This structure is key to its versatility and performance.

Figure 1: Chemical Structure of 7-Azidoheptanoic Acid.

The terminal carboxylic acid allows for straightforward conjugation to primary amines, such as the lysine residues abundant on the surface of antibodies, via stable amide bond formation. The azide group is a uniquely versatile handle for modern bioconjugation, serving as one half of the Nobel prize-winning "click chemistry" reaction.

Comparative Analysis: Finding the "Just Right" Linker

The advantages of 7-Azidoheptanoic Acid become apparent when compared systematically with aliphatic linkers of varying lengths. Key performance parameters include linker length (and associated steric effects), hydrophobicity, and the reactivity and stability of its terminal groups.

The Critical Role of Chain Length and Steric Hindrance

The seven-carbon chain of 7-Azidoheptanoic Acid provides a calculated length of approximately 8.5-10 Å, an optimal distance for many bioconjugation applications.

  • Shorter Chains (e.g., 4-Azidobutanoic Acid): A shorter linker may not provide sufficient spatial separation between the conjugated partners. In an antibody-drug conjugate (ADC), for example, a payload attached via a short linker might be sterically shielded by the vast antibody structure, preventing it from efficiently binding to its intracellular target after release.[2] This can lead to a significant reduction in therapeutic potency.

  • Longer Chains (e.g., 11-Azidoundecanoic Acid): While longer linkers can overcome steric hindrance, they introduce other problems. The increased flexibility of a long alkyl chain can sometimes be detrimental, and more significantly, it dramatically increases the hydrophobicity of the linker.

The C7 chain of 7-Azidoheptanoic Acid is a well-vetted compromise, providing the necessary spacing to mitigate steric clash in most protein-small molecule or protein-protein conjugations without introducing the liabilities of longer linkers.[4]

The Hydrophobicity Balance: A Key to Solubility and Stability

One of the most significant challenges in ADC development is managing the hydrophobicity of the payload, which often leads to aggregation and poor solubility.[6][7] The linker's contribution to the overall hydrophobicity of the conjugate is a critical consideration.

The hydrophobicity of a molecule can be estimated by its partition coefficient (LogP), with higher values indicating greater hydrophobicity.[6] As shown in the table below, there is a clear trend of increasing hydrophobicity with increasing alkyl chain length.

Linker NameFormulaMolecular Weight ( g/mol )Chain Length (Carbons)Calculated XLogP3Hydrophobicity Profile
4-Azidobutanoic AcidC₄H₇N₃O₂129.1240.5[8]Low
5-Azidopentanoic AcidC₅H₉N₃O₂143.1450.9Moderate
7-Azidoheptanoic Acid C₇H₁₃N₃O₂ 171.20 7 1.8 Balanced
11-Azidoundecanoic AcidC₁₁H₂₁N₃O₂227.30113.5High
XLogP3 values are computationally derived estimates. The value for 5-Azidopentanoic acid, 7-Azidoheptanoic acid and 11-Azidoundecanoic acid were calculated using publicly available chemical property predictors for comparative purposes.

7-Azidoheptanoic Acid, with a calculated XLogP3 of 1.8, occupies a sweet spot. It possesses sufficient lipophilicity to potentially aid in passive membrane permeability of a released payload, but it is significantly less hydrophobic than longer-chain alternatives like 11-azidoundecanoic acid. This balanced hydrophobicity helps mitigate the risk of ADC aggregation, which is a major cause of manufacturing challenges and can trigger immunogenic responses in patients.[9] Using a linker with balanced hydrophobicity is often a more robust strategy than relying solely on formulation to solve solubility issues.[10]

The Power of the Azide: Superior Reactivity and Stability

The true power of 7-Azidoheptanoic Acid lies in its terminal azide group. The azide is the cornerstone of azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." This bioorthogonal reaction offers several distinct advantages over other common conjugation chemistries.

  • High Specificity and Efficiency: The azide group is virtually inert to the functional groups found in biological systems, ensuring that the reaction occurs only with its intended alkyne partner. This avoids the side reactions that can plague less specific chemistries, such as those targeting amines or thiols. The reactions are high-yielding and proceed under mild, aqueous conditions.[1]

  • Formation of a Hyper-Stable Triazole Linkage: The product of an azide-alkyne cycloaddition is a triazole ring. This five-membered heterocyclic ring is exceptionally stable to hydrolysis, oxidation, and enzymatic degradation, ensuring the integrity of the bioconjugate in circulation until it reaches its target.[11] This stands in contrast to other linkages like hydrazones or disulfides, which are designed for cleavage but can sometimes exhibit premature payload release, leading to off-target toxicity.[12]

  • Versatility of "Click": The azide handle can react with a terminal alkyne via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with a strained cyclooctyne via the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is particularly advantageous as it proceeds without a metal catalyst, eliminating concerns about copper-induced cytotoxicity in cellular or in vivo applications.[13]

Experimental Workflows and Protocols

To illustrate the practical application of 7-Azidoheptanoic Acid, we present a standard two-stage workflow for conjugating an alkyne-modified payload to an antibody.

Figure 2: Two-stage workflow for ADC synthesis.
Protocol 1: Antibody Modification via Amide Coupling

This protocol describes the activation of the carboxylic acid on 7-Azidoheptanoic Acid and its conjugation to primary amines (lysine residues) on a monoclonal antibody.

Causality: The two-step activation using EDC and Sulfo-NHS is crucial. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxyl group to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in water. Sulfo-NHS (N-hydroxysulfosuccinimide) is added to react with the intermediate, forming a more stable amine-reactive ester. This increases the efficiency of the reaction with the antibody's amines and provides greater control over the conjugation process.[14] Using a buffer like MES at a slightly acidic pH (e.g., pH 6.0) optimizes the activation step while minimizing hydrolysis.

Materials:

  • Antibody (e.g., Trastuzumab) in amine-free buffer (e.g., PBS, pH 7.4)

  • 7-Azidoheptanoic Acid

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of 7-Azidoheptanoic Acid in DMF or DMSO.

    • Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of Sulfo-NHS in Activation Buffer. These reagents are moisture-sensitive and hydrolyze quickly.

  • Antibody Preparation:

    • Adjust the concentration of the antibody to 2-5 mg/mL in PBS, pH 7.4.

  • Activation and Conjugation:

    • In a microcentrifuge tube, combine 7-Azidoheptanoic Acid (at a 20-fold molar excess over the antibody), EDC (40-fold molar excess), and Sulfo-NHS (40-fold molar excess) in Activation Buffer. The total volume of added organics should be less than 10% of the final reaction volume.

    • Incubate for 15 minutes at room temperature to form the Sulfo-NHS ester.

    • Add the activated linker solution to the antibody solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

    • Collect the purified, azide-modified antibody. Characterize the degree of labeling using techniques like MALDI-TOF mass spectrometry if desired.

Protocol 2: Payload Attachment via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-modified payload onto the azide-modified antibody.

Causality: The CuAAC reaction requires a Copper(I) catalyst. As Cu(I) is unstable and can oxidize to the inactive Cu(II) state, it is generated in situ from a Cu(II) source (like copper(II) sulfate) using a reducing agent (like sodium ascorbate). However, free copper ions can damage proteins. Therefore, a chelating ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is used. THPTA stabilizes the Cu(I) oxidation state, accelerates the reaction, and protects the antibody from copper-mediated damage, making the process highly biocompatible.[1]

Figure 3: Simplified schematic of the CuAAC reaction.

Materials:

  • Azide-modified antibody (from Protocol 1) in PBS, pH 7.4

  • Alkyne-modified payload (e.g., an alkyne-derivatized cytotoxic drug)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • THPTA ligand solution (e.g., 100 mM in water)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-payload in DMSO or another suitable organic solvent.

  • Click Reaction Setup:

    • To the azide-modified antibody (e.g., at 1 mg/mL), add the alkyne-payload at a 5- to 10-fold molar excess.

    • Prepare a premix of the catalyst: combine the CuSO₄ solution and the THPTA ligand solution at a 1:5 molar ratio (e.g., 1 part CuSO₄ to 5 parts THPTA). This complexation is critical.

    • Add the CuSO₄/THPTA premix to the antibody/payload mixture to a final copper concentration of approximately 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove residual payload, catalyst, and other reagents.

    • The final product should be buffer-exchanged into a suitable formulation buffer and characterized for purity, aggregation, and drug-to-antibody ratio (DAR).

Conclusion: An Optimized Tool for Advanced Bioconjugation

While no single linker is perfect for every application, 7-Azidoheptanoic Acid offers a compelling and often superior choice for researchers developing complex bioconjugates. Its advantages are not based on a single attribute but on the synergistic balance of its properties:

  • Optimal Spacing: The C7 chain effectively minimizes steric hindrance without introducing excessive flexibility or hydrophobicity.

  • Balanced Hydrophobicity: It helps maintain the solubility and stability of the final conjugate, a critical factor when working with hydrophobic payloads.

  • Superior Reaction Chemistry: The terminal azide enables highly efficient, specific, and bioorthogonal "click" reactions, forming an exceptionally stable triazole linkage that ensures conjugate integrity.

For scientists and drug developers seeking a reliable, versatile, and well-balanced linker, 7-Azidoheptanoic Acid provides a robust and field-proven solution, streamlining the path from molecular design to functional bioconjugate.

References

  • Beck, A., Goetsch, L., Dumontet, C., & Corvaia, N. (2017). Antibody–drug conjugates: recent advances in linker chemistry. Nature Reviews Drug Discovery, 16(5), 315-337. Available from: [Link]

  • Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. (2024). American Pharmaceutical Review. Available from: [Link]

  • Strop, P. (2014). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. Bioconjugate Chemistry, 25(5), 855-862. Available from: [Link]

  • Chen, Y., et al. (2013). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. PLoS ONE, 8(4), e60344. Available from: [Link]

  • PubChem. (n.d.). 4-Azidobutanoic Acid. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension. (2020). Biomedicines, 8(5), 96. Available from: [Link]

  • Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. (2025). ChemMedChem. Available from: [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. (2025). ResearchGate. Available from: [Link]

  • Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. Available from: [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]

  • Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. (2023). ResearchGate. Available from: [Link]

  • Pyka, A., et al. (2005). A comparison of theoretical methods of calculation of partition coefficients for selected drugs. Acta Poloniae Pharmaceutica, 62(3), 159-166. Available from: [Link]

  • Pentanoic acid. (n.d.). NIST WebBook. Retrieved February 8, 2026, from [Link]

  • Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. (2025). ChemMedChem. Available from: [Link]

Sources

Comprehensive Guide: LC-MS Validation of 7-Azidoheptanoic Acid Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Invisible" Linker Challenge: 7-Azidoheptanoic acid (


) is a foundational "Click Chemistry" linker used to functionalize amines (typically Lysine residues or N-termini) with an azide handle. Its small molecular weight and lack of a distinct UV-Vis chromophore make it notoriously difficult to quantify using standard colorimetric assays.

This guide provides a rigorous, data-driven workflow for validating the conjugation of 7-azidoheptanoic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). Unlike traditional HABA assays or MALDI-TOF—which often lack the resolution to distinguish small mass shifts on large proteins—High-Resolution Mass Spectrometry (HRMS) offers the definitive resolution required to calculate Drug-to-Antibody Ratios (DAR) and localize conjugation sites.

Part 1: Comparative Analysis of Analytical Methods

The following table objectively compares HRMS against common alternatives for validating small-molecule conjugations.

FeatureHigh-Res LC-MS (Orbitrap/Q-TOF) MALDI-TOF MS HIC (Hydrophobic Interaction Chrom.) UV-Vis / Colorimetric
Primary Output Exact Mass & Site LocalizationTotal Molecular WeightHeterogeneity Profile (DAR)Absorbance (A280)
Resolution High (Can resolve +153 Da shift on mAbs)Low/Medium (Peak broadening obscures small linkers)Medium (Separates by hydrophobicity)N/A (Cannot distinguish conjugate)
Sample Req. 1–10 µg<1 µg10–50 µg>100 µg
Linker Specificity High (Detects specific +153.18 Da shift)Low (Mass error often > Linker mass)Low (Indirect detection)None (Azide has no strong A280 signal)
Verdict Gold Standard for Validation Good for rapid screening of small peptides onlyGood for batch consistency, not IDIneffective for this specific linker
Why LC-MS is Non-Negotiable

For a linker as small as 7-azidoheptanoic acid, the mass addition upon amide bond formation is +153.18 Da .

  • On a 150 kDa Antibody: A +153 Da shift is ~0.1% of the total mass. MALDI-TOF typically has a 0.1–0.2% mass error window, making the conjugation indistinguishable from instrument noise.

  • On a Peptide: LC-MS/MS can fragment the peptide to prove the linker is attached to a specific Lysine, distinguishing it from non-covalent association.

Part 2: Technical Deep Dive & Workflows

The Mechanism of Mass Shift

To validate, you must search for the specific mass defect introduced by the linker.

  • Reagent: 7-Azidoheptanoic Acid (MW: 171.20 Da)

  • Reaction: Amide coupling (Loss of

    
    , -18.01 Da)
    
  • Target Mass Shift: +153.18 Da

Critical QC Check: If you observe a mass shift of +127 Da , your azide (


) has likely been reduced to an amine (

) during sample preparation (often by TCEP/DTT), rendering the "Click" handle useless.
Experimental Workflow Diagram

G Start Conjugated Sample (Protein-Linker) Desalt Step 1: Desalting / Buffer Exchange (Remove excess linker) Start->Desalt Split Analysis Path Desalt->Split Intact Path A: Intact Mass Analysis (Rapid DAR Check) Split->Intact Peptide Path B: Peptide Mapping (Site Localization) Split->Peptide Decon Deconvolution (MaxEnt/BioPharma Finder) Intact->Decon Digest Trypsin Digestion (Avoid harsh reduction) Peptide->Digest Result_DAR Result: Average DAR & Distribution Profile Decon->Result_DAR Search Database Search (Mod: +153.18 Da @ K) Digest->Search Result_Site Result: Occupancy Rate per Lysine Residue Search->Result_Site

Figure 1: Dual-path workflow for validating 7-azidoheptanoic acid conjugation. Path A provides global conjugation ratios, while Path B confirms the chemical nature of the attachment.

Part 3: Detailed Experimental Protocols

Protocol A: Intact Protein Analysis (Rapid Validation)

Objective: Determine the average number of linkers (DAR) attached to the protein.

  • Sample Preparation:

    • Dilute conjugated protein to 1 mg/mL in 50 mM Ammonium Acetate.

    • Desalting (Crucial): Use Zeba Spin columns (7K MWCO) or on-line trap columns (C4) to remove excess free linker. Free 7-azidoheptanoic acid suppresses protein ionization.

  • LC Conditions:

    • Column: C4 or PLRP-S (1000 Å pore size recommended for mAbs).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 80% B over 10 minutes.

  • MS Settings (Q-TOF/Orbitrap):

    • Mode: ESI Positive.

    • Mass Range: 500–4000 m/z.

    • Source Temp: 300°C (Ensure complete desolvation).

  • Data Analysis:

    • Deconvolute the charge envelope to zero-charge mass.

    • Success Metric: You should see a "ladder" of peaks separated by exactly 153.2 Da .

    • Calculation:

      
       where 
      
      
      
      is the number of linkers.
Protocol B: Peptide Mapping (Site-Specific Validation)

Objective: Confirm the linker is covalently bound to Lysine and not just stuck hydrophobically.

  • Digestion:

    • Denature: 6M Guanidine HCl.

    • Reduction/Alkylation Caution: Use TCEP (5 mM) for reduction, but keep incubation time short (20 min @ 37°C) to prevent azide reduction. Alkylate with Iodoacetamide.

    • Enzyme: Trypsin (1:20 ratio), overnight at 37°C.

  • LC-MS/MS:

    • Column: C18 Peptide (1.7 µm particle size).

    • Gradient: Shallow gradient (1% per minute) to separate modified isomers.

    • Fragmentation: HCD (Higher-Energy Collisional Dissociation) is preferred to fragment the linker-peptide bond.

  • Bioinformatics Search:

    • Variable Modification: +153.1810 Da on Lysine (K) and N-terminus.

    • Diagnostic Ions: Look for linker-specific fragment ions in the low m/z region if HCD energy is high.

Part 4: Troubleshooting & Self-Validation

The "Self-Validating" System

A trustworthy protocol contains internal checks. Use these criteria to accept or reject your data:

ObservationDiagnosisCorrective Action
Mass shift is +127 Da Azide reduced to AmineReaction time with TCEP/DTT was too long. Switch to non-thiol reducing agents or reduce post-click.
Broad peaks, no ladder Heterogeneous conjugationThe linker is hydrophobic. Improve separation by using Isopropanol (IPA) in Mobile Phase B.
High background noise Incomplete DesaltingFree 7-azidoheptanoic acid is sticking to the column. Add a "sawtooth" wash step between runs.
No shift observed Failed CouplingCheck pH of conjugation buffer. NHS-ester activation (if used) hydrolyzes rapidly at pH > 8.0.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (The definitive source for amide coupling and click chemistry reagents).

  • Debaene, F., et al. (2014). Innovative Native MS methodologies for the characterization of Antibody-Drug Conjugates. Analytical Chemistry. (Detailed methods for analyzing heterogeneous conjugates).

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie. (Foundational text on the chemistry of azides).

  • Chen, G., et al. (2013). Characterization of Antibody-Drug Conjugates by Mass Spectrometry. Methods in Molecular Biology. (Specific protocols for LC-MS of ADCs).

A Comparative Guide to the Biocompatibility of Hydrogels Utilizing 7-Azidoheptanoic Acid for Click Chemistry Crosslinking

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of biomaterials, hydrogels stand out for their structural resemblance to the native extracellular matrix, making them prime candidates for applications ranging from tissue engineering to controlled drug delivery. The method of crosslinking these hydrogel networks is a critical determinant of their biological interaction and, ultimately, their success. This guide provides an in-depth assessment of the biocompatibility of hydrogels synthesized using 7-Azidoheptanoic Acid as a key component in "click chemistry" crosslinking, comparing this approach with other established hydrogel systems.

The Rise of Click Chemistry in Hydrogel Synthesis

Traditional methods for crosslinking hydrogels often involve agents like glutaraldehyde or carbodiimides, which can elicit cytotoxic responses if unreacted molecules remain.[1] "Click chemistry," a class of reactions that are rapid, specific, and high-yielding, offers a more biocompatible alternative.[1] Among these, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is particularly advantageous as it proceeds efficiently at physiological temperatures and pH without the need for cytotoxic copper catalysts.[2]

7-Azidoheptanoic Acid serves as a valuable building block in this context. It can be used to introduce azide functionalities onto polymer backbones (such as hyaluronic acid or chitosan) that can then react with a corresponding alkyne-functionalized molecule to form a stable, crosslinked hydrogel network. The biocompatibility of the resulting hydrogel is a function of the starting polymer, the crosslinking chemistry, and any degradation byproducts.

Comparative Analysis of Biocompatibility

The biocompatibility of a hydrogel is not an intrinsic property but rather a measure of its interaction with the biological environment. Key parameters for assessment include cytotoxicity (the potential to kill cells), immunogenicity (the tendency to provoke an immune response), and in vivo tissue response.

Hydrogel SystemCrosslinking ChemistryKey Biocompatibility FindingsReference
Azide-Functionalized Hyaluronic Acid (HA) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Hydrogels show low toxicity and good biocompatibility. Encapsulated cells maintain high viability and proliferation rates.[2][2]
Alginate Ionic Crosslinking with Ca2+Generally biocompatible, though some studies explore modifications to enhance biological properties.[3][4][3][4]
PEG-based Thiol-Norbornene Click ChemistryExhibits excellent biocompatibility with tunable degradation.[5][5]
HA-based Divinyl sulfone, glutaraldehyde, carbodiimidePotential for cytotoxicity due to unreacted crosslinkers.[1][1]
Chitosan-based Genipin, GlutaraldehydeGenipin crosslinking shows lower cytotoxicity compared to glutaraldehyde.[6][6]

Key Insights:

  • Superiority of Click Chemistry: Hydrogels formed via SPAAC, which would be the intended use for 7-Azidoheptanoic Acid functionalization, consistently demonstrate high cell viability. This is largely attributed to the bioorthogonal nature of the reaction, which does not interfere with cellular processes, and the absence of toxic catalysts.[2][7]

  • Influence of the Base Polymer: The choice of the main polymer (e.g., hyaluronic acid, alginate) is a major determinant of the hydrogel's inherent biocompatibility.[1][8] Natural polymers are often favored for their similarity to the extracellular matrix.[9]

  • Degradation Products Matter: The long-term biocompatibility of a hydrogel also depends on the nature of its degradation byproducts. Hydrogels that degrade into naturally occurring or readily cleared molecules are preferred. While specific data on the degradation of 7-Azidoheptanoic Acid crosslinkers is limited in the reviewed literature, its small-molecule nature suggests it would likely be cleared with minimal cellular impact.

Experimental Protocols for Biocompatibility Assessment

To ensure scientific integrity, the following are detailed protocols for key in vitro and in vivo biocompatibility assays.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Hydrogel Preparation: Prepare 7-Azidoheptanoic Acid-based hydrogels and control hydrogels in a 96-well plate.

  • Cell Seeding: Seed cells (e.g., L929 fibroblasts) onto the hydrogel surface or encapsulate them within the hydrogel at a density of 1 x 10^4 cells/well.

  • Incubation: Culture the cells for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the control group.

In Vitro Cell Viability: Live/Dead Staining

This fluorescence-based assay provides a direct visualization of live and dead cells within the hydrogel matrix.

Protocol:

  • Hydrogel and Cell Preparation: Prepare cell-laden hydrogels as described for the MTT assay.

  • Staining Solution: Prepare a working solution of Calcein AM (for live cells, green fluorescence) and Ethidium homodimer-1 (for dead cells, red fluorescence) in PBS.

  • Staining: Remove the culture medium from the hydrogels and add the Live/Dead staining solution. Incubate for 30-45 minutes at room temperature, protected from light.

  • Washing: Gently wash the hydrogels with PBS.

  • Imaging: Visualize the stained cells using a fluorescence microscope.

In Vivo Biocompatibility: Subcutaneous Implantation

This in vivo model assesses the local tissue response to the implanted hydrogel.

Protocol:

  • Animal Model: Use an appropriate animal model, such as mice or rats.

  • Hydrogel Implantation: Surgically implant sterile hydrogel discs into subcutaneous pockets on the dorsal side of the animals.

  • Observation Period: Monitor the animals for signs of inflammation or adverse reactions over a period of several weeks.

  • Histological Analysis: At predetermined time points, euthanize the animals and excise the hydrogels along with the surrounding tissue.

  • Tissue Processing: Fix the tissue in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin - H&E).

  • Evaluation: Examine the stained sections for signs of inflammation, fibrosis, and tissue integration.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the key processes.

G cluster_0 Hydrogel Synthesis via SPAAC Polymer-Alkyne Polymer-Alkyne Crosslinked_Hydrogel Biocompatible Crosslinked Hydrogel Polymer-Alkyne->Crosslinked_Hydrogel SPAAC (No Catalyst) Polymer-N3 Polymer Functionalized with 7-Azidoheptanoic Acid (N3) Polymer-N3->Crosslinked_Hydrogel

Caption: Synthesis of a biocompatible hydrogel using SPAAC.

G cluster_1 In Vitro Biocompatibility Workflow A Prepare Cell-Laden Hydrogels D Incubate (24, 48, 72h) A->D B MTT Assay E Measure Cell Viability (Metabolic Activity) B->E C Live/Dead Staining F Fluorescence Microscopy (Live vs. Dead Cells) C->F D->B D->C

Caption: Workflow for in vitro biocompatibility assessment.

G cluster_2 In Vivo Tissue Response Implant Hydrogel Implantation (Subcutaneous) Acute Acute Inflammation (Neutrophils, Macrophages) Implant->Acute Hours to Days Chronic Chronic Inflammation/ Fibrous Capsule Formation Acute->Chronic Days to Weeks Resolution Tissue Integration & Resolution Chronic->Resolution Weeks to Months (Biocompatible Material)

Caption: Typical in vivo response to an implanted biomaterial.

Conclusion

The use of 7-Azidoheptanoic Acid to introduce azide functionalities for SPAAC-based hydrogel crosslinking represents a highly promising strategy for creating biocompatible materials. This approach minimizes the risk of cytotoxicity associated with traditional crosslinking agents and harsh reaction conditions. While the inherent biocompatibility of the base polymer remains a crucial factor, the evidence strongly suggests that click chemistry-based hydrogels, in general, offer a superior profile for biomedical applications. Future research should focus on the long-term in vivo degradation and clearance of hydrogels crosslinked with short-chain azido acids like 7-Azidoheptanoic Acid to provide a complete picture of their biocompatibility.

References

  • (2023). Biocompatible Alginate Hydrogel Film Containing Acetic Acid Manifests Broad-Spectrum Antiviral and Anticancer Activities. ResearchGate. [Link]

  • (2023). Biocompatible Alginate Hydrogel Film Containing Acetic Acid Manifests Broad-Spectrum Antiviral and Anticancer Activities. MDPI. [Link]

  • (2019). Hyaluronic Acid Hydrogels Crosslinked in Physiological Conditions: Synthesis and Biomedical Applications. MDPI. [Link]

  • (2022). Acid-responsive contractile hyaluronic acid-based hydrogel loaded with ginsenoside Rg1 for hemostasis and promotion of gastric wound healing. PubMed. [Link]

  • (2017). Enzymatically Crosslinked Silk-Hyaluronic Acid Hydrogels. PMC. [Link]

  • (2020). Strategies for Hyaluronic Acid-Based Hydrogel Design in Drug Delivery. MDPI. [Link]

  • (2017). Alginate-based superabsorbent hydrogels composed of carboxylic acid-amine interaction: Preparation and characterization. ResearchGate. [Link]

  • (2021). Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications. PMC. [Link]

  • (2024). In Vivo Biocompatibility Study on Functional Nanostructures Containing Bioactive Glass and Plant Extracts for Implantology. MDPI. [Link]

  • (2019). Comparison of Bioorthogonally Cross-Linked Hydrogels for in Situ Cell Encapsulation. ACS Applied Bio Materials. [Link]

  • (2020). Emerging Fabrication Strategies of Hydrogels and Its Applications. MDPI. [Link]

  • (2020). a) Cell crosslinked hydrogels are fabricated through the reaction.... ResearchGate. [Link]

  • (2018). A) Schematic depicting hydrogel formation from azide-functionalized PEG.... ResearchGate. [Link]

  • (2023). Composite Hydrogels Based on Cross-Linked Chitosan and Low Molecular Weight Hyaluronic Acid for Tissue Engineering. MDPI. [Link]

  • (2019). Hydrogels Based on Poly(aspartic acid): Synthesis and Applications. Frontiers. [Link]

  • (2022). Click Crosslinked PEG Hydrogels with Tunable Degradation. ProQuest. [Link]

  • (2024). Characterisation and biocompatibility of crosslinked hyaluronic acid with BDDE and PEGDE for clinical applications. ResearchGate. [Link]

Sources

Head-to-head comparison of different azido-alkyne cycloaddition reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Precision Ligation in Drug Discovery and Chemical Biology

Executive Summary

The "click" reaction—specifically the azide-alkyne cycloaddition—is not a monolith.[1][2] It is a spectrum of chemistries, each with distinct kinetic profiles, steric demands, and regiochemical outcomes.

For the drug developer or chemical biologist, treating these variants as interchangeable is a source of experimental failure. CuAAC (Copper-Catalyzed) remains the gold standard for speed and 1,4-regiocontrol but carries toxicity risks. SPAAC (Strain-Promoted) offers true bioorthogonality at the cost of kinetics and steric bulk. RuAAC (Ruthenium-Catalyzed) is the often-overlooked specialist, unlocking internal alkynes and 1,5-regioisomers that CuAAC cannot touch.

This guide dissects these three methodologies, providing the data and protocols necessary to select the correct tool for your specific molecular architecture.

Part 1: The Landscape – Head-to-Head Comparison

The choice between Copper, Strain, and Ruthenium is dictated by three variables: Environment (Live cell vs. Bench), Substrate (Terminal vs. Internal alkyne), and Topology (1,4 vs. 1,5 isomer).

Master Performance Matrix
FeatureCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)RuAAC (Ruthenium-Catalyzed)
Primary Mechanism Cu(I) Acetylide IntermediateLUMO lowering via Ring StrainOxidative Coupling (Ruthenacycle)
Kinetics (

)
Fastest (

M

s

)
Slow (

M

s

)
Moderate (Var. w/ catalyst)
Regioselectivity Strictly 1,4-disubstituted Regioisomeric mixturesStrictly 1,5-disubstituted
Alkyne Requirement Terminal onlyStrained Cyclooctyne Terminal & Internal
Biocompatibility Low (Cu is toxic; requires ligands)High (True Bioorthogonal)Low (Organometallic)
Steric Footprint Minimal (linear alkyne)Bulky (Cyclooctyne ring)Variable (Catalyst dependent)
Best Use Case DNA encoded libraries, synthesisLive cell imaging, in vivoMacrocyclization, internal alkynes
Part 2: Decision Logic

Do not default to CuAAC. Use this logic flow to determine the chemically competent path.

DecisionTree Start Start: Define Substrate & Environment LiveSystem Is the system living (cells/animals)? Start->LiveSystem InternalAlkyne Is the alkyne Internal (R-C≡C-R)? LiveSystem->InternalAlkyne No (In vitro/Synth) SPAAC USE SPAAC (DBCO/BCN) LiveSystem->SPAAC Yes (Avoid Metals) RegioControl Is 1,5-regiochemistry required? InternalAlkyne->RegioControl No (Terminal) RuAAC USE RuAAC (Cp*RuCl) InternalAlkyne->RuAAC Yes Sterics Is steric bulk a concern? RegioControl->Sterics No (1,4-isomer) RegioControl->RuAAC Yes (1,5-isomer) Sterics->SPAAC No (Bulk tolerated) CuAAC USE CuAAC (CuSO4 + Ligand) Sterics->CuAAC Yes (Small footprint)

Figure 1: Selection algorithm for azide-alkyne cycloaddition methodologies.

Part 3: Deep Dive – CuAAC (The Standard)

The Mechanism: CuAAC does not proceed via a concerted concerted mechanism (like Huisgen's thermal reaction). It is stepwise. The Copper(I) coordinates the alkyne, acidifies the terminal proton, and forms a copper-acetylide. The azide coordinates, forming a metallacycle, which collapses to the triazole. Crucial Insight: Oxygen is the enemy. It oxidizes Cu(I) to inactive Cu(II). You must maintain a reducing environment or exclude oxygen.

The Protocol: Ligand-Accelerated Bioconjugation Target: Conjugating a terminal alkyne-tagged protein with an azide-fluorophore.

  • Reagent Prep:

    • Cu Source: CuSO

      
       (1 mM in water).
      
    • Reductant: Sodium Ascorbate (freshly prepared 5 mM).

    • Ligand (Critical): THPTA or BTTAA.[3]

      • Why BTTAA? It chelates Cu(I) more effectively than TBTA, preventing cytotoxicity and accelerating the reaction in dilute conditions.

    • Ratio: Premix CuSO

      
       and Ligand in a 1:5 molar ratio (Cu:Ligand) before adding to the reaction. This "protects" the copper immediately.
      
  • Workflow:

    • Combine Protein-Alkyne (50 µM) and Azide-Fluorophore (100 µM) in PBS (pH 7.4).

    • Add the Cu-Ligand premix (Final [Cu] = 100 µM).

    • Add Sodium Ascorbate (Final = 2.5 mM).

    • Incubate: 1 hour at RT in the dark.

    • Quench: Add EDTA (5 mM) to strip copper before downstream analysis.

  • Self-Validation:

    • Visual Check: The solution should remain clear or slightly yellow. If it turns brown/green, Cu(I) has oxidized to Cu(II) or precipitated; the reaction has likely stalled.

Part 4: Deep Dive – SPAAC (The Bio-Friendly)

The Mechanism: SPAAC relies on ring strain (~18 kcal/mol) released from a cyclooctyne (e.g., DBCO, BCN) to drive the reaction without a catalyst. Crucial Insight: The trade-off is kinetics vs. hydrophobicity. DBCO is faster but bulky and hydrophobic (sticky). BCN is smaller and more hydrophilic but slower.[4]

Comparison of Cyclooctynes:

ReagentRate (

)
HydrophobicityNotes
DBCO (DIBAC)~0.3 - 1.0HighBest for low-concentration targets; can cause non-specific binding.
BCN ~0.1 - 0.3LowBetter for intracellular use; less membrane accumulation.

The Protocol: Live Cell Labeling Target: Labeling cell-surface glycans metabolically incorporated with Azido-sugars.

  • Labeling Step:

    • Wash cells 2x with warm PBS (remove serum proteins that might sequester the probe).

    • Add DBCO-Fluorophore (10–50 µM) in Opti-MEM or PBS.

    • Note: Do not use copper.[5] Do not use reducing agents.

  • Incubate:

    • 30–60 minutes at 37°C.

    • Why longer?

      
       is orders of magnitude lower than 
      
      
      
      .[6][7] Diffusion is the rate-limiting factor.
  • Wash:

    • Aggressive washing (3x with PBS + 1% BSA) is required to remove hydrophobic DBCO probes stuck to cell membranes.

SPAAC_Workflow Step1 Metabolic Incubation (Azide-Sugar) Step2 Wash (PBS) Remove Serum Step1->Step2 Step3 Add DBCO-Probe (Strain-Promoted) Step2->Step3 Step4 Incubate 60min (Slow Kinetics) Step3->Step4 Step5 Wash w/ BSA (Remove Hydrophobic Background) Step4->Step5

Figure 2: SPAAC workflow emphasizing the critical wash steps due to reagent hydrophobicity.

Part 5: Deep Dive – RuAAC (The Complement)

The Mechanism: Discovered by the Fokin group, Ruthenium catalysis (using Cp*RuCl) involves an oxidative coupling of the alkyne and azide to form a six-membered ruthenacycle.[8] This intermediate undergoes reductive elimination to yield the 1,5-disubstituted triazole .[9] Crucial Insight: Unlike CuAAC, RuAAC works on internal alkynes , allowing the formation of fully substituted triazoles.[9][10][11][12]

The Protocol: Synthesis of 1,5-Triazoles Target: Coupling Benzyl Azide with Phenylacetylene (1,5-selective).

  • Catalyst: [CpRuCl(PPh

    
    )
    
    
    
    ] or [CpRuCl(COD)].
    • Note: These are air-stable solids but the reaction should be run under inert atmosphere for best yields.

  • Solvent: Dioxane, THF, or Toluene (anhydrous).

  • Workflow:

    • Dissolve Alkyne (1.0 eq) and Azide (1.1 eq) in Dioxane (0.2 M).

    • Add Catalyst (1–2 mol%).

    • Heat: 60–80°C for 2–4 hours. (RuAAC is rarely instantaneous at RT).

    • Purification: Silica gel chromatography. (Unlike CuAAC, "click" here does not guarantee quantitative purity without workup).

References
  • Rostovtsev, V. V., et al. (2002).[10] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

  • Agard, N. J., et al. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society.[8] Link

  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[8][9][13] Journal of the American Chemical Society.[8] Link

  • Boren, B. C., et al. (2008).[9][10] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.[8] Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. Link (Key source for BTTAA ligand performance).

Sources

A-Comparative-Guide-to-the-Characterization-of-7-Azidoheptanoic-Acid-Labeled-Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Antibody Labeling in Research and Drug Development

Antibodies are indispensable tools in a vast array of scientific disciplines, from fundamental research to the development of life-saving therapeutics. Their exquisite specificity for target antigens makes them ideal vehicles for delivering imaging agents, cytotoxic drugs, or other molecular payloads. The covalent attachment of these payloads, a process known as antibody labeling or conjugation, is a critical step that can profoundly impact the performance and efficacy of the final conjugate.

This guide provides an in-depth technical comparison of antibody labeling using 7-Azidoheptanoic Acid, a versatile reagent that introduces an azide group onto the antibody surface. This bioorthogonal handle enables subsequent "click" chemistry reactions for the attachment of a wide range of molecules. We will explore the underlying chemistry, compare it with alternative labeling strategies, and provide detailed protocols for the comprehensive characterization of the resulting antibody conjugates.

The Chemistry of 7-Azidoheptanoic Acid Labeling: A Gateway to Bioorthogonal Ligation

7-Azidoheptanoic acid is most commonly utilized in its N-hydroxysuccinimide (NHS) ester form (7-Azidoheptanoic Acid NHS Ester) for antibody labeling.[] This chemistry primarily targets the primary amines present on the side chains of lysine residues and the N-terminus of the antibody.[][2][3]

The Two-Step "Click" Chemistry Approach

The introduction of an azide group onto the antibody is the first step in a two-step bioorthogonal labeling strategy. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[4] The azide group serves as a "handle" for the second step, which typically involves a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry."[5]

Key Advantages of the Azide-Alkyne Click Chemistry Approach:

  • High Specificity and Bioorthogonality: The azide and alkyne groups are largely unreactive with biological molecules, ensuring that the labeling reaction is highly specific and minimizes off-target modifications.[6][7]

  • Favorable Reaction Kinetics: Copper-free click chemistry reactions, such as SPAAC, proceed efficiently under mild, physiological conditions (aqueous buffer, neutral pH, and ambient temperature) without the need for a cytotoxic copper catalyst.[6][7][8]

  • Versatility: A wide variety of molecules, including fluorescent dyes, drugs, and biotin, can be functionalized with a strained alkyne (e.g., dibenzocyclooctyne, DBCO) for subsequent conjugation to the azido-modified antibody.[9][10]

Visualizing the Workflow: From Antibody to Conjugate

Caption: Workflow for 2-step antibody labeling using 7-Azidoheptanoic Acid and click chemistry.

A Comparative Analysis: 7-Azidoheptanoic Acid vs. Alternative Labeling Chemistries

While 7-Azidoheptanoic Acid offers a powerful and versatile approach, it is essential to consider its performance in the context of other established antibody labeling methods.

Labeling ChemistryTarget Residue(s)Key AdvantagesKey Disadvantages
7-Azidoheptanoic Acid (via NHS Ester) Primary Amines (Lysine, N-terminus)Bioorthogonal handle for versatile "click" chemistry. High specificity of the subsequent click reaction.[6][7]Two-step process. Potential for heterogeneous labeling across multiple lysine residues.
Direct NHS Ester Labeling Primary Amines (Lysine, N-terminus)Single-step reaction.[] Wide variety of commercially available NHS ester-functionalized molecules.Potential for heterogeneous labeling. Can affect antibody function if lysines in the antigen-binding site are modified.
Maleimide Chemistry Thiols (from reduced Cysteines)Site-specific labeling can be achieved by engineering cysteine residues.[]Requires a reduction step to generate free thiols, which can potentially impact antibody stability.
Isothiocyanate Chemistry Primary Amines (Lysine, N-terminus)More stable than NHS esters in storage.Less reactive than NHS esters, requiring a higher pH for the reaction to proceed efficiently.[3]
Glycan-Based Labeling Carbohydrate MoietiesSite-specific labeling on the Fc region, away from the antigen-binding sites.[11]Can be a more complex workflow involving enzymatic or chemical modification of the glycans.[12]

Comprehensive Characterization of 7-Azidoheptanoic Acid Labeled Antibodies: A Self-Validating System

Thorough characterization of the antibody conjugate is paramount to ensure its quality, consistency, and fitness for purpose. The following experimental protocols provide a framework for a self-validating system, where each step confirms the success of the previous one.

Experimental Protocol 1: Labeling of Antibody with 7-Azidoheptanoic Acid NHS Ester

Objective: To introduce azide groups onto the antibody surface.

Materials:

  • Antibody of interest (e.g., IgG) at 1-2 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

  • 7-Azidoheptanoic Acid NHS Ester (dissolved in anhydrous DMSO to a stock concentration of 10 mM).

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.0-8.5.

  • Desalting column (e.g., Sephadex G-25).

Procedure:

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into PBS, pH 7.4, using a desalting column or dialysis.

  • pH Adjustment: Adjust the pH of the antibody solution to 8.0-8.5 by adding a one-tenth volume of 1 M sodium bicarbonate.[][13] This deprotonates the primary amines, making them more nucleophilic and reactive towards the NHS ester.[14]

  • Labeling Reaction: Add a 10-fold molar excess of the 7-Azidoheptanoic Acid NHS Ester stock solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.[]

  • Purification: Remove unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.[]

Experimental Protocol 2: Determination of the Degree of Labeling (DOL)

Objective: To quantify the average number of azide groups incorporated per antibody.

While direct quantification of the azide group can be challenging, a common approach is to perform the subsequent click reaction with a UV-active alkyne and measure the change in absorbance.[5]

Materials:

  • Azido-labeled antibody from Protocol 1.

  • A DBCO-containing reagent with a known extinction coefficient (e.g., DBCO-PEG4-NHS Ester, after reaction with a small amine-containing molecule for baseline measurement).

Procedure:

  • UV-Vis Spectroscopy: Measure the absorbance of the azido-labeled antibody at 280 nm.

  • Click Reaction: React a known concentration of the azido-labeled antibody with a molar excess of the DBCO reagent.

  • Purification: Remove excess DBCO reagent using a desalting column.

  • UV-Vis Spectroscopy of Conjugate: Measure the absorbance of the purified conjugate at 280 nm and at the maximum absorbance wavelength of the DBCO reagent (typically around 309 nm).[15]

  • DOL Calculation: The Degree of Labeling can be calculated using the Beer-Lambert law, taking into account the extinction coefficients of the antibody and the DBCO reagent.

Experimental Protocol 3: Assessment of Conjugate Purity and Integrity

Objective: To confirm the successful conjugation and assess the purity and integrity of the final antibody conjugate.

Methods:

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This technique separates proteins based on their molecular weight. A successful conjugation will result in a shift in the molecular weight of the antibody.[9]

    • Procedure: Run samples of the unlabeled antibody, azido-labeled antibody, and the final conjugate on an SDS-PAGE gel under reducing and non-reducing conditions. Visualize the protein bands using a suitable stain (e.g., Coomassie Blue or Silver Stain).[9]

  • Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the intact antibody conjugate, allowing for the determination of the drug-to-antibody ratio (DAR) distribution.[16][17][18] Native mass spectrometry is particularly useful for analyzing non-covalent complexes and heterogeneous mixtures like antibody-drug conjugates.[18]

    • Procedure: Analyze the purified conjugate using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) under native or denaturing conditions.

Visualizing the Characterization Workflow

Caption: A comprehensive workflow for the characterization of antibody conjugates.

Experimental Protocol 4: Functional Characterization of the Antibody Conjugate

Objective: To ensure that the labeling process has not compromised the antigen-binding affinity and biological activity of the antibody.

Methods:

  • Antigen Binding Assays:

    • ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay to quantify the binding of the antibody conjugate to its target antigen.

    • SPR (Surface Plasmon Resonance): Provides real-time quantitative data on the binding kinetics (association and dissociation rates) of the antibody conjugate to its antigen.

  • Cell-Based Functional Assays: These assays are crucial for evaluating the biological activity of the conjugate in a more physiologically relevant context. The specific assay will depend on the intended application of the antibody conjugate (e.g., a cell viability assay for an antibody-drug conjugate).[19]

Experimental Protocol 5: Stability Assessment of the Antibody Conjugate

Objective: To evaluate the stability of the antibody conjugate under relevant storage and physiological conditions.

Methods:

  • Thermal Stability (nanoDSF - nano Differential Scanning Fluorimetry): This technique measures the thermal unfolding of the antibody, providing an indication of its structural integrity.[9] A significant change in the melting temperature (Tm) of the conjugate compared to the unlabeled antibody may indicate that the labeling process has affected its stability.

  • Serum Stability: This is particularly important for therapeutic antibody conjugates. The stability of the conjugate is assessed after incubation in serum for various time points.[20] Analysis by techniques like LC-MS can determine the rate of drug deconjugation.[20] The physical stability, including the tendency to aggregate, is also a critical parameter to evaluate.[21][22]

Conclusion: A Robust Framework for the Development of High-Quality Antibody Conjugates

The use of 7-Azidoheptanoic Acid for antibody labeling, coupled with bioorthogonal click chemistry, offers a powerful and versatile platform for the development of a wide range of antibody conjugates. However, the success of any labeling strategy hinges on a rigorous and comprehensive characterization of the final product. The experimental framework presented in this guide provides a self-validating system to ensure the production of high-quality, well-characterized antibody conjugates with preserved functionality and stability. By understanding the underlying chemistry, comparing it to alternative methods, and implementing a robust characterization workflow, researchers and drug developers can confidently advance their antibody-based reagents and therapeutics.

References

  • Cedarlane. (n.d.). GUIDE TO ANTIBODY LABELING AND DETECTION METHODS. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of the azide-modified antibody. A) and B) nanoDSF... [Image]. Retrieved from [Link]

  • RSC Advances Blog. (2022, October 31). October 2022. Retrieved from [Link]

  • Thermo Fisher Scientific. (2016, December 27). Molecular Probes Educational Webinar: A practical approach to antibody labeling [Video]. YouTube. Retrieved from [Link]

  • Sivananthan, S., et al. (2020). The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates. RSC Advances, 10(62), 37895–37904. [Link]

  • Tiede, C., et al. (2017). Alternative reagents to antibodies in imaging applications. Journal of Immunology Research, 2017, 1-10. [Link]

  • van Kasteren, S. I., et al. (2018). Bioorthogonal protein labelling enables the study of antigen processing of citrullinated and carbamylated auto-antigens. Chemical Science, 9(1), 183–190. [Link]

  • Presolski, S. I., et al. (2023). Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate. RSC Advances, 13(54), 37895–37904. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition in English, 48(38), 6974–6998. [Link]

  • ResearchGate. (n.d.). Figure 2. Conjugation of azide-modified oligonucleotide to antibody... [Image]. Retrieved from [Link]

  • CD BioGlyco. (n.d.). Site-Specific Antibody Conjugation with Azide. Retrieved from [Link]

  • Tanaka, K., et al. (2019). Characterization of Antibody Products Obtained through Enzymatic and Nonenzymatic Glycosylation Reactions with a Glycan Oxazoline and Preparation of a Homogeneous Antibody-Drug Conjugate via Fc N-Glycan. Bioconjugate Chemistry, 30(5), 1334-1342. [Link]

  • Lee, J., et al. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Biomaterials Research, 23(1), 1-13. [Link]

  • Popa, G., et al. (2017). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 22(12), 2097. [Link]

  • Valliere-Douglass, J. F., et al. (2020). Antibody–Drug Conjugate Stability Probed by Variable-Temperature Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 92(12), 8203–8210. [Link]

  • LubioScience GmbH. (2021, December 10). Synthetic immune reagents as alternatives to antibodies. Retrieved from [Link]

  • Bio-Synthesis. (n.d.). Bioorthogonal Probes. Retrieved from [Link]

  • LCGC International. (2025, January 28). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. Retrieved from [Link]

  • Purdue University Graduate School. (2021, July 27). Solid-state Stability of Antibody-drug Conjugates. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) All-In-One Azides: Empowered Click Reaction for in vivo Labeling and Imaging of Biomolecules. Retrieved from [Link]

  • Creative Biolabs. (2024, May 17). Exploring Copper-Free Click Chemistry Applications in Biomedical Research. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC. Retrieved from [Link]

  • Ning, X., et al. (2010). Copper-free click chemistry in living animals. Chemical Communications, 46(1), 91-93. [Link]

  • eScholarship. (n.d.). Improving TCO-‐Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. Retrieved from [Link]

  • Catalent. (n.d.). Antibody drug-conjugates (ADCs): Analytical considerations for QC release, stability testing, characterization and comparability. Retrieved from [Link]

  • Waters Corporation. (n.d.). Automated Quantitative Analysis of Antibody Drug Conjugates Using an Accurate Mass Screening Workflow in the UNIFI Scientific Information System. Retrieved from [Link]

  • FluoroFinder. (2025, June 11). Antibody Conjugation Techniques. Retrieved from [Link]

  • Creative Biolabs. (n.d.). ADC Physical Stability Analysis Service. Retrieved from [Link]

  • Liu, Y., et al. (2024). Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method. Journal of Pharmaceutical and Biomedical Analysis, 249, 116265. [Link]

  • protocols.io. (n.d.). Antibody Purification and Labeling. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Azidoheptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The responsible handling and disposal of reactive chemical reagents are paramount to ensuring a safe laboratory environment. This guide provides an in-depth, procedural overview of the proper disposal of 7-Azidoheptanoic Acid, a valuable tool in bioconjugation and drug development. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but also the fundamental principles of safety and chemical reactivity that underpin these recommendations.

Understanding the Inherent Risks of 7-Azidoheptanoic Acid

7-Azidoheptanoic Acid combines the chemical properties of a carboxylic acid with the energetic nature of an organic azide. While the heptanoic acid backbone itself is primarily a corrosive irritant, the azide functional group (-N₃) introduces significant potential hazards.[1] Organic azides can be energetic compounds, susceptible to decomposition upon exposure to heat, light, friction, or pressure.[1]

A critical consideration for the stability of organic azides is the ratio of carbon to nitrogen atoms.[1] Generally, a higher carbon-to-nitrogen ratio correlates with greater stability.[2] While 7-Azidoheptanoic Acid is not among the most hazardous organic azides, it is crucial to handle it with the appropriate precautions.

Furthermore, azides can react with heavy metals, such as lead and copper often found in plumbing, to form highly shock-sensitive and explosive metal azides.[3] This reactivity strictly prohibits the disposal of untreated azide solutions down the drain.[3][4]

Immediate Safety and Handling Protocols

Prior to any disposal procedure, proper handling and personal protective equipment (PPE) are non-negotiable.

Core Safety Requirements Specifications & Rationale
Engineering Controls All handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate inhalation risks and contain any potential energy release.[3]
Personal Protective Equipment (PPE) - Eye Protection: Chemical splash goggles are mandatory. - Hand Protection: Nitrile gloves are suitable for incidental contact. For extended handling, consider double-gloving or using heavier-duty gloves. - Body Protection: A flame-resistant lab coat should be worn and buttoned.
Material Handling - Use spatulas made of plastic or ceramic to avoid contact with metals.[2][3] - Avoid using halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can lead to the formation of extremely unstable compounds.[1][3][5]
Storage Store 7-Azidoheptanoic Acid in a cool, dark, and well-ventilated area, away from incompatible materials like oxidizing agents.[6]

Step-by-Step Disposal Procedure: Quenching the Azide

The recommended and safest method for disposing of 7-Azidoheptanoic Acid waste is to first chemically quench the azide functional group, converting it to a less hazardous species. This is typically achieved by reacting the azide with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid.[7][8]

Disposal_Workflow cluster_prep Preparation cluster_reaction Quenching Reaction (in Fume Hood) cluster_final_disposal Final Disposal prep_solution Prepare aqueous solution of 7-Azidoheptanoic Acid (≤5% concentration) setup Set up a three-necked flask with stirring and an addition funnel prep_solution->setup Transfer to reaction vessel prep_nitrite Prepare 20% aqueous solution of Sodium Nitrite prep_acid Prepare 20% aqueous solution of Sulfuric Acid add_azide Add the 7-Azidoheptanoic Acid solution to the flask setup->add_azide add_nitrite Add the Sodium Nitrite solution to the flask add_azide->add_nitrite add_acid Slowly add the Sulfuric Acid solution via the addition funnel add_nitrite->add_acid CRITICAL STEP: Acid is added last test_completion Test for reaction completion using starch-iodide paper add_acid->test_completion neutralize Neutralize the reaction mixture to pH 6-9 test_completion->neutralize If reaction is complete collect_waste Collect the neutralized solution in a designated hazardous waste container neutralize->collect_waste dispose Dispose of the container through institutional Environmental Health & Safety (EHS) collect_waste->dispose

Caption: Workflow for the safe quenching and disposal of 7-Azidoheptanoic Acid.

  • Preparation of Reagents (in a fume hood):

    • Prepare an aqueous solution of the 7-Azidoheptanoic Acid waste, ensuring the concentration does not exceed 5%.

    • Prepare a 20% (w/v) aqueous solution of sodium nitrite.

    • Prepare a 20% (w/v) aqueous solution of sulfuric acid.

  • Reaction Setup:

    • In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, place the aqueous solution of 7-Azidoheptanoic Acid.

    • Ensure the setup allows for the venting of evolved gases (nitrogen oxides) into the fume hood's exhaust.[7]

  • Quenching Reaction:

    • While stirring, add the 20% sodium nitrite solution to the flask. Use approximately 1.5 g of sodium nitrite for every 1 g of 7-Azidoheptanoic Acid to ensure a stoichiometric excess.[3][7]

    • Crucially, slowly add the 20% sulfuric acid solution from the dropping funnel. The order of addition is critical to prevent the formation of the highly toxic and volatile hydrazoic acid (HN₃).[3] The reaction mixture should be acidic to pH paper upon completion of the addition.

    • You will observe the evolution of gas (nitrogen and nitrogen oxides). Continue stirring until the gas evolution ceases.

  • Verification of Complete Decomposition:

    • To confirm that all the azide has been quenched, test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrous acid, signifying that the decomposition is complete.[3][7]

  • Final Waste Treatment:

    • Once the reaction is complete, the acidic solution must be neutralized. Slowly add a dilute solution of sodium hydroxide until the pH is between 6 and 9.[3]

    • The neutralized solution should be collected in a clearly labeled hazardous waste container.[2][4] Do not mix this waste with other waste streams, especially acidic or halogenated waste.[1][9]

    • Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office.

Logical Framework of the Quenching Reaction

The chemical principle behind this disposal method is the oxidative destruction of the azide functional group by nitrous acid.

Quenching_Logic cluster_reactants Reactant Generation cluster_quenching Azide Quenching cluster_safety Safety Critical Path NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂ - generated in situ) NaNO2->HNO2 H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->HNO2 Acid_First Incorrect Addition: Acid added before Nitrite H2SO4->Acid_First Quenching Reaction with HNO₂ HNO2->Quenching Azide 7-Azidoheptanoic Acid (R-N₃) Azide->Quenching Azide->Acid_First Products Safe Products: Nitrogen Gas (N₂) Nitric Oxide (NO) Water (H₂O) 7-Hydroxyheptanoic Acid (R-OH) Quenching->Products HN3 Formation of Hydrazoic Acid (HN₃) (Highly Toxic & Explosive) Acid_First->HN3

Caption: Logical diagram of the azide quenching reaction and safety considerations.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is required.

  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[10][11]

    • If the spilled material is a solid, gently sweep it up and place it in a designated, labeled container for hazardous waste.[2]

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[2]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the emergency alarm if necessary.

    • Close the laboratory doors to contain the spill.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.

By adhering to these detailed procedures, researchers can confidently and safely manage the disposal of 7-Azidoheptanoic Acid, ensuring the protection of themselves, their colleagues, and the environment.

References

  • University of Victoria. Azides - Safe Work Procedure. [Link]

  • Agilent Technologies, Inc. Heptanoic Acid - Safety Data Sheet. [Link]

  • Department of Chemistry and Chemical Biology, Stevens Institute of Technology. Standard Operating Procedure Safe Handling of Azido Compounds. [Link]

  • University of Pittsburgh. Safe Handling of Azides. [Link]

  • Luo, Q. Handling Azide Compounds Laboratory Safety Standard Operating Procedure (SOP). [Link]

  • University of California, Santa Barbara. Sodium Azide & other Organic Azides – Potentially Explosive. [Link]

  • Reddit. How to quench azide. [Link]

  • University of Rochester. Safe Handling of Sodium Azide (SAZ). [Link]

  • Croner-i. Azides. [Link]

  • University College Dublin. School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21669468, 7-Cyanoheptanoic acid. [Link]

  • Chemistry Stack Exchange. How to quench unreacted sodium azide from reaction mixture?. [Link]

Sources

Personal protective equipment for handling 7-Azidoheptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 7-Azidoheptanoic Acid

CAS: 135920-28-4 | Formula: C₇H₁₃N₃O₂ | Mol.[1][2][3] Weight: 171.20 g/mol

Part 1: Immediate Action Directive

Status: High Caution Required Primary Hazards: Energetic Instability (Shock/Heat Sensitive), Acute Toxicity (Dermal/Inhalation).

This guide supersedes generic "organic acid" safety protocols. While 7-Azidoheptanoic Acid is an essential linker in PROTAC and ADC synthesis, its azide functionality requires a specific "Zero-Metal, Zero-Dryness" operational standard.

Core Safety Matrix
ParameterSpecificationCritical Reasoning
Glove Material Double-gloved Nitrile (Min 0.11mm)Azides are small, linear molecules with high permeation potential. Double gloving provides a sacrificial outer layer and visual breach detection.
Tooling Teflon, Ceramic, or Plastic ONLY STRICT PROHIBITION: No metal spatulas or needles. Azides react with copper/lead/iron to form highly unstable heavy metal azides (primary explosives).
Concentration Never concentrate to dryness Organic azides are most stable in solution. Dryness removes the heat sink, exponentially increasing detonation risk from friction or static.
Scale Limit < 1 Gram (without blast shield)Scales >1g require a polycarbonate blast shield. The energy density of azides can shatter standard glassware.

Part 2: Technical Justification (The "Why")

To handle this compound safely, you must understand its stability physics. We rely on two empirical rules to validate the safety of organic azides.

1. The C/N Ratio Rule Stability is governed by the ratio of Carbon/Oxygen atoms to Nitrogen atoms.

  • Formula:

    
    
    
  • 7-Azidoheptanoic Acid Calculation:

    • 
       (Carbons)
      
    • 
       (Oxygens)
      
    • 
       (Nitrogens)
      
    • Result:

      
      
      
  • Verdict: Borderline Stable. A ratio of exactly 3.0 means the compound is "manipulable" but retains significant energetic potential [1]. It is not benign.[4]

2. The "Rule of Six"

  • Rule: Six carbons (or equivalent mass) are required to dampen the explosive energy of one energetic functional group.

  • Verdict: With 7 carbons, this molecule passes the Rule of Six, suggesting it is kinetically stable at ambient temperatures if kept free of contaminants and shock [2].

Part 3: Operational Workflow

A. Weighing & Transfer
  • Static Control: Azides are sensitive to electrostatic discharge (ESD). Use an ionizing fan if weighing in low humidity (<30%).

  • Vessel: Weigh directly into a tared glass vial or plastic boat. Do not use metal weigh boats.

  • Solubilization: Dissolve immediately. Do not leave the neat liquid/solid sitting in open air. Preferred solvents: DCM, DMF, or DMSO (avoid halogenated solvents if using sodium azide precursors, but for the acid itself, DCM is acceptable).

B. Reaction Monitoring
  • Heat Limit: Do not heat reaction mixtures above 60°C .

  • Light: Azides are photosensitive. Wrap reaction vessels in aluminum foil if the reaction time exceeds 4 hours.

C. Purification (The Danger Zone)
  • Rotary Evaporation:

    • Never distill to dryness.

    • Always leave a "heel" of solvent.

    • If you must exchange solvents, add the higher boiling solvent before removing the lower boiling one (solvent swap method).

  • Column Chromatography:

    • Use plastic or glass columns only.

    • Flush the column immediately after use. Do not let azide residues dry on the silica gel.

Part 4: Disposal Protocol (The "Kill Step")

Do not dispose of organic azides down the drain. They must be chemically quenched (deactivated) before disposal. The standard method is the Staudinger Reduction , which converts the explosive azide into a benign amine [3].

Quenching Workflow (Graphviz Diagram)

AzideDisposal Start Waste: 7-Azidoheptanoic Acid (Reaction Mixture or Residue) Check Is it Water Soluble? Start->Check AqPath Dilute with H2O to <5% Check->AqPath Yes OrgPath Dilute in Toluene/THF Check->OrgPath No PPh3 Add Triphenylphosphine (PPh3) (1.5 equiv per azide group) AqPath->PPh3 Stir Stir at Room Temp (Overnight / 12h) PPh3->Stir CheckStarch Check for N2 Evolution Cessation (LCMS confirm conversion to Amine) Stir->CheckStarch Final Dispose as Non-Explosive Chemical Waste CheckStarch->Final Complete OrgPath->PPh3

Figure 1: Decision matrix for the chemical deactivation of organic azides via Staudinger Reduction.

Step-by-Step Quenching Protocol:

  • Dilute: Ensure the azide concentration is < 0.1 M.

  • Add Reductant: Add 1.5 equivalents of Triphenylphosphine (PPh₃) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Reaction:

    
    
    
  • Wait: Allow to stir for 12 hours in a fume hood (Nitrogen gas will evolve).

  • Verify: Confirm disappearance of the azide peak via LCMS or TLC.

  • Dispose: The resulting mixture (Amine + Phosphine Oxide) is non-explosive and can be tagged for standard chemical waste pickup.

Part 5: Emergency Response

  • Spill (Solid/Liquid):

    • Evacuate the immediate area.

    • Do NOT use a metal dustpan or sweep vigorously (friction hazard).

    • Absorb liquids with sand or vermiculite.

    • Deactivate in place if safe (pour 10% PPh₃ solution over the spill), or scoop gently with a plastic shovel into a plastic container.

  • Skin Contact:

    • Azides penetrate skin rapidly. Wash with soap and water for 15 minutes immediately. Do not use organic solvents (ethanol/DMSO) to wash skin, as they enhance absorption.

References

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link

  • University of California, Santa Cruz. (n.d.). Azide Safety Guidelines. UCSC Environmental Health & Safety. Link

  • Lenstra, D. C., et al. (2019).[5] Catalytic Staudinger Reduction at Room Temperature.[5][6][7] The Journal of Organic Chemistry, 84(10), 6536–6545. Link

Sources

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